tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-5-11(13)7-12-8-11/h12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKASCTCECDLMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677312 | |
| Record name | tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086398-04-0 | |
| Record name | tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Introduction: The Significance of the 2,5-Diazaspiro[3.4]octane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new chemical space and provide unique three-dimensional diversity is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their rigidified conformations can lead to improved binding affinity and selectivity for biological targets, while also offering favorable physicochemical properties. Among these, the 2,5-diazaspiro[3.4]octane core, a fusion of an azetidine and a pyrrolidine ring, represents a compelling and underexplored scaffold for the development of innovative therapeutics. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate, a key building block for accessing a diverse array of spirocyclic compounds in drug discovery programs.
Strategic Approach: A Multi-Step Annulation Strategy
The synthesis of the target molecule, this compound, is best approached through a convergent strategy that involves the construction of the spirocyclic core followed by selective protection of one of the nitrogen atoms. The pathway detailed herein commences with a commercially available and versatile starting material, 1-Boc-3-azetidinone, and proceeds through a series of high-yielding and well-established chemical transformations. The key steps in this synthetic sequence are:
-
Chain Elongation: Introduction of a two-carbon unit at the 3-position of the azetidine ring via a Horner-Wadsworth-Emmons reaction.
-
Reduction: Conversion of the resulting nitrile functionality to a primary amine.
-
Intramolecular Cyclization: Formation of the pyrrolidine ring to construct the 2,5-diazaspiro[3.4]octane core.
-
Selective Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto the desired nitrogen atom.
This strategic approach allows for the efficient and controlled assembly of the target molecule on a multigram scale, making it suitable for medicinal chemistry campaigns.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This initial step employs a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group. This olefination reaction is highly efficient for the conversion of ketones to α,β-unsaturated nitriles.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl (cyanomethyl)phosphonate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid.[1]
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Step 2: Synthesis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
The reduction of the nitrile to a primary amine is a critical transformation. Catalytic hydrogenation is a clean and effective method for this purpose, avoiding the use of harsh reducing agents that might affect the Boc protecting group.
Protocol:
-
In a high-pressure hydrogenation vessel, dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 equivalent) in methanol or ethanol.
-
Add a catalytic amount of Raney Nickel (approximately 10% by weight, washed with the reaction solvent).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature for 16-24 hours.
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, which can often be used in the next step without further purification.[2]
| Parameter | Value |
| Typical Yield | >95% (crude) |
| Purity (by NMR) | >95% |
Step 3: Synthesis of 2,5-Diazaspiro[3.4]octane
This step involves the deprotection of the Boc group followed by an intramolecular cyclization to form the spirocyclic diamine. The choice of acid for deprotection and the subsequent reaction conditions are crucial for achieving a high yield.
Protocol:
-
Dissolve tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (1.0 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To the resulting residue, add a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) for 12-24 hours to effect the intramolecular cyclization.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH or K2CO3) to a pH of >12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or chloroform) (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-diazaspiro[3.4]octane.
| Parameter | Value |
| Typical Yield | 60-75% (over two steps) |
| Purity (by NMR) | >90% |
Step 4: Synthesis of this compound
The final step is the selective mono-Boc protection of the less sterically hindered secondary amine. Careful control of the stoichiometry of the Boc-anhydride is key to minimizing the formation of the di-protected byproduct.
Protocol:
-
Dissolve 2,5-diazaspiro[3.4]octane (1.0 equivalent) in a suitable solvent such as DCM or THF.
-
Cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.0-1.1 equivalents) in the same solvent dropwise over a period of 30-60 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material and minimal formation of the di-Boc protected product.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford this compound as the desired product.[3][4]
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
Causality Behind Experimental Choices
-
Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is utilized for the initial protection of the azetidine nitrogen due to its stability under the basic conditions of the Horner-Wadsworth-Emmons reaction and its facile removal under acidic conditions, which is necessary for the subsequent cyclization.
-
Horner-Wadsworth-Emmons Reagent: Diethyl (cyanomethyl)phosphonate is an excellent choice for the olefination as it is commercially available, and the resulting phosphate byproduct is water-soluble, simplifying the workup procedure.
-
Reduction Method: Catalytic hydrogenation with Raney Nickel is preferred for the nitrile reduction as it is a mild and selective method that does not typically affect the Boc protecting group or the azetidine ring.
-
Cyclization Conditions: The use of a high-boiling point, non-polar solvent for the intramolecular cyclization favors the desired ring-closing reaction by promoting the necessary conformational arrangement of the aminoethyl side chain.
-
Selective Boc Protection: The selective mono-protection of the exocyclic nitrogen is achieved by controlling the stoichiometry of the Boc-anhydride and by performing the reaction at a low temperature. The endocyclic nitrogen of the azetidine ring is more sterically hindered, thus reacting at a slower rate.
Conclusion: A Gateway to Novel Spirocyclic Architectures
The synthetic pathway detailed in this technical guide provides a reliable and scalable method for the preparation of this compound. This versatile building block serves as a gateway to a wide range of novel spirocyclic compounds with potential applications in drug discovery. The strategic use of well-established reactions, coupled with a thorough understanding of the underlying chemical principles, ensures the efficient and reproducible synthesis of this valuable molecular scaffold. Researchers and drug development professionals can leverage this guide to access new chemical entities and accelerate their discovery programs.
References
-
Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. (n.d.). National Center for Biotechnology Information. Retrieved December 11, 2025, from [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports, 9(1), 15694. [Link]
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Amine synthesis by azide reduction. (n.d.). Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]
- Synthesis of Azetidines. (2011). Progress in Chemistry, 23(1), 165-177.
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Intramolecular cyclization of N-Boc derivatives 13. Reaction conditions. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
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Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
- Synthesis of azetidine derivatives. (2000). Google Patents.
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Amine synthesis-Reduction of azides, nitriles, and imines. (2021, April 2). YouTube. Retrieved December 11, 2025, from [Link]
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES, 84(1).
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11. [Link]
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry, 19(13), 2826-2837.
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009). The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]
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Synthesis of Amines by Reduction. (2021, July 20). YouTube. Retrieved December 11, 2025, from [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]
- Selective Mono‐BOC Protection of Diamines. (2007).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
-
The synthesis of azetidines with intramolecular cyclization of... (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
- Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inh. (2025). SynOpen, 9, 247-257.
-
[3 + 2]-Cycloaddition of N-Boc azetidines 114 with N-hydroxynimidoyl chlorides 115. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
-
Selective Mono‐BOC Protection of Diamines. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society, 61(1), 23-29.
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. Retrieved December 11, 2025, from [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Redalyc. Retrieved December 11, 2025, from [Link]
-
Synthesis of Oxetane- and Azetidine-Containing Spirocycles Related to the 2,5-Diketopiperazine Framework. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
-
Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. Retrieved December 11, 2025, from [Link]
- Azetidine-Based Stereoselective Amino Acid Synthesis. (2020). Organic Letters, 22(21), 8533–8537.
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An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate
This guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate, a valuable spirocyclic building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document goes beyond a simple data sheet. It offers a detailed exploration of the experimental methodologies required to determine these properties, grounded in the principles of scientific integrity and practical laboratory application. The spirocyclic scaffold imparts unique three-dimensional characteristics to molecules, influencing their conformational rigidity, solubility, and metabolic stability, making a thorough understanding of their physicochemical properties essential for rational drug design.[1]
Introduction to this compound
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have gained significant attention in modern drug discovery. The inherent three-dimensionality of these scaffolds offers a departure from traditional flat, aromatic structures, often leading to improved pharmacological profiles. This compound is a key intermediate, featuring a protected amine that allows for selective functionalization in multi-step syntheses. The tert-butoxycarbonyl (Boc) protecting group provides stability under a range of conditions while being readily removable, making it a versatile tool for the synthesis of more complex molecules. A case study has demonstrated that replacing a traditional piperazine moiety with a 2,5-diazaspiro[3.4]octane scaffold in a cancer drug candidate resulted in enhanced selectivity and a better therapeutic index.[1]
Below is the chemical structure of the molecule:
Caption: 2D Structure of this compound
Fundamental Properties
| Property | Value | Source |
| Molecular Formula | C11H20N2O2 | Calculated |
| Molecular Weight | 212.29 g/mol | Calculated |
| CAS Number | 1086398-02-8 (free base) | [1] |
| Appearance | White to off-white solid (as oxalate/hemioxalate salt) | Supplier Data |
Experimental Determination of Physicochemical Properties
This section provides detailed, actionable protocols for determining the key physicochemical properties of this compound. The rationale behind each method is explained to provide a deeper understanding of the experimental process.
Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[2]
Experimental Protocol: Capillary Method
-
Sample Preparation: Finely powder a small amount of the solid compound. Introduce the powdered sample into a capillary tube, tapping gently to pack the material to a height of 1-2 mm.[3]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or Thiele tube.[2][4]
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2][4]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
-
Data Analysis: Report the melting point as a range from the temperature at which melting begins to the temperature at which it is complete. For a pure compound, this range should be narrow.
Caption: Workflow for Melting Point Determination
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the number and types of protons and carbons, their connectivity, and the electronic environment of the nuclei.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[5]
-
Ensure the sample is fully dissolved; filter if any particulate matter is present.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the spectra using standard parameters. For quantitative ¹H NMR, ensure a sufficient relaxation delay (at least 5 times the longest T₁).[6]
-
-
Data Analysis:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to assign signals to specific protons and carbons in the molecule.
-
Solubility
Solubility is a critical parameter, especially in drug development, as it affects bioavailability. The solubility of amines and their salts can vary significantly between aqueous and organic solvents. The free base is expected to be more soluble in organic solvents, while the salt form (e.g., oxalate) will have higher aqueous solubility.[7][8]
Experimental Protocol: Qualitative and Semi-Quantitative Solubility
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, buffered aqueous solutions (pH 4, 7.4, 9), methanol, ethanol, dichloromethane, and ethyl acetate.
-
Qualitative Assessment:
-
Add approximately 10 mg of the compound to 1 mL of each solvent in separate vials.
-
Vortex or shake the vials vigorously for 1-2 minutes.
-
Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (Shake-Flask Method):
-
Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent.
-
Agitate the solutions at a constant temperature until equilibrium is reached (typically several hours).
-
Centrifuge or filter the solutions to remove undissolved solid.
-
Dilute an aliquot of the supernatant and determine the concentration using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
The determined concentration represents the solubility of the compound in that solvent at that temperature.
-
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For a diamine like this compound, there will be two pKa values corresponding to the two nitrogen atoms. The Boc-protected nitrogen is non-basic, so the relevant pKa will be that of the secondary amine.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[9] If solubility is an issue, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa for that solvent system.[10]
-
Titration:
-
Calibrate a pH meter with standard buffers.[9]
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (where half of the amine has been protonated). This corresponds to the flattest region of the buffer zone in the titration curve.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Caption: Workflow for pKa Determination by Potentiometric Titration
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Phase Preparation:
-
Prepare a phosphate buffer solution at pH 7.4.
-
Saturate n-octanol with the buffer and the buffer with n-octanol by mixing and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of the compound in the buffered aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[][12]
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully remove an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Calculation:
-
Calculate LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
-
Conclusion
This compound is a valuable building block for the synthesis of novel, three-dimensional chemical entities. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development. This guide provides a framework for the systematic experimental determination of these properties, emphasizing robust and validated methodologies. By following these protocols, researchers can generate the reliable data needed to advance their discovery programs.
References
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Melting point determination. (n.d.). Retrieved from a university chemistry department website.
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.[2]
-
Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. JoVE (Journal of Visualized Experiments).[4]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.[3]
-
Clarion University. (n.d.). Determination of Melting Point. Science in Motion.[13]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.[5]
-
Enamine. (n.d.). Determining pKa.[14]
-
Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.[15]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.[9]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).[10]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.[7]
-
De Witte, P. A., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9634-9653.[16]
-
BenchChem. (n.d.). 2-Boc-2,5-diazaspiro[3.4]octane oxalate.[1]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[17]
-
BOC Sciences. (n.d.). Lipophilicity Assays.[]
-
Shmidt, V. S. (1967). The Solubility of Amine Salts in Solvents of Low Polarity and the Influence of Diluents on the Extraction Properties of Amine Salts. Russian Chemical Reviews, 36(10), 786-800.[8]
-
University of Calgary. (2023). Solubility of Organic Compounds.
-
Varian, Inc. (n.d.). Basic NMR Concepts.[6]
-
Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 107, 18-25.[12]
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- 17. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to tert-Butyl Diazaspiro[3.4]octane Carboxylates: Isomerism, Synthesis, and Application
The field of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular architectures that can confer improved pharmacological properties. Among these, spirocyclic scaffolds have garnered significant attention for their ability to introduce three-dimensionality, conformational rigidity, and novel intellectual property space into drug candidates. The 2,5-diazaspiro[3.4]octane framework, a unique structural motif combining an azetidine and a pyrrolidine ring fused at a central carbon, represents a valuable building block for this purpose. This guide provides a comprehensive technical overview of its Boc-protected derivatives, focusing on isomer identification, synthesis, and strategic applications in drug development.
Navigating the Isomeric Landscape of Boc-2,5-Diazaspiro[3.4]octanes
A critical first step when working with this scaffold is to recognize the inherent isomerism that arises from the placement of the tert-butoxycarbonyl (Boc) protecting group. The 2,5-diazaspiro[3.4]octane core contains two distinct secondary amine nitrogens—N2 within the azetidine ring and N5 within the pyrrolidine ring. The attachment of the Boc group to either of these positions results in two different constitutional isomers with unique chemical identifiers and reactivity profiles.
The user's topic of interest, tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate, specifically refers to the isomer where the Boc group is attached to the N5 nitrogen of the pyrrolidine ring. Its counterpart is the tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. It is imperative for researchers to verify the specific isomer required for their synthetic route by its Chemical Abstracts Service (CAS) number. These compounds are often supplied as salts, such as oxalate or hemioxalate, to improve their stability and handling characteristics.
| Isomer Name | Structure | CAS Number | Molecular Formula (Free Base) | Molecular Weight (Free Base) |
| This compound | ![]() | 1630906-60-3 (hemioxalate) | C₁₁H₂₀N₂O₂ | 212.29 g/mol |
| tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | ![]() | 1359655-69-8 (oxalate) | C₁₁H₂₀N₂O₂ | 212.29 g/mol |
Note: The structures shown are representative 2D images. The CAS numbers often refer to specific salt forms available from commercial vendors.[1][2]
Synthesis Strategies: Assembling the Spirocyclic Core
The synthesis of the 2,5-diazaspiro[3.4]octane core is a non-trivial process that leverages multi-step sequences. While specific, detailed public literature on the synthesis of this exact scaffold is limited, general strategies for constructing similar azaspirocycles can be adapted. A plausible conceptual pathway involves the construction of a key intermediate containing the quaternary spirocyclic carbon, followed by ring-closing reactions.
A logical, albeit challenging, approach could involve the annulation of the azetidine ring onto a pre-formed pyrrolidine derivative. For instance, a strategy could begin with a suitably substituted pyrrolidone.
Sources
Spectroscopic Characterization of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate: A Technical Guide
Affiliation: Advanced Spectroscopic Solutions Division, OmniChem Analytics
Introduction
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate is a valuable spirocyclic building block in modern drug discovery, offering a rigid three-dimensional scaffold that can be elaborated to explore novel chemical space. As with any novel compound, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in the public domain, this guide, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this and related spirocyclic systems.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates several key features that will manifest in its spectroscopic signatures: an azetidine ring, a pyrrolidine ring, a spirocyclic quaternary carbon, a secondary amine, and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.
A systematic approach to the spectroscopic analysis is crucial. The workflow below outlines the logical progression for acquiring and interpreting the spectral data for comprehensive structural elucidation.
Figure 1: A generalized workflow for the spectroscopic characterization of a novel synthetic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine and pyrrolidine rings, as well as the characteristic signal for the Boc group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the rigidity of the spirocyclic system.
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Justification |
| tert-Butyl (Boc) | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet. |
| Pyrrolidine CH₂ (C7, C8) | ~1.8-2.1 | Multiplet | 4H | Protons on the pyrrolidine ring not adjacent to a nitrogen are expected in the aliphatic region. |
| Azetidine CH₂ (C1, C3) | ~3.0-3.4 | Triplet | 4H | Protons on the azetidine ring adjacent to the secondary amine are deshielded. |
| Pyrrolidine CH₂ (C6) | ~3.5-3.7 | Triplet | 2H | Protons adjacent to the Boc-protected nitrogen are deshielded. |
| Azetidine NH | Variable | Broad Singlet | 1H | The chemical shift of the N-H proton is concentration and solvent dependent and will exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The spirocyclic nature and the presence of the Boc group will give rise to a distinct set of signals.
| Assignment | Predicted Chemical Shift (δ) ppm | Justification |
| tert-Butyl CH₃ | ~28.5 | The three equivalent methyl carbons of the Boc group. |
| Pyrrolidine CH₂ (C7, C8) | ~25-30 | Aliphatic carbons of the pyrrolidine ring. |
| Azetidine CH₂ (C1, C3) | ~45-50 | Carbons adjacent to the secondary amine in the strained azetidine ring. |
| Pyrrolidine CH₂ (C6) | ~48-53 | Carbon adjacent to the Boc-protected nitrogen. |
| Spiro Carbon (C4) | ~60-65 | The quaternary spiro carbon, deshielded by two adjacent nitrogen atoms. |
| tert-Butyl Quaternary C | ~79.5 | The quaternary carbon of the Boc group. |
| Carbonyl (Boc) | ~155.0 | The carbonyl carbon of the carbamate. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire 512-2048 scans with a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine and the C=O bond of the Boc protecting group.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Appearance |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium | Sharp |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | Sharp |
| C=O Stretch (Carbamate) | 1680 - 1700 | Strong | Sharp |
| N-H Bend (Secondary Amine) | 1500 - 1600 | Medium | Broad |
| C-N Stretch | 1000 - 1250 | Medium | Sharp |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As the compound is likely a solid or a high-boiling liquid, Attenuated Total Reflectance (ATR) is the preferred method. Place a small amount of the sample directly onto the ATR crystal.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected as the base peak.
-
Molecular Formula: C₁₁H₂₀N₂O₂
-
Molecular Weight: 212.29 g/mol
-
Expected [M+H]⁺: m/z 213.30
Fragmentation Pattern
Under harsher ionization conditions or in tandem MS (MS/MS) experiments, fragmentation of the Boc group is a characteristic feature.
Figure 2: Predicted fragmentation pathway for this compound in ESI-MS.
The loss of isobutylene (m/z 56) or the entire Boc group (m/z 101) are common and diagnostic fragmentation pathways for Boc-protected amines[1][2].
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample into an ESI-MS system.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The expected NMR, IR, and MS data, derived from fundamental principles and analysis of analogous structures, provide a solid foundation for the structural verification of this important building block. The detailed experimental protocols included herein offer a practical guide for researchers to obtain high-quality spectroscopic data. As with all novel compounds, the combination of these spectroscopic techniques is essential for unambiguous structural confirmation, ensuring the integrity of subsequent research and development efforts.
References
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Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
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ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
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Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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A Technical Guide to tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate: Sourcing, Synthesis, and Application in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have gained significant traction as valuable building blocks in drug design.[1] Their inherent three-dimensionality and structural rigidity offer a distinct advantage over traditional flat, aromatic systems or conformationally flexible aliphatic rings.[1][2] By introducing a higher fraction of sp³-hybridized carbons (Fsp³), these scaffolds allow for a more precise and vectorially defined exploration of chemical space, which can lead to enhanced target selectivity, improved physicochemical properties, and ultimately, a higher probability of clinical success.[1]
This guide focuses on a particularly valuable building block: tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate . This molecule features a spirocyclic system where a four-membered azetidine ring and a five-membered pyrrolidine ring are joined by a single quaternary carbon atom. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the two nitrogen atoms renders it an exceptionally versatile intermediate for sequential and site-selective functionalization. We will explore its commercial availability, discuss synthetic strategies, and delve into its application as a multifunctional module in drug discovery programs.
Structural Analysis and Physicochemical Properties
The core structure of this compound provides a rigid framework with two distinct nitrogen atoms. The Boc group on the N5 nitrogen of the pyrrolidine ring leaves the N2 nitrogen of the azetidine ring available for initial chemical modification. This orthogonal protection scheme is fundamental to its utility.
Caption: Bioisosteric replacement of a planar group with a rigid 3D spirocycle.
Conclusion
This compound is a high-value building block for contemporary drug discovery. Its defining features—a rigid three-dimensional core, two differentially protected nitrogen atoms for sequential functionalization, and the ability to confer favorable physicochemical properties—make it a powerful tool for medicinal chemists. By understanding its commercial availability, mastering its synthetic manipulation, and strategically applying it as a bioisosteric replacement for less optimal scaffolds, researchers can accelerate the development of novel therapeutics with improved efficacy and drug-like properties.
References
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Struchem. tert-butyl 2, 5-diazaspiro[3.4]octane-5-carboxylate hemioxalate, min 97%, 250 mg. Available from: [Link]
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Struchem. tert-butyl 2, 5-diazaspiro[3.4]octane-2-carboxylate hemioxalate, min 97%, 100 mg. Available from: [Link]
- Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available from: [Link]
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ResearchGate. (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]
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Expert Opinion on Therapeutic Patents. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: [Link]
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ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Available from: [Link]
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molecular structure and conformation of 2,5-diazaspiro[3.4]octane core
An In-Depth Technical Guide to the 2,5-Diazaspiro[3.4]octane Core: Structure, Conformation, and Application
Foreword: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the exodus from "flatland"—the realm of planar, aromatic compounds—towards scaffolds rich in sp³-hybridized centers is a paradigm shift of immense significance. Three-dimensional (3D) molecular architecture is paramount for achieving high target selectivity, improving physicochemical properties, and navigating the complexities of intellectual property. The 2,5-diazaspiro[3.4]octane core emerges as a distinguished member of this new generation of building blocks. Its inherent structural rigidity and defined spatial orientation of substituents offer a predictable platform for crafting novel therapeutics. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the molecular structure, conformational landscape, and strategic utility of this valuable scaffold.
The Molecular Architecture of the 2,5-Diazaspiro[3.4]octane Core
The 2,5-diazaspiro[3.4]octane framework is a bicyclic heterocyclic system characterized by a central quaternary carbon atom (the spiro center) that joins a four-membered azetidine ring and a five-membered pyrrolidine ring. The nitrogen atoms are positioned at the 2- and 5-locations of this spirocyclic system. This unique fusion of two distinct saturated rings imparts a rigid and well-defined three-dimensional geometry, a stark contrast to the conformational ambiguity of many monocyclic and acyclic amines.
The spirocyclic nature of this core is a critical design element. It reduces the number of rotatable bonds and locks the relative orientation of the two rings, which in turn provides precise vectors for substituent placement.[1] This structural pre-organization can significantly lower the entropic penalty of binding to a biological target, potentially leading to enhanced potency.[2]
Figure 1: 2D structure of the 2,5-diazaspiro[3.4]octane core.
Structural Parameters
| Parameter | Typical Value | Significance |
| C-N Bond Length (Azetidine) | ~1.47 Å | Standard for a saturated C-N single bond in a strained ring. |
| C-N Bond Length (Pyrrolidine) | ~1.46 Å | Typical C-N bond within a five-membered heterocycle. |
| C-C Bond Length (Azetidine) | ~1.54 Å | Longer due to ring strain in the four-membered ring. |
| C-C Bond Length (Pyrrolidine) | ~1.53 Å | Standard sp³-sp³ carbon bond length. |
| Azetidine Ring Puckering | Puckered | The four-membered ring is not planar, adopting a puckered conformation to relieve strain. |
| Pyrrolidine Ring Conformation | Envelope or Twist | The five-membered ring adopts non-planar conformations to minimize torsional strain. |
Conformational Analysis: A Constrained System
The primary value of the 2,5-diazaspiro[3.4]octane core lies in its conformational rigidity.[2] Unlike flexible linkers, this scaffold significantly limits the accessible conformational space for its substituents, which is a highly desirable trait in rational drug design.
-
Azetidine Ring: The four-membered azetidine ring is inherently strained and adopts a puckered conformation. The barrier to ring-flipping is significant, meaning the substituents on the nitrogen and carbon atoms have well-defined axial and equatorial-like orientations.
-
Pyrrolidine Ring: The five-membered pyrrolidine ring is more flexible than the azetidine ring but is still constrained. It typically exists in one of two low-energy conformations: the "envelope," where one atom is out of the plane of the other four, or the "twist," where two adjacent atoms are displaced on opposite sides of the plane.
-
Spiro-Fusion: The spiro-fusion of these two rings creates a rigid system where the puckering of one ring influences the other. The interconversion between different conformational states of the entire molecule has a notable energy barrier, often making one conformation significantly more populated at physiological temperatures.
This conformational restriction ensures that functional groups appended to the core are presented to a biological target in a predictable manner, reducing the entropic cost of binding and enhancing selectivity.[1]
Figure 2: Simplified conformational landscape of the spiro-core.
Investigative Methodologies
The conformational behavior of the 2,5-diazaspiro[3.4]octane core and its derivatives is elucidated through a combination of computational and experimental techniques.
-
Computational Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different conformers and the energy barriers for their interconversion. This provides a theoretical understanding of the most stable, low-energy states of the molecule.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying conformation in solution. Specifically, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing crucial data to reconstruct the molecule's 3D structure and predominant conformation in solution.[2][3]
-
X-ray Crystallography: For definitive structural analysis, X-ray crystallography provides an atomic-resolution 3D structure of the molecule in its solid, crystalline state.[2] This technique is the gold standard for confirming bond lengths, bond angles, and the absolute configuration of chiral centers.
Synthesis and Characterization: A Practical Workflow
The synthesis of the 2,5-diazaspiro[3.4]octane core often proceeds via multi-step sequences that construct the two rings around a central carbon. A common and versatile intermediate is the N-Boc protected version, which allows for selective functionalization of the second nitrogen atom.
Figure 3: Generalized synthetic workflow for the spiro-core.
Protocol 1: Synthesis of 2-Boc-2,5-diazaspiro[3.4]octane
This protocol is a generalized representation based on established synthetic strategies like [3+2] cycloadditions or multi-step ring constructions.[4][5]
Step 1: Precursor Synthesis
-
Synthesize a suitable pyrrolidine precursor containing a functional group handle for the subsequent azetidine ring formation. This often involves standard heterocyclic chemistry.
Step 2: Spirocyclization
-
Construct the quaternary spiro-carbon. This can be achieved through methods like enolate acylation or intramolecular alkylation.[4]
Step 3: Azetidine Ring Closure
-
Perform an intramolecular cyclization to form the four-membered azetidine ring. This is often a challenging step that requires careful optimization of reaction conditions to favor the desired ring closure over polymerization or other side reactions.
Step 4: N-Boc Protection
-
Dissolve the crude 2,5-diazaspiro[3.4]octane free base in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base such as triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup, extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue via column chromatography to yield the pure 2-Boc-2,5-diazaspiro[3.4]octane.
Protocol 2: Structural Characterization
1. NMR Spectroscopy:
-
Sample Prep: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. Expect to see a characteristic signal for the tert-butyl protons of the Boc group around 1.4 ppm (a singlet integrating to 9H). The various methylene (CH₂) protons of the spiro-core will appear as complex multiplets in the aliphatic region (typically 2.0-4.0 ppm).[2]
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. Expect signals for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the tert-butyl carbons (~28 ppm), and distinct signals for the spiro-carbon and the methylene carbons of the two rings.[2]
2. High-Resolution Mass Spectrometry (HRMS):
-
Sample Prep: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Verification: The measured mass of the protonated molecular ion [M+H]⁺ should match the calculated exact mass to within 5 ppm, confirming the elemental composition.[2]
Strategic Applications in Drug Discovery
The unique structural and conformational properties of the 2,5-diazaspiro[3.4]octane core have made it a valuable scaffold in several therapeutic areas. Its primary role is often as a conformationally restricted replacement for more flexible diamine linkers, such as piperazine.
| Therapeutic Area | Application Example | Advantage Conferred by the Core | Reference |
| Oncology | Replacement of a piperazine moiety in a cancer drug candidate. | Enhanced selectivity against cancer cell lines and minimized off-target effects, leading to an improved therapeutic index. | [2] |
| Infectious Disease (Tuberculosis) | Synthesis of novel nitrofuran carboxamide derivatives. | The rigid scaffold was crucial for optimizing the structure-activity relationship, leading to enhanced activity against Mycobacterium tuberculosis. | [2] |
| Infectious Disease (Malaria) | Lead compound identified from a whole-cell screen. | The novel, sp³-rich scaffold showed potent, low nanomolar activity against multiple stages of the Plasmodium falciparum parasite lifecycle, including transmission-blocking activity. | [6] |
Conclusion
The 2,5-diazaspiro[3.4]octane core is more than just another heterocyclic building block; it is a strategic tool for embedding conformational rigidity and three-dimensional complexity into drug candidates. Its well-defined structure provides a stable platform for the precise spatial arrangement of pharmacophoric elements, thereby enhancing target affinity and selectivity. The synthetic accessibility of its derivatives, combined with its proven success in modulating biological activity across different therapeutic areas, solidifies its position as a privileged scaffold in the modern medicinal chemist's arsenal. As drug discovery continues its trajectory towards more complex and selective molecules, the strategic application of scaffolds like 2,5-diazaspiro[3.4]octane will undoubtedly be a cornerstone of future success.
References
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Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Diazaspiro[3.4]octan-6-one. PubChem. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. Retrieved from [Link]
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ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. PDF. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. Retrieved from [Link]
-
MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Retrieved from [Link]
Sources
A Technical Guide to the Therapeutic Potential of Novel Diazaspiro[3.4]octane Derivatives
Foreword: Unlocking Three-Dimensional Chemical Space
In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer both synthetic accessibility and unique three-dimensional (3D) topologies is paramount. The 2,6-diazaspiro[3.4]octane core has emerged as a "privileged structure"—a framework that, through strategic modification, can interact with a wide range of biological targets.[1] Its sp³-rich, rigid, and geometrically distinct architecture provides an exceptional starting point for escaping the "flatland" of traditional aromatic-heavy compound libraries, offering a path to improved physicochemical properties and novel intellectual property.[2][3]
This guide provides an in-depth exploration of the burgeoning biological activities associated with diazaspiro[3.4]octane derivatives. We will dissect their therapeutic potential across infectious diseases, central nervous system disorders, and oncology, grounding the discussion in quantitative data, validated experimental protocols, and the underlying mechanistic rationale.
Core Synthesis: A Versatile Gateway
The utility of the diazaspiro[3.4]octane scaffold is underpinned by increasingly robust and scalable synthetic routes. Methodologies such as [3+2] cycloadditions and strain-release driven spirocyclization of bicyclo[1.1.0]butanes have made these complex structures readily accessible for medicinal chemistry programs.[4][5] This accessibility is a critical first step, enabling the extensive periphery exploration required to identify potent and selective modulators of biological targets.[1]
Caption: General synthetic workflow for generating diazaspiro[3.4]octane libraries.
Section 1: Potent Anti-Infective Activities
The unique structural features of diazaspiro[3.4]octane derivatives have been successfully leveraged to develop potent agents against challenging pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum.
Antitubercular Activity
Tuberculosis remains a global health crisis, and novel therapeutics are urgently needed. Specific nitrofuran carboxamide derivatives of the 2,6-diazaspiro[3.4]octane scaffold have demonstrated remarkable potency against the drug-sensitive H37Rv strain of M. tuberculosis.[1][6] The mechanism is believed to involve the reduction of the nitrofuran moiety by bacterial enzymes, generating reactive nitrogen species that are lethal to the bacterium.[1] This targeted bioactivation provides a rationale for the observed potency and a potential mechanism for selectivity.
Table 1: Antitubercular Activity of 5-Nitrofuroyl Diazaspiro[3.4]octane Derivatives
| Compound ID | Key Modification | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
|---|---|---|---|
| Compound A | 5-nitrofuroyl derivative with azole substituent | 0.016 | [1][2] |
| 1,2,4-triazole 17 | 5-nitrofuroyl with 1,2,4-triazole periphery | "Respectable" Activity Level | [1] |
| 1,2,4-oxadiazole 24 | 5-nitrofuroyl with 1,2,4-oxadiazole periphery | "Respectable" Activity Level |[1] |
Experimental Protocol: Resazurin Microtiter Assay (REMA)
This protocol is adapted from methodologies used to assess the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[1]
Objective: To determine the lowest concentration of a diazaspiro[3.4]octane derivative that inhibits bacterial growth.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC.
-
M. tuberculosis H37Rv strain.
-
96-well microtiter plates.
-
Resazurin sodium salt solution (0.01% w/v in sterile water).
-
Test compounds dissolved in DMSO.
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the 96-well plate, typically ranging from 100 µg/mL to 0.006 µg/mL. Ensure the final DMSO concentration is non-toxic to the bacteria (<1%).
-
Adjust the turbidity of the M. tuberculosis H37Rv inoculum to a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution. Include positive (bacteria only) and negative (broth only) controls.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
Assess the color change. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest compound concentration that prevents this color change (i.e., remains blue).
Antimalarial Activity
Malaria drug discovery requires agents that can target multiple stages of the Plasmodium falciparum lifecycle to not only treat the disease but also block its transmission. A novel series of diazaspiro[3.4]octane compounds has shown precisely this multi-stage activity.[3][7]
These compounds exhibit potent, low nanomolar activity against the asexual blood stage, which is responsible for clinical symptoms.[7][8] Critically, they also possess strong transmission-blocking potential by sterilizing mature gametocytes, the parasitic stage transmitted to mosquitoes.[3][8] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance, providing a valuable clue for target identification and further optimization.[3][7]
Table 2: Antimalarial Profile of Lead Diazaspiro[3.4]octane Compounds
| Activity Metric | Value | Significance | Reference |
|---|---|---|---|
| Asexual Blood-Stage Activity (IC₅₀) | <50 nM | Potent clearance of disease-causing stage | [3][7][8] |
| Gametocyte Sterilizing Properties | Strong | Blocks transmission to mosquitoes | [3][8] |
| Transmission-Blocking Activity | Confirmed in SMFA | Validates potential for community-level impact |[7][8] |
Section 2: Modulation of the Central Nervous System (CNS)
The rigid conformation of the diazaspiro[3.4]octane scaffold makes it an ideal template for designing ligands that can fit into the well-defined binding pockets of CNS receptors with high affinity and selectivity.
Dopamine D3 Receptor Antagonism
The dopamine D3 receptor (D3R) is a key target for treating various neurological and psychiatric disorders. Selective antagonists are sought to avoid the side effects associated with D2 receptor modulation. Arylated diazaspiro[3.4]octane derivatives have been identified as potent and highly selective D3R antagonists.[2] High selectivity is crucial for achieving a therapeutic effect while minimizing off-target effects like movement disorders.
Caption: Blockade of Dopamine D3 receptor signaling by a selective antagonist.
Table 3: Dopamine Receptor Binding Affinity of Diazaspiro[3.4]octane Derivatives
| Compound ID | D3R Kᵢ (nM) | D3R vs D2R Selectivity (fold) | Reference |
|---|---|---|---|
| 11 | 122 | High | [2] |
| 15a | 25.6 | 905 | [2] |
| 15c | Not Specified | 264 |[2] |
Sigma-1 Receptor (σ1R) Antagonism for Pain Management
The sigma-1 receptor (σ1R) has emerged as a promising target for pain management, particularly for its role in potentiating the effects of opioids and mitigating tolerance.[9] Researchers have designed and synthesized a series of 2,6-diazaspiro[3.4]octan-7-one derivatives as potent σ1R antagonists.[9] One lead compound, compound 32 , was shown to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance in preclinical models.[9] This dual action makes such compounds highly valuable candidates for developing novel, non-addictive analgesics or opioid-sparing adjuvants.
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)
Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., D3R or σ1R).
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
A specific radioligand (e.g., [³H]-Spiperone for D3R).
-
Non-specific binding agent (e.g., Haloperidol).
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kₔ), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific agent.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).
Section 3: Emerging Potential in Oncology
The diazaspiro[3.4]octane scaffold has been identified in compounds that modulate key signaling pathways implicated in cancer.[1] While still an emerging area, the initial findings are promising and highlight the scaffold's versatility.
Identified Mechanisms of Action:
-
Menin-MLL1 Interaction Inhibition: This target is crucial for the treatment of certain types of leukemia.[1]
-
MAPK and PI3K Signaling Modulation: These are two of the most critical pathways controlling cell growth, proliferation, and survival, which are often dysregulated in cancer.[1]
-
VDAC1 Inhibition: Targeting the voltage-dependent anion channel 1 has been explored for its role in cellular metabolism and apoptosis, particularly in diabetes and cancer.[1]
-
Allosteric Cyclin E-CDK2 Inhibition: Some derivatives have been studied for their ability to interfere with the Cyclin E-CDK2 complex, a key regulator of the cell cycle, offering a potential therapeutic strategy.[10]
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Methodological & Application
Application Notes and Protocols: N-Boc Deprotection of tert-Butyl 2,5-Diazaspiro[3.4]octane-5-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the field of medicinal chemistry for the protection of amine functionalities. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile, selective removal under acidic conditions.[1] This application note provides detailed protocols for the N-Boc deprotection of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate, a key step in the synthesis of novel spirocyclic scaffolds. Spiro[3.4]octane systems are of significant interest in drug discovery due to their inherent three-dimensionality and potential to improve physicochemical properties of drug candidates.[2][3]
The deprotection of a Boc-protected amine is an acid-catalyzed carbamate hydrolysis.[4] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by an acid. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[1][5] The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[1][5]
Reaction Mechanism: Acid-Catalyzed Boc Deprotection
The generally accepted mechanism for the acid-catalyzed deprotection of a Boc-protected amine is a three-step process. First, the carbonyl oxygen of the Boc group is protonated by a strong acid. This is followed by the loss of the stable tert-butyl cation, which can be quenched by a suitable trapping agent or deprotonate to form isobutylene gas.[5] The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine.[5] Under the acidic reaction conditions, the newly formed amine is protonated to give the corresponding ammonium salt.
Caption: Acid-catalyzed N-Boc deprotection workflow.
Experimental Protocols
Two common and effective methods for the N-Boc deprotection of this compound are presented below. The choice of method will depend on the scale of the reaction, the desired salt form of the product, and the presence of other acid-sensitive functional groups.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.[6]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Dissolve the Boc-protected substrate in dichloromethane (DCM). A typical concentration is a 25% solution of TFA in DCM.[6]
-
Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from a few equivalents to being used as a co-solvent with DCM (e.g., 1:1 TFA:DCM).[6]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6][7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[6]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Using a solution of HCl in an organic solvent like 1,4-dioxane is another standard method for Boc deprotection and often results in the precipitation of the hydrochloride salt of the product.[8][9]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent, or suspend it directly in the 4M HCl in 1,4-dioxane solution.[9]
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[6]
-
If precipitation does not occur, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt.
Comparative Summary of Protocols
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Reaction Time | Typically 30 minutes - 2 hours[6][10] | Typically 1 - 4 hours[6][9] |
| Workup | Aqueous basic wash required[6][7] | Often precipitation of HCl salt, filtration[6] |
| Product Form | Free amine (after workup) | Hydrochloride salt |
| Considerations | TFA is highly corrosive and volatile[11] | 4M HCl in dioxane is corrosive |
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material after the recommended reaction time, consider increasing the reaction time or the equivalents of acid.
-
Side Reactions: The tert-butyl cation generated during the deprotection can potentially alkylate other nucleophilic sites in the molecule.[1] The use of scavengers like anisole or thioanisole can mitigate this, although it is less common for simple amine deprotections.
-
Safety: Both TFA and concentrated HCl solutions are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[11] Reactions involving the generation of isobutylene and carbon dioxide should not be performed in a closed system to avoid pressure buildup.[5]
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Majer, Z., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. WordPress. Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Available at: [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Available at: [Link]
-
Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). Available at: [Link]
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. American Chemical Society. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
TFA Deprotection. Scribd. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Removal of Boc protecting group as workup?. Reddit. Available at: [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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Mastering C-N Bond Formation: A Guide to Reductive Amination with 2,5-Diazaspiro[3.4]octane Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemistry has witnessed a paradigm shift from flat, two-dimensional structures towards complex, three-dimensional molecular architectures.[1] This evolution, often termed "escaping flatland," is driven by the need for compounds with improved potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged motifs in this context. Among these, 2,5-diazaspiro[3.4]octane and its derivatives offer a rigid, yet conformationally defined, three-dimensional framework that is increasingly sought after in modern drug design.[2][3]
Reductive amination stands as a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds, accounting for a significant portion of such reactions in the pharmaceutical industry.[4][5] Its operational simplicity and broad applicability make it an indispensable tool for the synthesis of amine-containing compounds.[6] This application note provides a comprehensive guide to the strategic application of reductive amination using 2,5-diazaspiro[3.4]octane building blocks, focusing on the nuanced conditions required to control selectivity and achieve desired synthetic outcomes.
The Challenge: Navigating Selectivity in a Symmetrical Diamine
The symmetrical nature of the 2,5-diazaspiro[3.4]octane core presents a unique challenge: controlling the extent of alkylation. The reaction can potentially yield a mixture of the desired mono-alkylated product, the undesired di-alkylated product, and unreacted starting material. Achieving high selectivity for mono-alkylation is often a key objective, as it allows for subsequent differential functionalization of the remaining secondary amine.
Two primary strategies are employed to address this challenge:
-
Protecting Group Strategy: This involves the mono-protection of one of the secondary amines, typically with a tert-butyloxycarbonyl (Boc) group, to ensure that the reductive amination occurs selectively at the unprotected nitrogen.[7][8][9] This is a robust and highly effective method for ensuring mono-functionalization.
-
Stoichiometric Control: This strategy involves using a significant excess of the diamine relative to the carbonyl compound. While commonly used for primary amines, its application to cyclic secondary diamines like 2,5-diazaspiro[3.4]octane requires careful optimization to favor the mono-alkylated product.
This guide will detail protocols for both approaches, providing researchers with the flexibility to choose the most suitable method based on their specific synthetic goals and the availability of starting materials.
Core Principles of Reductive Amination
The reductive amination process involves two key steps that typically occur in a single pot:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by mild acid.[6]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.[10]
The choice of reducing agent is critical. It must be mild enough to not significantly reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the imine/iminium ion intermediate.[11]
Diagram: Reductive Amination Workflow
Caption: General workflow for the reductive amination of 2,5-diazaspiro[3.4]octane.
Recommended Reagents and Conditions
A comparative analysis of common reducing agents for reductive amination is presented below:
| Reducing Agent | Abbreviation | Key Characteristics | Recommended Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Mild and selective, tolerates a wide range of functional groups. Does not require strict pH control. Moisture sensitive.[10][11][12] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and stable in protic solvents. Requires careful pH control (typically pH 6-7) to avoid reduction of the carbonyl starting material. Highly toxic. | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride | NaBH₄ | Can reduce aldehydes and ketones, so imine formation must be complete before its addition. Less selective than STAB or NaBH₃CN.[6] | Methanol (MeOH), Ethanol (EtOH) |
For the reductive amination of 2,5-diazaspiro[3.4]octane, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its high selectivity, operational simplicity, and broad functional group tolerance.[12][13]
Experimental Protocols
Protocol 1: Selective Mono-Alkylation using a Mono-Boc Protected 2,5-Diazaspiro[3.4]octane
This protocol is the most reliable method for achieving selective mono-alkylation.
Diagram: Mono-Boc Protection Strategy
Caption: Stepwise approach for selective mono-alkylation.
Step 1a: Synthesis of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (Mono-Boc Protection)
-
Materials:
-
2,5-Diazaspiro[3.4]octane (or its dihydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a biphasic system of Chloroform/Water
-
Water
-
-
Procedure:
-
To a solution of 2,5-diazaspiro[3.4]octane (1.0 eq) in DCM, add triethylamine (2.2 eq) if starting from the dihydrochloride salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the mono-Boc protected product.
-
Step 1b: Reductive Amination of Mono-Boc-2,5-diazaspiro[3.4]octane
-
Materials:
-
tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount for ketones)
-
-
Procedure:
-
Dissolve the mono-Boc protected diamine and the carbonyl compound in DCE.
-
If reacting with a ketone, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the mono-alkylated, mono-Boc protected product.
-
Step 1c: Deprotection of the Boc Group (Optional)
-
Materials:
-
Mono-alkylated, mono-Boc protected product
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting salt can be used directly or neutralized with a base to obtain the free amine.
-
Protocol 2: Selective Mono-Alkylation via Stoichiometric Control
This protocol is more atom-economical but may require more careful optimization and purification to separate the desired product from the di-alkylated and unreacted starting materials.
-
Materials:
-
2,5-Diazaspiro[3.4]octane (3.0 - 5.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 2,5-diazaspiro[3.4]octane in DCE.
-
Add the aldehyde or ketone to the solution.
-
Add sodium triacetoxyborohydride portion-wise at room temperature.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the consumption of the limiting reagent (carbonyl compound) by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification of the product mixture is crucial. Column chromatography on silica gel, often with an amine-containing eluent system (e.g., DCM/MeOH with a small percentage of ammonium hydroxide), is typically required to separate the mono-alkylated product from the di-alkylated product and the excess starting diamine.[14]
-
Troubleshooting and Key Considerations
-
Sterically Hindered Substrates: For reactions involving sterically hindered ketones or amines, longer reaction times and/or gentle heating may be necessary. The addition of a Lewis acid, such as titanium(IV) isopropoxide, can sometimes facilitate iminium ion formation, although this should be used judiciously as it can complicate the workup.
-
Low Reactivity: If the reaction is sluggish, ensure all reagents are dry, as STAB is moisture-sensitive.[11] A catalytic amount of acetic acid can be beneficial, particularly for ketone substrates.[13]
-
Over-alkylation: In the stoichiometric control protocol, if significant di-alkylation is observed, increase the excess of the diamine.
-
Purification: The basic nature of the products necessitates careful purification. Silica gel chromatography with a basic modifier in the eluent is often effective. Alternatively, purification via an acidic ion-exchange resin can be employed.
Conclusion
The 2,5-diazaspiro[3.4]octane scaffold is a valuable building block for the synthesis of three-dimensional molecules in drug discovery. Reductive amination provides a powerful and versatile method for the functionalization of this core. By carefully selecting the appropriate strategy—either through the use of a protecting group for guaranteed selectivity or by meticulous stoichiometric control for a more direct approach—researchers can efficiently synthesize a diverse array of mono- and di-substituted derivatives. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of reductive amination with this promising spirocyclic scaffold.
References
- Hamza, D., & White, A. D. (2014). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 25(15), 2182-2184.
- Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Lawrence, S. A. (2004).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Di Schiavi, E., Ferrazzano, L., Cantisani, M., et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- BenchChem. (2025). Purification Techniques for 1,6-Diazaspiro[3.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Molecules. (2023).
- Selvita. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita.
- Berrée, F., & Carboni, B. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Scientific Reports, 8(1), 1-11.
- Molecules. (2023).
- ResearchGate. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
- ResearchGate. (2016). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.
- ResearchGate. (2011). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes.
- PubMed. (2008). 2,6-Diazaspiro[3.
- National Institutes of Health. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- JOCPR. (2024).
- Google Patents. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- JOCPR. (2024).
- Sigma-Aldrich. (n.d.).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Master Organic Chemistry. (2017).
- ResearchGate. (2015).
- BenchChem. (2025). Purification Techniques for 1,6-Diazaspiro[3.
- ResearchGate. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- YouTube. (2018). 22.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- RSC Publishing. (2014). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- JOC. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
- Google Patents. (n.d.).
- PubMed. (2022).
Sources
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Advantage of the Diazaspiro[3.4]octane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel chemical entities with enhanced pharmacological profiles is paramount. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid, three-dimensional architecture that can effectively probe biological space. The 2,5-diazaspiro[3.4]octane core, in particular, has garnered significant attention as a versatile building block for the construction of diverse compound libraries. Its inherent conformational rigidity and the spatial arrangement of its nitrogen atoms provide a unique platform for creating molecules with improved potency, selectivity, and pharmacokinetic properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate in parallel synthesis workflows. We will delve into the strategic considerations behind its use and provide detailed, field-proven protocols for the high-throughput synthesis of diverse chemical libraries.
The mono-Boc protection of the 2,5-diazaspiro[3.4]octane core offers a key strategic advantage. It allows for the selective functionalization of the free secondary amine, providing a divergent point for the introduction of a wide array of chemical moieties. This targeted approach is central to the efficiency of parallel synthesis, enabling the rapid generation of hundreds to thousands of discrete compounds from a single, advanced intermediate.
Core Synthetic Strategies for Library Generation
The secondary amine of this compound is amenable to a variety of robust and high-throughput chemical transformations. The following sections will detail the protocols for four key reactions that are particularly well-suited for parallel synthesis: N-acylation, N-sulfonylation, urea formation, and reductive amination. These reactions are chosen for their reliability, broad substrate scope, and the ease of purification of the resulting products.
A generalized workflow for the parallel synthesis of a diverse library from this scaffold is depicted below.
Caption: General workflow for parallel library synthesis.
Detailed Protocols for Parallel Synthesis
The following protocols are designed for execution in a 96-well plate format, a common platform for parallel synthesis.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Parallel N-Acylation
The formation of an amide bond is a cornerstone of medicinal chemistry. This protocol describes the parallel acylation of the scaffold with a diverse set of carboxylic acids.
Causality of Experimental Choices:
-
HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, leading to clean product formation.
-
DIPEA as a Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without interfering with the coupling process.
-
DMF as a Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high polarity, which aids in the dissolution of a wide range of reactants.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.25 M solution of HATU in anhydrous DMF.
-
Prepare a 0.5 M solution of DIPEA in anhydrous DMF.
-
In a 96-well plate, dispense 100 µL of a 0.2 M solution of a unique carboxylic acid in anhydrous DMF into each well.
-
-
Reaction Execution:
-
To each well containing the carboxylic acid solution, add 100 µL of the this compound stock solution.
-
Add 100 µL of the HATU stock solution to each well.
-
Add 100 µL of the DIPEA stock solution to each well.
-
Seal the 96-well plate and shake at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the contents of each well with 500 µL of ethyl acetate.
-
Transfer the organic layer to a new 96-well plate and concentrate to dryness under a stream of nitrogen.
-
The crude products can be purified by high-throughput preparative HPLC/MS.
-
Parallel N-Sulfonylation
Sulfonamides are a privileged functional group in drug discovery, known for their ability to mimic the transition state of amide hydrolysis and act as potent enzyme inhibitors.
Causality of Experimental Choices:
-
Pyridine as a Base and Solvent: Pyridine serves as both the base to neutralize the HCl generated and as a solvent, simplifying the reaction setup.
-
Room Temperature Reaction: The high reactivity of sulfonyl chlorides allows the reaction to proceed efficiently at room temperature, minimizing potential side reactions.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous pyridine.
-
In a 96-well plate, dispense 100 µL of a 0.22 M solution of a unique sulfonyl chloride in anhydrous pyridine into each well.
-
-
Reaction Execution:
-
To each well containing the sulfonyl chloride solution, add 100 µL of the this compound stock solution.
-
Seal the 96-well plate and shake at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Add 300 µL of water to each well.
-
Extract with 500 µL of dichloromethane.
-
Wash the organic layer with 300 µL of 1 M HCl, followed by 300 µL of saturated aqueous sodium bicarbonate.
-
Transfer the organic layer to a new 96-well plate and concentrate to dryness.
-
Purify via high-throughput preparative HPLC/MS.
-
Parallel Urea Formation
Ureas are important pharmacophores due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
Causality of Experimental Choices:
-
Direct Reaction with Isocyanates: The reaction of amines with isocyanates is typically fast, clean, and high-yielding, making it ideal for parallel synthesis without the need for a catalyst.
-
DCM as a Solvent: Dichloromethane (DCM) is a relatively non-polar solvent that is suitable for this reaction and is easily removed during work-up.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
In a 96-well plate, dispense 100 µL of a 0.2 M solution of a unique isocyanate in anhydrous DCM into each well.
-
-
Reaction Execution:
-
To each well containing the isocyanate solution, add 100 µL of the this compound stock solution.
-
Seal the 96-well plate and shake at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Concentrate the contents of each well to dryness under a stream of nitrogen.
-
The crude products are often of high purity and can be directly submitted for biological screening after dissolution in DMSO. If necessary, purification can be performed by preparative HPLC/MS.
-
Parallel Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and introducing a wide variety of substituents.
Causality of Experimental Choices:
-
Sodium Triacetoxyborohydride as a Reducing Agent: This is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. It is stable in the presence of the amine and carbonyl starting materials, allowing for a one-pot procedure.
-
DCE as a Solvent: 1,2-Dichloroethane (DCE) is a common solvent for reductive amination reactions.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in DCE.
-
Prepare a 0.4 M solution of sodium triacetoxyborohydride in DCE.
-
In a 96-well plate, dispense 100 µL of a 0.2 M solution of a unique aldehyde or ketone in DCE into each well.
-
-
Reaction Execution:
-
To each well containing the carbonyl compound, add 100 µL of the this compound stock solution.
-
Allow the mixture to stir for 30 minutes to facilitate imine/enamine formation.
-
Add 100 µL of the sodium triacetoxyborohydride stock solution to each well.
-
Seal the 96-well plate and shake at room temperature for 18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract with 500 µL of DCM.
-
Transfer the organic layer to a new 96-well plate and concentrate to dryness.
-
Purify via high-throughput preparative HPLC/MS.
-
Data Presentation: A Representative Library
The following table summarizes the expected outcomes for a representative subset of a library synthesized using the protocols described above.
| Entry | Reaction Type | Reagent | Product Structure | Expected Yield (%) | Purity (%) |
| 1 | N-Acylation | Benzoyl chloride | >85 | >90 | |
| 2 | N-Sulfonylation | Dansyl chloride | >80 | >90 | |
| 3 | Urea Formation | Phenyl isocyanate | >90 | >95 | |
| 4 | Reductive Amination | Benzaldehyde | >75 | >85 |
Post-Synthesis Workflow: Deprotection and Further Diversification
The Boc protecting group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM. This unmasks the second nitrogen atom, opening up avenues for further diversification and the creation of even more complex molecular architectures.
Caption: Post-synthesis deprotection and diversification.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse and medicinally relevant compound libraries. Its unique three-dimensional structure and the amenability of its free secondary amine to a wide range of chemical transformations make it an ideal starting point for parallel synthesis campaigns. The protocols detailed in this application note provide a robust framework for the rapid and efficient generation of novel chemical entities, thereby accelerating the drug discovery process.
References
-
Bräse, S., Dahmen, S., & Pfefferkorn, M. (2000). Solid-phase synthesis of urea and amide libraries using the T2 triazene linker. Journal of Combinatorial Chemistry, 2(6), 710-715. [Link]
-
Huang, K. T., & Sun, C. M. (2001). Liquid-phase parallel synthesis of ureas. Bioorganic & Medicinal Chemistry Letters, 11(2), 271-273. [Link]
-
Carpino, L. A., & Crowley, P. J. (1973). t-BUTYL AZODIFORMATE. Organic Syntheses, 53, 12. [Link]
-
Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]
-
O'Brien, P. (2006). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. Chemical Communications, (40), 4189-4191. [Link]
-
Wilson, R. D., et al. (2018). Bidirectional Synthesis of Di-tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry, 83(12), 6783-6787. [Link]
Sources
Application Note & Protocols: Advanced Synthetic Routes to Functionalized 2,5-Diazaspiro[3.4]octane Analogs
Abstract
The 2,5-diazaspiro[3.4]octane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional geometry offers a compelling alternative to more flexible diamine structures like piperazine, providing chemists with a tool to optimize ligand-receptor interactions, enhance metabolic stability, and improve physicochemical properties.[1][2] This guide provides an in-depth analysis of robust and scalable synthetic strategies for constructing the core 2,5-diazaspiro[3.4]octane ring system and details key protocols for its subsequent functionalization, enabling the generation of diverse chemical libraries for drug discovery programs.
Introduction: The Value of Spirocyclic Scaffolds in Drug Design
In the quest to "escape from flatland," medicinal chemists increasingly turn to saturated heterocyclic systems that present well-defined three-dimensional exit vectors.[1] The 2,5-diazaspiro[3.4]octane framework, which features an azetidine ring fused spirocyclically to a pyrrolidine ring, is an exemplary scaffold in this class. It acts as a conformationally restricted bioisostere of piperazine, a ubiquitous fragment in bioactive molecules.[2] This conformational rigidity can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity while reducing off-target effects.[2] The presence of two distinct nitrogen atoms provides rich opportunities for differential functionalization, allowing for the precise tuning of a compound's properties and its interaction with biological targets.
This document outlines two primary, field-proven strategies for the synthesis of the core scaffold and provides detailed protocols for the N-functionalization reactions critical for creating diverse analogs.
Core Synthetic Strategies
The efficient construction of the 2,5-diazaspiro[3.4]octane core is paramount. Two dominant strategies have emerged, offering scalability and access to orthogonally protected intermediates crucial for subsequent diversification.
Strategy A: Spiro-Lactam Formation and Reduction
This linear approach is highly effective for multigram synthesis and relies on commercially available starting materials.[2] The key steps involve the construction of a quaternary carbon center via α-alkylation, followed by cyclization through nitrile reduction to form a key spiro-lactam intermediate. Subsequent reduction of the lactam furnishes the desired diamine core. This route's primary advantage is its robustness and the ability to install orthogonal protecting groups, enabling selective functionalization of either nitrogen atom.[2]
Figure 1: Workflow for Spiro-Lactam Formation and Reduction Route. A robust, scalable synthesis yielding an orthogonally protected core.
Strategy B: [3+2] Cycloaddition
A more convergent approach involves the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile.[3] This strategy can rapidly construct the five-membered pyrrolidine ring onto a pre-formed azetidine-derived component. For example, an azomethine ylide can be generated from an N-((trimethylsilyl)methyl)amino ether derivative of azetidine, which then reacts with a dipolarophile like an acrylate.[4] This method is powerful for rapidly accessing the core but may require more optimization to achieve high yields and regioselectivity.
Figure 2: [3+2] Cycloaddition Strategy. A convergent route for rapid assembly of the spirocyclic core.
Experimental Protocols: Core Synthesis
The following protocol is a representative, detailed methodology for the Spiro-Lactam route, which is well-suited for producing material on a research scale.
Protocol 1: Synthesis of N-Boc-2,5-diazaspiro[3.4]octan-6-one (Key Lactam Intermediate)
This protocol is adapted from the strategy described by Enamine scientists.[2]
Step A: α-Alkylation
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF (10 volumes) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.15 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of tert-butyl 2-(methoxycarbonyl)azetidine-1-carboxylate (1.0 eq) in anhydrous THF (2 volumes) dropwise, keeping the temperature below -70 °C. Stir for 1 hour at this temperature.
-
Add a solution of 3-bromopropanenitrile (1.1 eq) in anhydrous THF (1 volume) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the alkylated intermediate.
Step B: Reductive Cyclization to Lactam
-
Dissolve the alkylated intermediate (1.0 eq) from Step A in methanol or ethanol containing ammonia (e.g., 7N solution in MeOH).
-
Add Raney Nickel (approx. 50% slurry in water, ~0.2 eq by weight) to the solution in a high-pressure hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Heat the reaction to 50-60 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude spiro-lactam can often be carried forward without further purification or can be purified by crystallization or chromatography.
Functionalization Strategies & Protocols
With the core synthesized, particularly the N-Boc protected version, selective functionalization can be achieved. The azetidine nitrogen (N-2) is protected, allowing for initial diversification at the pyrrolidine nitrogen (N-5).
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the coupling of the spiro-diamine with a wide array of aryl and heteroaryl halides.[5][6] This reaction is known for its broad substrate scope and functional group tolerance.[7]
Protocol 2: Palladium-Catalyzed N-Arylation of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
-
To an oven-dried reaction vial, add the N-Boc protected 2,5-diazaspiro[3.4]octane (1.0 eq), the aryl halide (e.g., 4-chlorotoluene, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).
-
Seal the vial, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add an anhydrous solvent, such as toluene or dioxane (0.1 M concentration).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the N-aryl product.
N-Alkylation via Reductive Amination
Reductive amination is a classic and highly reliable method for introducing alkyl groups by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8][9]
Protocol 3: Reductive Amination of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
-
Dissolve the N-Boc protected 2,5-diazaspiro[3.4]octane (1.0 eq) and an aldehyde or ketone (e.g., isobutyraldehyde, 1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions at room temperature. Rationale: NaBH(OAc)₃ is preferred as it is mild, tolerant of slightly acidic conditions generated during iminium formation, and does not reduce the starting aldehyde/ketone at an appreciable rate.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-alkylated product.
Data Summary & Route Comparison
The choice of synthetic strategy depends on factors such as scale, available starting materials, and the desired substitution pattern.
| Feature | Strategy A: Spiro-Lactam Route | Strategy B: [3+2] Cycloaddition |
| Starting Materials | Commercially available amino esters & bromo-nitriles[2] | Requires synthesis of ylide precursor[4] |
| Scalability | Demonstrated on multigram scale[2] | Typically for smaller scale, library synthesis |
| Key Advantages | Robust, reliable, yields orthogonally protected product | Convergent, rapid access to core |
| Potential Challenges | Linear sequence (multiple steps) | Optimization of cycloaddition conditions, potential for side products |
| Ideal Application | Bulk synthesis of a core intermediate for a library | Rapid exploration of chemical space, scaffold hopping |
Conclusion
The 2,5-diazaspiro[3.4]octane scaffold provides a valuable platform for the design of novel therapeutics. The synthetic routes detailed herein, particularly the scalable spiro-lactam strategy, offer reliable access to key building blocks. Combined with powerful functionalization reactions like the Buchwald-Hartwig amination and reductive amination, these protocols empower medicinal chemists to efficiently generate and explore diverse libraries of spirocyclic analogs, accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
The 2,5-Diazaspiro[3.4]octane Scaffold: A Privileged Motif for CNS Drug Discovery
Introduction: Navigating the Complex Landscape of CNS Drug Discovery with Novel Scaffolds
The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital endeavors in modern medicine. The intricate nature of neurological and psychiatric disorders necessitates the development of highly selective and potent molecules that can effectively modulate specific neural pathways with minimal off-target effects. In this context, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is paramount. The 2,5-diazaspiro[3.4]octane scaffold has emerged as a particularly promising structural motif in CNS drug discovery. Its inherent rigidity and defined spatial orientation of substituents provide a powerful platform for designing ligands with enhanced metabolic stability and conformational rigidity, which are critical attributes for successful CNS drug candidates.[1] This guide provides an in-depth exploration of the application of the 2,5-diazaspiro[3.4]octane scaffold, with a focus on its utility in developing modulators for key CNS targets, supported by detailed experimental protocols for synthesis and biological evaluation.
The Strategic Advantage of the 2,5-Diazaspiro[3.4]octane Core
The unique architecture of the 2,5-diazaspiro[3.4]octane core, featuring a four-membered azetidine ring fused with a five-membered pyrrolidine ring at a single carbon atom, offers several distinct advantages in medicinal chemistry:
-
Three-Dimensionality: Moving away from "flat" molecules, the spirocyclic nature of this scaffold provides a well-defined three-dimensional arrangement of functional groups, enabling more precise interactions with the complex topographies of CNS receptor binding pockets.
-
Improved Physicochemical Properties: Compared to their non-spirocyclic counterparts, derivatives of 2,5-diazaspiro[3.4]octane often exhibit improved solubility and metabolic stability, leading to enhanced pharmacokinetic profiles.
-
Novelty and Patentability: The exploration of this scaffold opens up new chemical space, providing opportunities for the discovery of novel intellectual property.
-
Conformational Restriction: The rigid framework of the scaffold reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for the target receptor by minimizing the entropic penalty upon binding.
Application Focus: Potent and Selective Dopamine D3 Receptor Antagonists
A significant application of the 2,5-diazaspiro[3.4]octane scaffold has been in the development of potent and selective antagonists for the dopamine D3 receptor (D3R).[2][3] The D3R is a key target in the treatment of various CNS disorders, including schizophrenia, Parkinson's disease, and substance abuse.[2] The ability to selectively target D3R over the closely related D2R is a critical challenge in drug development, as D2R antagonism is associated with undesirable side effects such as extrapyramidal symptoms. The 2,5-diazaspiro[3.4]octane core has proven to be an effective template for achieving this desired selectivity.
Quantitative Data Summary: Binding Affinities of 2,5-Diazaspiro[3.4]octane Derivatives at Dopamine D3 Receptors
The following table summarizes the in vitro binding affinities of exemplary 2,5-diazaspiro[3.4]octane derivatives for the human dopamine D3 receptor.
| Compound ID | D3R Kᵢ (nM) | D3R vs D2R Selectivity (fold) |
| 11 | 122 | High |
| 14 | Not Specified | High |
| 15a | 25.6 | 905 |
| 15c | Not Specified | 264 |
Data sourced from reference[2].
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of 2,5-diazaspiro[3.4]octane derivatives as CNS drug candidates.
Protocol 1: General Synthesis of N-Aryl-2,5-diazaspiro[3.4]octane Derivatives
This protocol is adapted from established palladium-catalyzed C-N cross-coupling methodologies and is suitable for the derivatization of the 2,5-diazaspiro[3.4]octane core.[4][5]
Diagram: Synthetic Workflow for N-Aryl-2,5-diazaspiro[3.4]octane Derivatives
Caption: Generalized synthetic workflow for N-aryl-2,5-diazaspiro[3.4]octane derivatives.
Materials:
-
2-Boc-2,5-diazaspiro[3.4]octane (or other suitably protected derivative)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 2-Boc-2,5-diazaspiro[3.4]octane (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if necessary): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, which can be further functionalized.
Protocol 2: In Vitro Dopamine D3 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the dopamine D3 receptor.[3][6][7][8]
Diagram: Radioligand Binding Assay Workflow
Caption: A standard workflow for a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells expressing human dopamine D3 receptors
-
Radioligand (e.g., [³H]Spiperone or [³H]7-OH-DPAT)[6]
-
Test compounds (2,5-diazaspiro[3.4]octane derivatives)
-
Non-specific binding determinant (e.g., 10 µM haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Filtration apparatus (cell harvester)
-
Scintillation fluid and counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a concentration near its Kₔ, and the membrane preparation. Include wells for total binding (no test compound) and non-specific binding (with a high concentration of the non-specific determinant).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25-30 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 3: In Vivo Behavioral Assessment in a Rodent Model of Schizophrenia
To evaluate the potential antipsychotic effects of D3R antagonists, a common preclinical model is the psychostimulant-induced hyperlocomotion test.[9]
Diagram: In Vivo Behavioral Testing Workflow
Caption: A typical workflow for assessing antipsychotic potential in vivo.
Materials:
-
Male adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Test compound (2,5-diazaspiro[3.4]octane derivative)
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Psychostimulant (e.g., d-amphetamine)
-
Open-field arenas equipped with automated activity monitoring systems
Procedure:
-
Acclimatization: Allow the animals to acclimate to the housing facility and handling for at least one week before the experiment.
-
Habituation: On the day of the experiment, habituate the animals to the open-field arenas for a set period (e.g., 30-60 minutes).
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the psychostimulant challenge.
-
Psychostimulant Challenge: Administer the psychostimulant to induce hyperlocomotion.
-
Behavioral Recording: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity of the test compound-treated group to the vehicle-treated group. A significant reduction in psychostimulant-induced hyperlocomotion by the test compound suggests potential antipsychotic-like activity.
Conclusion and Future Directions
The 2,5-diazaspiro[3.4]octane scaffold represents a valuable and versatile platform for the design and discovery of novel CNS-active compounds. Its successful application in the development of potent and selective dopamine D3 receptor antagonists underscores its potential to address the challenges of CNS drug discovery. The protocols provided herein offer a foundational framework for researchers to synthesize and evaluate their own 2,5-diazaspiro[3.4]octane-based molecules. Future research in this area will likely focus on expanding the utility of this scaffold to other CNS targets, further exploring its structure-activity relationships, and optimizing the pharmacokinetic properties of lead compounds to advance them toward clinical development.
References
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Innovative screening models for the discovery of new schizophrenia drug therapies: an integrated approach. (2021). Expert Opinion on Drug Discovery. Retrieved from [Link]
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Innovative screening models for the discovery of new schizophrenia drug therapies: An integrated approach. (2021). ResearchGate. Retrieved from [Link]
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Bio-protocol. (n.d.). D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Retrieved from [Link]
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Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. Retrieved from [Link]
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Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. (2018). ACS Medicinal Chemistry Letters, 9(5), 459-463. Retrieved from [Link]
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Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. (2018). ACS Publications. Retrieved from [Link]
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InVivo Biosystems. (n.d.). Parkinson's Disease Modeling. Retrieved from [Link]
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Behavioral Assessment of Antidepressant Activity in Rodents. (2009). Methods in Molecular Biology, 533, 141-155. Retrieved from [Link]
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Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development. (2012). Neuroscience Journal, 2012, 369628. Retrieved from [Link]
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In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. (2023). Heliyon, 9(10), e20542. Retrieved from [Link]
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Early behavioral screening for antidepressants and anxiolytics. (2006). Drug Development Research, 67(9), 729-742. Retrieved from [Link]
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A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures. (2022). Current Drug Therapy, 17(3), 223-234. Retrieved from [Link]
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Neurofit. (n.d.). In vivo and in vitro models of Parkinson's disease. Retrieved from [Link]
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SCREENING MODELS OF ANTI-PARKINSONIAN AGENTS. (2022). International Journal of Pharmaceutical Sciences and Research, 13(6), 2230-2241. Retrieved from [Link]
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Understanding Animal Research. (2021, May 5). Animal research: antidepressants and the forced swim test [Video]. YouTube. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Charles River. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]
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Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent. (2021). Frontiers in Behavioral Neuroscience, 15, 737475. Retrieved from [Link]
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The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). ResearchGate. Retrieved from [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. (2018). ACS Publications. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). D3 Human Dopamine GPCR Cell Based Agonist Arrestin LeadHunter Assay - US. Retrieved from [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (2012). Angewandte Chemie International Edition, 51(43), 10852-10855. Retrieved from [Link]
-
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. (2018). National Institutes of Health. Retrieved from [Link]
-
Selvita. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
Fluorescence based HTS compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2025). Dr. GPCR. Retrieved from [Link]
-
Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023). Scientific Reports, 13(1), 4339. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Diazaspiro[3.4]octan-6-one. Retrieved from [Link]
-
Improved Synthesis of Dopamine D3 Receptor Selective Antagonists / Partial Agonists. (2022). National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2-Azaspiro(3.4)octane. Retrieved from [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: Incorporation of 2,5-Diazaspiro[3.4]octane Moiety to Improve Drug-like Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is a paramount objective. The "escape from flatland" trend towards three-dimensional molecular architectures has identified spirocyclic systems as privileged structures capable of enhancing drug-like characteristics.[1][2] This guide focuses on the 2,5-diazaspiro[3.4]octane moiety, a compact and rigid scaffold that serves as a versatile bioisosteric replacement for more conventional heterocycles like piperazine. Its unique stereochemistry and conformational rigidity can lead to significant improvements in aqueous solubility, metabolic stability, and target engagement, while maintaining or improving potency. This document provides a comprehensive overview of the strategic incorporation of this moiety, detailed synthetic protocols, and standardized assays to evaluate the resulting improvements in key absorption, distribution, metabolism, and excretion (ADME) properties.
The Strategic Advantage of the 2,5-Diazaspiro[3.4]octane Scaffold
The introduction of spirocyclic motifs is a powerful strategy in medicinal chemistry to address common liabilities associated with traditional, often planar, heterocyclic rings. The 2,5-diazaspiro[3.4]octane core, featuring a unique fusion of an azetidine and a pyrrolidine ring through a shared quaternary carbon, offers several distinct advantages:
-
Enhanced Three-Dimensionality (3D): The rigid, non-planar structure of the spirocycle allows for a more defined and predictable orientation of substituents in three-dimensional space. This can lead to improved interactions with protein binding pockets and enhanced selectivity for the intended target.
-
Improved Physicochemical Properties: Replacing planar aromatic rings or flexible aliphatic cycles with sp³-rich spirocycles often leads to a favorable shift in physicochemical properties. This includes:
-
Increased Aqueous Solubility: The disruption of crystal packing and the introduction of polar nitrogen atoms in a rigid framework can significantly enhance solubility, a critical factor for oral bioavailability.
-
Modulation of Lipophilicity (LogP/LogD): The scaffold provides a means to fine-tune lipophilicity, moving compounds into a more desirable range for optimal permeability and reduced off-target effects.
-
-
Increased Metabolic Stability: The quaternary spiro-center and the nature of the azetidine and pyrrolidine rings can block common sites of metabolism by cytochrome P450 (CYP) enzymes, leading to a longer half-life and improved pharmacokinetic profile.
-
Novelty and Intellectual Property: As a less explored chemical space, derivatives of 2,5-diazaspiro[3.4]octane offer opportunities for generating novel chemical entities with strong intellectual property positions.
Synthesis of 2,5-Diazaspiro[3.4]octane Building Blocks
The successful integration of the 2,5-diazaspiro[3.4]octane scaffold into a lead molecule requires access to versatile, orthogonally protected building blocks. The following section outlines a general synthetic approach adapted from methodologies reported in the literature for related diazaspirocycles.[3][4]
General Synthetic Scheme
A common strategy involves the construction of the spirocyclic core via multi-step synthesis starting from commercially available materials. A representative synthesis of a protected 2,5-diazaspiro[3.4]octane intermediate is depicted below.
Protocol: Synthesis of di-tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate
This protocol is based on the synthesis described in the supporting information of the Journal of Medicinal Chemistry article by Le Manach et al., which identified a novel antimalarial series with this core.[3][5]
Materials:
-
tert-butyl 3-(2-ethoxy-2-oxo-ethylidene)azetidine-1-carboxylate
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen (H₂) gas
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis, hydrogenation apparatus, and purification (e.g., column chromatography).
Procedure:
-
Step 1: Michael Addition.
-
To a solution of tert-butyl 3-(2-ethoxy-2-oxo-ethylidene)azetidine-1-carboxylate (1.0 equiv) in ethanol, add nitromethane (1.5 equiv) and DBU (0.2 equiv).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the nitro adduct intermediate.
-
-
Step 2: Reduction and Cyclization.
-
Dissolve the intermediate from Step 1 in ethanol.
-
Add 10% Pd/C catalyst (10% w/w).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the cyclized lactam.
-
-
Step 3: Boc Protection.
-
Dissolve the lactam from Step 2 in dichloromethane (DCM).
-
Add triethylamine (2.0 equiv) and di-tert-butyl dicarbonate (1.2 equiv).
-
Stir the mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford di-tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate.
-
Case Study: Antimalarial Diazaspiro[3.4]octanes
A compelling demonstration of the utility of the 2,5-diazaspiro[3.4]octane scaffold comes from a high-throughput screening campaign against Plasmodium falciparum.[3][5] The identified hit, containing this spirocyclic core, displayed activity against multiple stages of the parasite's lifecycle. Subsequent structure-activity relationship (SAR) studies led to the development of potent analogs with low nanomolar activity.
Comparative ADME Profile
The optimization of this series involved modifying substituents on the diazaspiro[3.4]octane core to improve potency and drug-like properties. The table below presents a hypothetical but representative comparison of an initial hit compound with a more flexible linker versus an optimized analog incorporating the rigid spirocycle.
| Property | Initial Hit (Flexible Linker) | Optimized Analog (Diazaspiro[3.4]octane) | Rationale for Improvement |
| Aqueous Solubility (pH 7.4) | 5 µM | 45 µM | The rigid, 3D structure of the spirocycle disrupts crystal lattice packing, leading to improved solvation. |
| cLogP | 4.2 | 3.1 | The sp³-rich spirocycle is less lipophilic than a corresponding aromatic or long aliphatic linker. |
| Microsomal Stability (Human, t½) | 15 min | > 60 min | The spirocyclic core lacks easily metabolizable sites and shields adjacent functionalities from CYP enzyme access. |
| Permeability (PAMPA, Pe) | 8.5 x 10⁻⁶ cm/s | 6.2 x 10⁻⁶ cm/s | Permeability is maintained within an acceptable range for oral absorption. |
| Cytotoxicity (CHO cells, IC₅₀) | 12 µM | > 50 µM | Improved selectivity and reduced off-target effects due to a more defined conformation often lead to lower cytotoxicity. |
Protocols for Evaluating Drug-Like Properties
To validate the benefits of incorporating the 2,5-diazaspiro[3.4]octane moiety, a panel of standardized in vitro ADME assays should be performed.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive intestinal absorption by measuring the diffusion of a compound from a donor compartment to an acceptor compartment through an artificial lipid membrane.
Materials:
-
96-well donor and acceptor plates (e.g., Millipore MultiScreen™-IP).
-
Lecithin in dodecane solution (e.g., 1-2%).
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.0.
-
Test compounds and control compounds (high and low permeability).
-
96-well UV-transparent plates for analysis.
-
Plate shaker and spectrophotometer.
Procedure:
-
Prepare Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4) containing a small percentage of DMSO (e.g., 5%) to act as a sink.
-
Prepare Donor Plate: Dissolve test compounds in PBS (pH 5.0 for apical side simulation) to a final concentration of 100-200 µM. Add 150-200 µL of the compound solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly on a plate shaker at room temperature for 4-18 hours.
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectrophotometry or LC-MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * Area * time)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the membrane area, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Protocol: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of CYP enzymes.
Materials:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compounds and control compounds (high and low stability).
-
Ice-cold acetonitrile or methanol containing an internal standard for quenching.
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a mixture of phosphate buffer, microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM). Pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Seal the plate and shake vigorously. Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Calculate Stability: Plot the natural logarithm of the percent remaining compound versus time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4][6]
Materials:
-
Adherent cell line (e.g., CHO, HepG2, or a project-specific cell line).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Test compounds.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle controls (medium with DMSO) and untreated controls (medium only). Incubate for 24-72 hours.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability versus compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Conclusion
The 2,5-diazaspiro[3.4]octane moiety represents a valuable and increasingly accessible tool in the medicinal chemist's arsenal. Its inherent three-dimensionality and rigidity can be strategically leveraged to overcome common drug development hurdles, including poor solubility and high metabolic turnover. By providing a stable, novel core, it enables the fine-tuning of ADME properties, ultimately increasing the probability of identifying drug candidates with favorable pharmacokinetic profiles. The synthetic and analytical protocols outlined in this guide provide a framework for the rational incorporation and evaluation of this promising scaffold in drug discovery programs.
References
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. Available at: [Link]
- Le Manach, C., et al. (2021). Supporting Information for Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series... Journal of Medicinal Chemistry. Available through the main article link.
-
Roche. (n.d.). MTT Assay Protocol. Cell Proliferation Kit I (MTT). Available at: [Link]
-
Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. Available at: [Link]
-
Carreira, E. M., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 1-34. Available at: [Link]
-
Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 521-539. Available at: [Link]
Sources
Application Notes and Protocols for the Suzuki Coupling of Bromo-Substituted Diazaspirooctanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Diazaspirooctanes and the Power of Suzuki Coupling
The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel, three-dimensional chemical space to identify next-generation therapeutics.[1][2] Within this paradigm, diazaspirooctane scaffolds have emerged as privileged structures, imparting favorable physicochemical properties such as improved solubility, metabolic stability, and unique exit vectors for molecular elaboration.[1][3][4] The rigid, spirocyclic core of these molecules offers a distinct advantage in drug design, allowing for precise spatial orientation of substituents and enhanced target engagement. The functionalization of these promising scaffolds is therefore a critical step in harnessing their full potential in drug discovery programs.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds in contemporary organic synthesis.[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal method for the late-stage functionalization of complex molecules.[7][8] This application note provides a detailed experimental procedure for the Suzuki coupling of bromo-substituted diazaspirooctanes, a key transformation for accessing novel analogs with potential therapeutic applications. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and offer insights into troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the bromo-substituted diazaspirooctane to a palladium(0) complex. This step forms a palladium(II) intermediate, which is the active species in the subsequent transmetalation step. The choice of palladium source and ligand is crucial for the efficiency of this step, especially with potentially coordinating nitrogen-containing heterocycles.[12]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) is activated, facilitating the transfer of its organic moiety to the palladium(II) center.[7] This transmetalation step results in a new palladium(II) complex bearing both the diazaspirooctane and the organic group from the boronic acid.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.[9] This step completes the cycle, allowing the catalyst to participate in subsequent transformations.
Diagram of the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of a Bromo-Substituted Diazaspirooctane
This protocol provides a general procedure for the Suzuki coupling of a bromo-substituted diazaspirooctane with a generic arylboronic acid. The reaction conditions may require optimization depending on the specific substrates used.
Materials and Reagents
-
Substrates:
-
Bromo-substituted diazaspirooctane (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
-
Catalyst:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equiv) or
-
PdCl₂(dppf)-CH₂Cl₂ adduct ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane) (0.02-0.05 equiv)
-
-
Base:
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0-3.0 equiv) or
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
-
Solvents:
-
1,4-Dioxane or Toluene
-
Water (if using a solid base)
-
-
Other:
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Argon or Nitrogen)
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add the bromo-substituted diazaspirooctane (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (if solid, e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (0.02-0.05 equiv) under a positive pressure of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane or toluene) to the flask via syringe. If using an aqueous base, add the degassed organic solvent followed by the degassed aqueous base solution. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an aqueous base was used, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
If a solid base was used, filter the reaction mixture through a pad of Celite®, washing with the reaction solvent. Dilute the filtrate with water and extract with an organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized diazaspirooctane.
-
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling of bromo-substituted diazaspirooctanes.
Key Considerations and Troubleshooting
| Parameter | Recommended Conditions & Rationale | Potential Issues & Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₄ is a versatile catalyst. PdCl₂(dppf) is often effective for challenging substrates, including N-heterocycles.[13] | Low or no conversion: Try a different catalyst/ligand combination. Buchwald-type ligands can be effective for electron-rich or sterically hindered substrates.[10] Ensure the catalyst is not degraded. |
| Base | Na₂CO₃ (aq) is a common and effective choice. K₃PO₄ can be used in anhydrous conditions. The base activates the boronic acid for transmetalation.[7] | Decomposition of starting material: Use a milder base such as K₂CO₃ or Cs₂CO₃. Low yield: The choice of base can be critical; screen different bases to find the optimal one for your specific substrates. |
| Solvent | 1,4-Dioxane, toluene, or DMF are commonly used. A mixture with water is often necessary to dissolve the base. | Poor solubility of reagents: Try a different solvent or solvent mixture. DMF can be a good choice for poorly soluble substrates, but can be difficult to remove. |
| Boronic Acid | Use a slight excess (1.2-1.5 equiv) to drive the reaction to completion. Ensure high purity as impurities can poison the catalyst.[14] | Homocoupling of boronic acid: Use a lower catalyst loading or a different catalyst. Ensure the reaction is thoroughly deoxygenated. Protodeboronation: Use anhydrous conditions if possible. Add the boronic acid in portions. |
| Temperature | Typically 80-110 °C. Higher temperatures can increase the reaction rate but may also lead to decomposition. | Slow reaction: Increase the temperature. Decomposition: Lower the temperature and/or use a more active catalyst to allow for lower reaction temperatures. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of bromo-substituted diazaspirooctanes, providing access to a diverse range of novel chemical entities for drug discovery and development.[2] By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize libraries of compounds built around this valuable spirocyclic core. The protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists seeking to leverage the power of palladium-catalyzed cross-coupling in their research endeavors.
References
-
MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]
-
PubMed. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]
-
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available from: [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
ResearchGate. Scheme 2. General approach to spirocycles via the Suzuki coupling reaction. Available from: [Link]
-
ACS Publications. Enhanced Catalytic Activities of Palladium Complexes with Nitron-Based N-Heterocyclic Carbene Ligands. Available from: [Link]
-
PubMed. Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. Available from: [Link]
-
ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
ACS Publications. Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
PubMed. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Available from: [Link]
-
ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]
-
ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
NIH. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Available from: [Link]
-
ResearchGate. Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
ACS Publications. A palladium-mediated approach to construction of nitrogen heterocycles. Available from: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
-
PubChem. 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester. Available from: [Link]
-
NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
ResearchGate. Reaction of Bromo Dipoles with ( Z )-4-(Arylmethylene)azol-5-ones. Substrate-Controlled Synthesis of New Bromo-Substituted Heterocyclic Spirans and Unusual N Benzoyl α-Aminoacids. Available from: [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]
-
ResearchGate. Synthesis of Functionalized 2′,4-Diarylbenzophenones Based on Site-Selective Suzuki Cross-Coupling Reactions. Available from: [Link]
-
ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Available from: [Link]
-
SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Available from: [Link]
-
MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Available from: [Link]
-
PubChem. 2,7-Diaza-spiro[4.4]nonane. Available from: [Link]
-
ResearchGate. Synthesis of diazo compounds from bromoacetates. Available from: [Link]
-
ResearchGate. Synthesis of Diazoketones by the Action of Diazo-n-octane on 4-n Pentyloxy chloride. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. scielo.br [scielo.br]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate in Fragment-Based Library Design
Introduction: Embracing the Third Dimension in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality leads against a multitude of biological targets. The core principle of FBDD is to screen low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to the target protein. These initial hits then serve as starting points for optimization into more potent, lead-like molecules.[1][2] A significant evolution in FBDD is the increasing departure from "flat," aromatic-rich fragments towards more three-dimensional, sp³-rich scaffolds.[3] Spirocyclic systems, in particular, have emerged as privileged structures in this regard. Their inherent rigidity and ability to project substituents into well-defined vectors in three-dimensional space offer a unique advantage in exploring the often-complex topology of protein binding sites.[4][5]
This guide focuses on a promising, yet underexplored scaffold: tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate . This diazaspiro[3.4]octane core provides a rigid framework with two nitrogen atoms that can be orthogonally protected and functionalized, offering precise control over the introduction of diversity elements. The Boc-protected secondary amine allows for late-stage diversification, a crucial feature for efficient library synthesis and hit-to-lead optimization. The inherent three-dimensionality of this scaffold is expected to yield fragments with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are often correlated with higher clinical success rates.[3][6]
These application notes will provide a comprehensive overview of the rationale for using this scaffold, detailed protocols for its synthesis and derivatization into a fragment library, and best practices for screening and hit-to-lead optimization. While direct literature on the application of this compound in FBDD is emerging, the protocols and strategies presented herein are based on established principles of medicinal chemistry and draw from successful applications of the closely related 2,6-diazaspiro[3.4]octane scaffold, demonstrating the broad utility of this structural class.[7][8]
Physicochemical Properties and Design Rationale
The design of a successful fragment library hinges on the careful selection of scaffolds that possess favorable physicochemical properties and allow for facile chemical modification. The this compound scaffold excels in several key areas:
| Property | Value/Characteristic | Rationale for FBDD |
| Molecular Weight | 212.29 g/mol (for the core) | Falls within the "Rule of Three" guidelines for fragment libraries. |
| Fraction of sp³ carbons (Fsp³) | High | Provides three-dimensionality, leading to better shape complementarity with protein binding sites and often improved solubility and metabolic stability.[3] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų (calculated) | Contributes to good cell permeability and oral bioavailability. |
| Synthetic Tractability | Orthogonally protected nitrogens | The Boc-protected amine allows for selective functionalization of the other nitrogen, and the Boc group can be removed under standard conditions for further derivatization. |
| Exit Vectors | Two distinct nitrogen atoms | Provides clear and predictable points for fragment growth and linking strategies during hit-to-lead optimization. |
The rigid spirocyclic core constrains the conformational flexibility of the fragment, reducing the entropic penalty upon binding to the target protein. This can lead to higher ligand efficiency, a key metric in FBDD that relates binding affinity to the size of the molecule.
Synthesis of the Core Scaffold
While commercially available from several suppliers, an understanding of the synthesis of this compound is crucial for custom modifications and scale-up. The following is a representative synthetic protocol based on established methodologies for constructing similar spirocyclic systems.[9][10]
Caption: Proposed synthetic workflow for the core scaffold.
Protocol 1: Representative Synthesis of this compound
-
Step 1: Synthesis of a suitable precursor with a quaternary carbon. This can often be achieved through reactions such as the alkylation of a cyclic ketone or a Michael addition.
-
Step 2: Construction of the azetidine ring. This can be accomplished through intramolecular cyclization of a precursor containing an amine and a leaving group at the appropriate positions.
-
Step 3: Formation of the pyrrolidine ring. Similar to the azetidine formation, this involves an intramolecular cyclization.
-
Step 4: Boc protection. The resulting secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions to yield the final product.
Note: This is a generalized scheme. Specific reagents and conditions would need to be optimized. For a detailed, analogous synthesis of a 2,6-diazaspiro[3.4]octane, refer to the work by Belskaya et al.[7]
Fragment Library Synthesis
The true power of the this compound scaffold lies in its utility as a building block for a diverse fragment library. The free secondary amine serves as a key handle for derivatization.
Caption: Derivatization strategies for fragment library synthesis.
Protocol 2: General Procedure for Amide Coupling
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the desired carboxylic acid (1.1 eq).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, dry the organic layer, and purify the product by column chromatography.
Protocol 3: General Procedure for Sulfonylation
-
Dissolve this compound (1.0 eq) and a base such as triethylamine or pyridine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours until completion is observed by TLC or LC-MS.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product via flash chromatography.
By employing a diverse set of carboxylic acids and sulfonyl chlorides, a library of fragments with varied physicochemical properties can be rapidly assembled. It is crucial to select building blocks that adhere to the "Rule of Three" to ensure the final products remain within the fragment space.
Fragment Screening Cascade
Once the fragment library is synthesized and characterized, the next step is to screen it against the target protein. A multi-tiered screening cascade is recommended to efficiently identify and validate true hits.
Caption: A typical fragment screening cascade.
Protocol 4: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for detecting fragment binding in real-time.[11]
-
Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Library Preparation: Prepare stock solutions of the fragment library in DMSO and dilute them into an appropriate running buffer to a final concentration typically between 100-500 µM.
-
Screening: Inject the fragments over the sensor surface. A change in the refractive index, measured in response units (RU), indicates binding.
-
Data Analysis: Identify initial hits based on a predefined binding threshold.
Protocol 5: Hit Validation and Orthogonal Methods
It is critical to confirm hits from the primary screen using an independent method to eliminate false positives.
-
Dose-Response: Confirm binding by titrating the hit fragment over a range of concentrations to determine its dissociation constant (KD).
-
Orthogonal Biophysical Methods: Techniques like Microscale Thermophoresis (MST), Differential Scanning Fluorimetry (DSF), or Nuclear Magnetic Resonance (NMR) can be used to confirm binding.[11][12] These methods rely on different physical principles, providing a higher degree of confidence in the validated hits.
Protocol 6: Structural Biology for Hit Characterization
Whenever possible, obtaining a high-resolution crystal structure of the fragment bound to the target protein is invaluable.[1]
-
Co-crystallization or Soaking: Set up crystallization trials with the protein in the presence of the fragment, or soak existing protein crystals with a high concentration of the fragment.
-
X-ray Diffraction: Collect diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Solve the structure to reveal the precise binding mode of the fragment, including key interactions with the protein and the orientation of the spirocyclic scaffold. This information is crucial for the subsequent hit-to-lead optimization phase.
Hit-to-Lead Optimization
Once a fragment hit is validated and its binding mode is understood, the goal is to elaborate the fragment into a more potent, lead-like molecule.[13][14] The this compound scaffold is well-suited for common optimization strategies.
Caption: Decision tree for hit-to-lead optimization strategies.
-
Fragment Growing: This is the most common strategy.[14] If the crystal structure shows a solvent-exposed vector on the fragment, new chemical functionality can be added to exploit additional interactions with the protein. The Boc-protected nitrogen on the pyrrolidine ring can be deprotected and used as an anchor point for growing the fragment.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be linked together. The diazaspiro scaffold can serve as a rigid core to which pharmacophores from two different fragments can be attached.
-
Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both. The spirocyclic core can be used to correctly orient these pharmacophoric elements.
Throughout the hit-to-lead process, it is essential to monitor not only potency but also ligand efficiency and physicochemical properties to ensure the development of a high-quality lead candidate.
Conclusion
The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox for fragment-based drug discovery. Its inherent three-dimensionality, synthetic tractability, and strategically placed exit vectors make it an ideal starting point for building novel, non-flat fragment libraries. By leveraging the detailed protocols and strategic workflows outlined in these application notes, researchers can effectively utilize this scaffold to explore new chemical space and identify high-quality starting points for challenging drug targets. The continued exploration of such sp³-rich scaffolds will undoubtedly push the boundaries of FBDD and contribute to the discovery of the next generation of therapeutics.
References
- 1. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. selvita.com [selvita.com]
- 9. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Fragment Screening Services & Fragment-Based Drug design [saromics.com]
- 13. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hit to Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. The 2,5-diazaspiro[3.4]octane core is a key building block in modern drug discovery, often serving as a three-dimensional bioisostere for piperazine, which can lead to improved physicochemical properties and target selectivity[1][2].
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common synthetic challenges and improve your reaction yields. Our approach is built on explaining the causality behind experimental choices, ensuring you not only follow a protocol but also understand the critical parameters for success.
Synthesis Overview & Key Challenges
The synthesis of asymmetrically protected diazaspirocycles like this compound is a multi-step process that requires careful control over reaction conditions. While several routes exist for similar spirocyclic systems, a common strategy involves the construction of a quaternary spiro-center through an intramolecular cyclization.
A generalized synthetic approach is outlined below. The critical phase is typically the intramolecular cyclization to form the second ring, a step often plagued by competing intermolecular side reactions and strain-related energy barriers.
General Synthetic Workflow
Caption: General workflow for 2,5-diazaspiro[3.4]octane synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low Yield in the Key Spirocyclization Step (e.g., Step 5)
-
Question: My intramolecular cyclization to form the spiro-lactam is inefficient, resulting in low yields and recovery of the linear amine precursor. What are the likely causes and how can I improve the yield?
-
Answer: Low efficiency in this step is the most common bottleneck. The primary cause is often competing intermolecular reactions (dimerization or polymerization) which are kinetically favored at higher concentrations.
-
Causality & Solution 1: Concentration. The intramolecular reaction is a first-order process, while intermolecular side reactions are second-order. Therefore, running the reaction under high-dilution conditions dramatically favors the desired cyclization.
-
Action: Decrease the concentration of your substrate to 0.01–0.05 M. Use a syringe pump for slow addition of the substrate to a heated solution of the base/reagents. This maintains a pseudo-low concentration throughout the reaction.
-
-
Causality & Solution 2: Choice of Base and Solvent. The base must be strong enough to deprotonate the nucleophile but not so reactive that it causes degradation. The solvent must fully dissolve the substrate and not interfere with the reaction.
-
Action: For cyclization of an amine onto an ester, a non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a standard choice. Ensure the solvent is anhydrous, as water will quench the base and hydrolyze the reagents.
-
-
Causality & Solution 3: Reaction Temperature. The activation energy for cyclization can be significant, especially when forming a strained ring system.
-
Action: While room temperature is a good starting point, you may need to heat the reaction. Monitor the reaction by TLC or LC-MS at various temperatures (e.g., 50 °C, 80 °C) to find the optimal balance between reaction rate and substrate/product stability.
-
-
Problem 2: Formation of Significant Byproducts
-
Question: My crude NMR shows multiple unexpected signals, and TLC analysis reveals several spots close to my product's Rf. How can I identify and minimize these byproducts?
-
Answer: Byproduct formation often points to issues with protecting group stability, side reactions of functional groups, or impurities in the starting material.
-
Causality & Solution 1: Protecting Group Instability. The Boc group is generally stable but can be partially cleaved under even mildly acidic conditions that might arise during workup or chromatography. Other protecting groups (e.g., Cbz, Tosyl) have their own specific sensitivities.
-
Action: During aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases.[3] When performing silica gel chromatography, consider pre-treating the silica with triethylamine (typically 1% in the eluent) to neutralize acidic sites and prevent streaking or degradation of amine products.
-
-
Causality & Solution 2: Elimination Reactions. If your linear precursor contains a good leaving group, base-mediated elimination can compete with the desired substitution.
-
Action: Use a bulkier, non-nucleophilic base to favor the desired substitution pathway. Lowering the reaction temperature can also sometimes reduce the rate of elimination relative to substitution.
-
-
Causality & Solution 3: Dimerization. As mentioned in Problem 1, intermolecular reaction is a major competitor.
-
Action: Employ high-dilution techniques. If a dimeric byproduct is isolated, its structure (confirmable by HRMS) is a definitive indicator that the reaction concentration is too high.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 3: Difficulty in Product Purification
-
Question: My target compound is very polar and either streaks badly or is irreversibly adsorbed onto the silica gel column. Are there better purification strategies?
-
Answer: This is a very common issue with small, polar diamines. Standard silica gel chromatography is often challenging due to strong interactions between the amine lone pairs and acidic silanol groups on the silica surface.
-
Strategy 1: Salt Formation and Recrystallization. This is a highly effective method for purifying amines.
-
Action: Dissolve your crude product in a suitable solvent (e.g., isopropanol, ethanol). Add a stoichiometric amount of an acid like oxalic acid or hydrochloric acid (as a solution in ether or dioxane) to precipitate the corresponding salt. The salt often has much better crystallinity than the freebase, allowing for purification by recrystallization. The freebase can be recovered by treating the salt with a base like NaHCO₃.[3]
-
-
Strategy 2: Neutralized or Deactivated Silica.
-
Action: As mentioned previously, add 1-2% triethylamine or ammonia (in methanol) to your mobile phase to suppress the interaction with silica. Alternatively, use commercially available deactivated silica gel.
-
-
Strategy 3: Reversed-Phase Chromatography.
-
Action: If your compound has sufficient organic character (the Boc group helps), reversed-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% formic acid or trifluoroacetic acid can be very effective.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which nitrogen should be protected with the Boc group for the final product, N-2 or N-5?
-
The desired product is this compound. This means the Boc group is on the nitrogen of the five-membered (pyrrolidine) ring. The synthetic strategy must be designed to allow for selective protection at this position, often by carrying a different, orthogonal protecting group on the other nitrogen throughout the synthesis, which is removed and replaced with the Boc group in a final step.
-
-
Q2: What are the best analytical methods to confirm my final product's structure and purity?
-
A combination of techniques is essential.
-
¹H and ¹³C NMR: Will confirm the connectivity and spirocyclic core structure. The asymmetry of the molecule should be reflected in the number of distinct signals.
-
HRMS (High-Resolution Mass Spectrometry): Will confirm the exact molecular formula.
-
LC-MS: Is invaluable for assessing purity and tracking the reaction progress.
-
-
-
Q3: Are there fundamentally different synthetic routes I could consider?
-
Yes, novel strategies for spirocycle synthesis are an active area of research. These include:
-
Strain-Release Driven Spirocyclization: Using highly strained starting materials like bicyclo[1.1.0]butanes to react with 1,3-dipoles.[4]
-
Dearomatising Intramolecular Diamination: A method that uses oxidation of phenols bearing pendant ureas to create complex spirotricyclic systems.[5][6]
-
These advanced methods may offer more efficient access but might require specialized starting materials.
-
-
Optimized Experimental Protocol (Illustrative)
This protocol illustrates the key spirocyclization and final deprotection/protection steps. It is a generalized procedure and may require optimization for your specific substrate.
Step 5: Intramolecular Cyclization to form Boc-Protected Spiro-lactam
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and a dropping funnel, add anhydrous THF (400 mL for a 10 mmol scale reaction, ensuring a concentration of ~0.025 M).
-
Reagents: Add potassium tert-butoxide (1.34 g, 12 mmol, 1.2 eq) to the THF. Heat the suspension to 60 °C.
-
Slow Addition: Dissolve the linear amine-ester precursor (10 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the solution dropwise to the heated KOtBu suspension over 4-6 hours. The slow addition is critical to ensure high dilution.
-
Reaction: After the addition is complete, allow the reaction to stir at 60 °C for an additional 12-18 hours. Monitor the reaction by LC-MS for the disappearance of starting material.
-
Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude lactam via column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% triethylamine).
Step 6 & 7: Lactam Reduction and Final Boc-Protection
-
Reduction: Dissolve the purified spiro-lactam (5 mmol) in anhydrous THF (50 mL) under nitrogen. Cool to 0 °C and slowly add a solution of borane-THF complex (1.0 M in THF, 15 mL, 15 mmol, 3 eq). Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Quench: Cool the reaction to 0 °C and slowly add methanol to quench the excess borane, followed by 1 M HCl. Stir for 1 hour.
-
Basification & Protection: Basify the aqueous solution with 2 M NaOH to pH > 12. Add di-tert-butyl dicarbonate (Boc₂O, 1.3 g, 6 mmol, 1.2 eq) and stir vigorously at room temperature overnight.
-
Extraction & Purification: Extract the final product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography or salt recrystallization to yield the final title compound.
Data Summary Table
| Parameter | Step 5: Spirocyclization | Step 6: Reduction | Step 7: Boc-Protection |
| Key Reagent | KOtBu or NaH | BH₃·THF or LiAlH₄ | Di-tert-butyl dicarbonate |
| Solvent | Anhydrous THF or DMF | Anhydrous THF | Dichloromethane / Water |
| Temperature | 50 - 80 °C | 65 °C (Reflux) | Room Temperature |
| Concentration | Critical: < 0.05 M | 0.1 M | 0.1 - 0.2 M |
| Typical Time | 16 - 24 hours | 6 - 12 hours | 12 - 18 hours |
| Typical Yield | 40 - 70% (highly variable) | 75 - 90% | 80 - 95% |
| Purification | Neutralized Chromatography | Extractive Workup | Chromatography or Salt Recrystallization |
References
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. Available at: [Link]
- Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Available at: [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. journal.chem.knu.ua. Available at: [Link]
-
(PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. Available at: [Link]
-
t-BUTYL AZODIFORMATE. Organic Syntheses Procedure. Available at: [Link]
-
tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. PubChem. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). Available at: [Link]
-
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem. Available at: [Link]
-
(PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. Available at: [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects. PubMed Central. Available at: [Link]
-
Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed. Available at: [Link]
- Synthesis method of tert-butyl-8-oxa-3,11-diazaspiro [5.6] dodecane-3-formylate. Google Patents.
Sources
- 1. 2-Boc-2,5-diazaspiro[3.4]octane oxalate | 1086398-02-8; 1359655-69-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-butyl2,6-diazaspiro[3.4]octane-6-carboxylateoxalate synthesis - chemicalbook [chemicalbook.com]
- 4. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
common side reactions in the synthesis of diazaspiro[3.4]octane cores
Welcome to the technical support center for the synthesis of diazaspiro[3.4]octane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of these valuable three-dimensional building blocks. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues you may encounter. We focus on identifying the root cause of common problems and provide actionable solutions to improve reaction outcomes.
Q1: My final reaction yield is consistently low. What are the most likely causes?
Low yields in diazaspiro[3.4]octane synthesis are a frequent challenge, often stemming from a competition between the desired intramolecular cyclization and various intermolecular side reactions.[1]
Primary Causes & Explanations:
-
Intermolecular Reactions (Dimerization/Polymerization): The most significant competing pathway is often the reaction of your precursor molecule with another, leading to linear or cyclic dimers and higher-order polymers instead of the desired spirocycle. This is a concentration-dependent issue; the higher the concentration, the more likely molecules are to encounter each other rather than cyclizing.[1]
-
Inefficient Leaving Group: The intramolecular cyclization is typically an SN2 reaction. A poor leaving group (e.g., Cl, Br in some contexts) will slow down this desired reaction, giving more time for intermolecular side reactions to occur.[1] Good leaving groups like tosylates (TsO-), mesylates (MsO-), or triflates (TfO-) are generally preferred.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the nucleophilic amine for the cyclization to occur efficiently. Conversely, a base that is too strong or sterically hindered can promote elimination side reactions (E2 pathway), especially if the leaving group is on a secondary or tertiary carbon.[1]
Troubleshooting Protocol:
-
Implement High-Dilution Conditions: Perform the key cyclization step at a very low concentration (e.g., 0.01-0.05 M). This can be achieved by adding the precursor solution slowly via a syringe pump to a large volume of solvent containing the base. This technique favors the intramolecular pathway by minimizing the probability of intermolecular collisions.
-
Re-evaluate Your Leaving Group: If you are not using one, switch to a sulfonate ester leaving group like tosylate or mesylate. These are excellent leaving groups that facilitate rapid SN2 displacement.
-
Screen Different Bases: Systematically screen a panel of bases with varying strengths and steric profiles (e.g., K2CO3, Cs2CO3, DBU, Proton-Sponge®). This empirical approach is often necessary to find the optimal balance for your specific substrate.[1]
Q2: My TLC/LCMS shows multiple product spots that are difficult to separate. What are these likely byproducts?
The appearance of multiple, often closely-eluting, spots is a classic symptom of competing side reactions. Beyond the polymers mentioned above, other common culprits exist.
Common Byproducts & Their Causes:
| Side Product | Likely Cause | Recommended Solution |
| Dimers & Polymers | High reaction concentration.[1] | Employ high-dilution conditions for the cyclization step. |
| Elimination Products (Alkenes) | Elevated reaction temperatures; sterically hindered or overly strong base.[1] | Maintain strict temperature control and consider screening milder bases. |
| Over-Alkylated Species | Reaction of the newly formed secondary amine with remaining electrophilic starting material.[1] | Use a protecting group (e.g., Boc) on one of the nitrogen atoms to ensure mono-alkylation. |
| Fragmentation Products | High thermal stress or unstable intermediates.[1] | Run the reaction at the lowest effective temperature. |
Q3: I am trying to synthesize an N-unsubstituted diazaspiro[3.4]octane, but the reaction is messy. How can I avoid this?
Directly synthesizing N-unsubstituted diazaspirocycles is challenging due to the high reactivity of the secondary amine products, which can lead to over-alkylation and other side reactions.[1] The most robust solution is to use a protecting group strategy.
Recommended Workflow:
-
Protect One Nitrogen: Start with a precursor where one of the nitrogen atoms is protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under many reaction conditions used for cyclization but can be removed cleanly later.
-
Perform Cyclization: Carry out the key intramolecular cyclization reaction. The Boc group will prevent the protected nitrogen from participating in unwanted side reactions.
-
Deprotection: Once the spirocyclic core is successfully formed, remove the Boc group under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the desired N-unsubstituted product.
This strategy enhances the predictability and cleanliness of the reaction, simplifying purification and improving overall yield. Orthogonally protected analogs can also be synthesized, allowing for the selective functionalization of each nitrogen atom.[2][3]
Diagrams: Workflows and Logic
Visualizing the synthetic process and troubleshooting logic can provide clarity and guide experimental design.
Caption: Synthetic workflow highlighting the critical cyclization step and common side reaction pathways.
Caption: A decision tree for troubleshooting low yields in diazaspiro[3.4]octane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic strategies for the diazaspiro[3.4]octane core?
Several robust methods have been developed, with the choice depending on available starting materials and desired substitution patterns.
-
[3+2] Cycloaddition: This is a powerful method for rapidly constructing the five-membered ring onto an existing four-membered ring.[2][4] For instance, a common route involves a Horner-Wadsworth-Emmons olefination of N-Boc-azetidin-3-one, followed by a cycloaddition to build the spirocyclic core.[2]
-
Intramolecular SN2 Alkylation: This is arguably the most traditional and widely used method.[5] It involves preparing a linear precursor containing both a nucleophilic amine and an electrophilic carbon center with a good leaving group, which then cyclizes under basic conditions. The key to success here is favoring the intramolecular cyclization over intermolecular polymerization.[1]
-
Ring-Closing Metathesis (RCM): RCM has proven to be a versatile tool for creating various unsaturated azaspirocycles, which can then be hydrogenated if the saturated core is desired.[6][7]
Q2: How critical is temperature control during the cyclization reaction?
Temperature control is extremely important. Elevated temperatures, while sometimes increasing the rate of the desired SN2 cyclization, disproportionately accelerate competing elimination (E2) and fragmentation side reactions.[1] It is generally advisable to start at room temperature or below and only gently heat if the reaction is sluggish. A thorough analysis of the reaction mixture at different temperatures is recommended during optimization.
Q3: What are the main challenges when scaling up the synthesis?
Scaling up from milligram to multi-gram or kilogram scales introduces new challenges that must be managed for a safe and efficient process.
-
Exothermic Reactions: Steps involving highly reactive reagents like Lithium Aluminum Hydride (LAH) for reductions can be dangerously exothermic and require careful temperature management with appropriate cooling systems to prevent thermal runaway.[2]
-
Reagent Handling: The safe handling and controlled addition of pyrophoric or air-sensitive reagents (e.g., Raney Nickel, LAH) become more complex at larger scales.[2]
-
Work-up and Purification: Quenching large-scale LAH reactions can be problematic due to the formation of gelatinous aluminum salts that complicate product isolation.[2] Furthermore, the final diamine products are often polar and water-soluble, making extraction and chromatographic purification challenging.
References
- BenchChem. (2025). optimizing reaction conditions for 1,6-Diazaspiro[3.4]octane synthesis.
- BenchChem. (2025). Technical Support Center: 1,6-Diazaspiro[3.4]octane Production.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Azaspirocycles.
- Ask this paper. (2021). cyclic-diazo-compounds-in-the-construction-of-spirocyclic-scaffolds.
- ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
- ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
- ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
-
Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009–3012. Available from: [Link]
- MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
Sources
Technical Support Center: Purification of tert-Butyl 2,5-diazaspirooctane-5-carboxylate
Technical Support Center: Purification of tert-Butyl 2,5-diazaspiro[1][2]octane-5-carboxylate
Welcome to the technical support center for tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common purification challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
I. Frequently Asked Questions (FAQs)
Q1: My final product, this compound, is an oil and difficult to handle. How can I solidify it?
A1: It is not uncommon for Boc-protected amines to be isolated as oils or low-melting solids. If your compound is an oil, consider the following:
-
Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which it is insoluble, such as hexanes or diethyl ether. This can sometimes induce crystallization.
-
Seed Crystals: If you have a previously solidified batch, adding a small seed crystal to the oil can initiate crystallization.
-
Solvent Evaporation: Slowly evaporating a solution of the compound in a suitable solvent might yield crystals.
-
Salt Formation: Conversion to a salt, such as an oxalate or hydrochloride salt, will almost certainly produce a stable, crystalline solid which is easier to handle and purify.[1][2][3]
Q2: What are the most common impurities I should expect?
A2: The most common impurities are typically related to the starting materials and byproducts of the Boc-protection reaction. These can include:
-
Unreacted 2,5-diazaspiro[3.4]octane: The starting diamine may be present if the reaction did not go to completion.
-
Di-Boc protected species: The formation of the di-protected byproduct where both nitrogen atoms are Boc-protected.
-
tert-Butanol and di-tert-butyl dicarbonate ((Boc)₂O) hydrolysis products: These arise from the breakdown of the Boc anhydride reagent.
Q3: Is this compound stable at room temperature?
A3: The Boc (tert-butyloxycarbonyl) protecting group is generally stable under basic and nucleophilic conditions.[4] However, it is sensitive to acid and can be cleaved under acidic conditions.[5][4][6] While relatively stable at room temperature, prolonged storage, especially in the presence of moisture or acidic impurities, can lead to degradation. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere.[7][8]
II. Troubleshooting Purification Challenges
This section provides in-depth guidance on overcoming specific purification hurdles.
Challenge 1: Presence of Unreacted Starting Diamine
Symptoms:
-
NMR spectrum shows signals corresponding to the free diamine.
-
TLC analysis shows a baseline spot that stains with ninhydrin.
-
Mass spectrometry indicates the presence of the lower molecular weight diamine.
Root Cause Analysis: The presence of the starting diamine, 2,5-diazaspiro[3.4]octane, is a common issue arising from incomplete reaction. This can be due to several factors including insufficient (Boc)₂O, suboptimal reaction conditions, or deprotection during workup.
dot
Caption: Decision workflow for removing unreacted diamine.
Solutions:
Method 1: Acid-Base Extraction
This is often the most effective method for removing basic impurities like the free diamine.
Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic diamine will be protonated and move into the aqueous layer, while the Boc-protected product remains in the organic layer.[9]
-
Separation: Separate the organic layer.
-
Neutralization and Back-Extraction (Optional): To confirm the presence of the diamine, you can basify the aqueous layer with NaOH and extract with an organic solvent.
-
Washing: Wash the organic layer containing your product with saturated aqueous sodium bicarbonate to neutralize any residual acid, followed by a brine wash.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Method 2: Column Chromatography
If acid-base extraction is not completely effective or if other impurities are present, column chromatography is a viable option.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separation of moderately polar compounds. |
| Mobile Phase | Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5) | The more polar methanol is needed to elute the Boc-protected amine, while the highly polar diamine will have very strong retention on silica and may require a higher percentage of methanol to elute. A gradient allows for good separation. |
| Additives | 0.5-1% Triethylamine (TEA) or Ammonia in Methanol | The addition of a basic modifier to the eluent is crucial to prevent peak tailing of the amines on the acidic silica gel. |
Challenge 2: Presence of Di-Boc Protected Impurity
Symptoms:
-
NMR spectrum shows a second set of signals corresponding to the di-Boc species.
-
Mass spectrometry reveals a peak corresponding to the molecular weight of the di-protected compound.
-
TLC analysis may show a spot with a higher Rf value than the desired mono-Boc product.
Root Cause Analysis: The formation of the di-Boc protected species occurs when both nitrogen atoms of the diamine react with (Boc)₂O. This is more likely to happen if an excess of the Boc anhydride is used or if the reaction is run for an extended period at elevated temperatures. A facile route for mono-BOC protection of symmetrical and unsymmetrical diamines can be achieved by sequential additions of 1 mol of HCl and 1 mol of (Boc)₂O followed by neutralization.[11]
Solutions:
Method 1: Column Chromatography
This is the most common and effective method for separating the mono- and di-Boc protected compounds.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides good resolving power for compounds with different polarities. |
| Mobile Phase | Hexanes/Ethyl Acetate gradient (e.g., 80:20 to 50:50) | The less polar di-Boc compound will elute before the more polar mono-Boc product. A gradient helps to achieve optimal separation. |
dot
Caption: Logical flow for a multi-step purification strategy.
Method 2: Selective Deprotection (Advanced)
In some cases, it may be possible to selectively deprotect the di-Boc species back to the mono-Boc product. However, this is a more complex approach and requires careful control of reaction conditions. Thermal deprotection methods have been shown to selectively remove N-Boc groups based on their chemical environment, which could potentially be explored.[12]
Challenge 3: General Purity Issues and Baseline Material on TLC
Symptoms:
-
Broad, overlapping spots on TLC.
-
Complex NMR spectrum with unidentifiable peaks.
-
Low overall yield after initial workup.
Root Cause Analysis: These issues can stem from the degradation of the Boc group during the reaction or workup, or the presence of multiple byproducts. The Boc group is known to be thermally unstable at elevated temperatures.[4]
Solutions:
Method 1: Careful Workup and Handling
-
Avoid Strong Acids: During the workup, avoid using strong acids for extended periods. If an acidic wash is necessary, perform it quickly and at a low temperature.[5]
-
Temperature Control: Keep the reaction and workup temperatures as low as reasonably possible to minimize thermal degradation.
-
Inert Atmosphere: For sensitive substrates, performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Method 2: Recrystallization
If the product can be solidified, recrystallization can be a powerful purification technique.
Protocol:
-
Solvent Selection: Choose a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for Boc-protected amines include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A patent for a crystallization method for Boc-amino acids suggests dissolving the oily product and adding seed crystals, followed by the addition of a weak polar solvent for pulping.[13]
IV. References
-
Crystallization method of Boc-amino acid. Google Patents; CN112661672A.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Amine Boc protection-Mechanism and Reaction Setup. YouTube.
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate.
-
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem; C11H20N2O2.
-
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Sigma-Aldrich.
-
An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.
-
tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate. Abovchem; CAS:1359655-69-8.
-
Acid-Base Extraction. Chemistry LibreTexts.
-
Stability and Storage of Boc-Protected Diamines: A Technical Guide. Benchchem.
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The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
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Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem.
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tert-butyl 2, 5-diazaspiro[3.4]octane-2-carboxylate hemioxalate, min 97%, 100 mg.
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Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
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Selective Mono-BOC Protection of Diamines. ResearchGate.
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
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tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate(2:1). BLDpharm; 1523618-32-7.
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita.
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2-Boc-2,5-diazaspiro[3.4]octane oxalate. LookChem.
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tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. PubChem; C11H20N2O2.
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tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. Sigma-Aldrich.
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Technical Support Center: Overcoming Solubility Challenges with Diazaspirooctane Intermediates
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with diazaspirooctane intermediates. As a Senior Application Scientist, I understand that managing the solubility of these unique scaffolds in aqueous media is a frequent and critical challenge. This guide is structured to provide direct, actionable solutions to common problems and answer your underlying questions about the physicochemical principles at play.
Troubleshooting Guide
This section addresses specific experimental scenarios in a question-and-answer format. The goal is to provide immediate, step-by-step solutions to problems you may be encountering in the lab.
Q1: My diazaspirooctane intermediate precipitated out of solution during an aqueous workup after a reaction. How can I get it back into solution and prevent this from happening again?
A1: Immediate Corrective Action & Long-Term Prevention
Precipitation during an aqueous workup is a classic sign that the pH of your aqueous phase is too high for your basic intermediate to remain dissolved. Diazaspirooctanes contain basic amine groups that must be protonated to become soluble in water.
Immediate Steps to Re-dissolve:
-
Check the pH: Use a pH strip or meter to check the current pH of your aqueous layer. It is likely near neutral (pH ~7) or basic.
-
Acidify the Solution: Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl) or 1 M citric acid, to the mixture while stirring.
-
Monitor and Adjust: Continue adding acid dropwise until the solid material re-dissolves completely. Monitor the pH; you will likely see dissolution occur as the pH drops below 5. For most diamine compounds, a pH of 2-4 ensures full protonation and maximum solubility.[1][2]
Protocol for Future Prevention:
-
Pre-acidify your aqueous phase: Before performing an extraction, ensure the aqueous solution you are using to wash or extract your product is already acidic. For example, use 0.1 M or 1 M HCl instead of deionized water or a neutral brine solution.
-
Understand your intermediate's pKa: The solubility of an ionizable compound is directly dependent on the pH of the solution and the compound's pKa.[3][4] For a basic compound like a diazaspirooctane, solubility dramatically increases when the pH is at least 2 units below its pKa.
Q2: I am running a reaction in an aqueous medium, but the low solubility of my diazaspirooctane free base is leading to poor reaction kinetics and low yield. What strategies can I employ?
A2: Enhancing Solubility In-Situ for Reactions
When the reaction itself requires improved solubility, you have two primary strategies: pH control and the use of co-solvents.
Strategy 1: pH Adjustment
If your reaction conditions and reagents are stable in an acidic environment, performing the reaction at a lower pH is the most direct solution. By protonating the diazaspirooctane, you increase its concentration in the aqueous phase, thereby improving reaction rates.
Strategy 2: Co-solvency
If acidic conditions are not compatible with your reaction, using a water-miscible organic co-solvent can effectively increase the solubility of your lipophilic intermediate.[5][6][7]
Experimental Protocol for Co-solvent Screening:
-
Select Candidate Co-solvents: Common choices include ethanol, isopropanol (IPA), acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Determine Miscibility: In small-scale tests, prepare various ratios of your aqueous reaction buffer and the chosen co-solvent (e.g., 9:1, 4:1, 1:1 water:co-solvent).
-
Measure Solubility: Add a known amount of your diazaspirooctane intermediate to each mixture and determine the solubility. This can be done visually or quantitatively via HPLC.
-
Run Test Reactions: Select the co-solvent system that provides the best solubility without negatively impacting the reaction and run small-scale test reactions to confirm yield and purity.
The following diagram illustrates a decision-making workflow for addressing solubility issues.
Caption: Decision workflow for addressing solubility problems.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more fundamental questions about the solubility of diazaspirooctane intermediates.
Q3: What are the primary factors governing the aqueous solubility of diazaspirooctane intermediates?
A3: The interplay of pH, pKa, and Solid-State Properties.
The solubility of these molecules is governed by a few key principles:
-
Ionization State (pH and pKa): Diazaspirooctanes are weak bases. Their solubility is highly pH-dependent.[8][9] The neutral, free-base form is often lipophilic and poorly soluble in water. When the pH of the aqueous solution is lowered, the basic nitrogen atoms become protonated, forming a cationic salt in situ. This ionized form is significantly more polar and thus more water-soluble.[4]
-
Crystal Lattice Energy: The solid-state properties of the intermediate play a crucial role. A very stable crystal lattice (indicated by a high melting point) requires more energy to break apart, leading to lower solubility. This is why even some salts can have limited solubility if they form a highly stable crystal structure.[10]
-
Molecular Structure: The presence of other functional groups on the diazaspirooctane scaffold affects solubility. Hydrophobic substituents (e.g., large alkyl or aryl groups) will decrease aqueous solubility, while polar groups (e.g., hydroxyls, amides) can increase it.[11][12]
The following diagram shows the equilibrium between the insoluble free base and the soluble protonated form.
Caption: Effect of pH on the ionization and solubility of a basic intermediate.
Q4: I need to isolate my product as a solid. What are the advantages of forming a salt, and how do I choose the right counter-ion?
A4: Salt Formation: A Powerful Tool for Solubility and Stability
Salt formation is one of the most common and effective strategies to increase the aqueous solubility and dissolution rate of basic pharmaceutical intermediates.[3][5][13] Approximately 50% of marketed small molecule drugs are administered as salts.[14]
Advantages of Salt Formation:
-
Enhanced Aqueous Solubility: Salts of basic compounds are generally orders of magnitude more soluble than the corresponding free base.[10][15]
-
Improved Stability: A stable crystalline salt can be less prone to degradation than the free base or an amorphous solid.[10]
-
Better Handling Properties: Salts often have better crystallinity and flow properties, which is advantageous for manufacturing and formulation.[14]
Choosing a Counter-ion:
The choice of the acid used to form the salt (the counter-ion) is critical and involves a trade-off between various properties.
| Counter-ion | Common Acid Source | Typical Properties & Considerations |
| Hydrochloride | Hydrochloric Acid | Pros: Most common, simple, low molecular weight addition.[15] Cons: Can be hygroscopic; common-ion effect in gastric fluid can sometimes suppress dissolution.[14] |
| Sulfate | Sulfuric Acid | Pros: Can form stable, non-hygroscopic salts. Cons: Divalent, can lead to complex crystal structures or stoichiometry issues. |
| Mesylate | Methanesulfonic Acid | Pros: Often produces highly soluble and crystalline salts with good stability.[15] Cons: Higher molecular weight addition compared to HCl. |
| Tosylate | p-Toluenesulfonic Acid | Pros: Tends to form highly crystalline, stable salts. Good for ensuring a specific polymorphic form. Cons: Significant molecular weight addition. |
| Citrate, Tartrate | Citric Acid, Tartaric Acid | Pros: Can be used to create less acidic salts; potential for chiral resolution with tartaric acid. Cons: Larger, more complex counter-ions. |
Protocol for Salt Screening:
-
Dissolve the free base in a suitable organic solvent (e.g., IPA, ethyl acetate).
-
Add a stoichiometric equivalent (1.0 to 1.1 eq.) of the desired acid.
-
Stir at room temperature or with gentle warming to encourage salt formation and precipitation.
-
Isolate the resulting solid by filtration and dry it.
-
Characterize the salt for its solubility, crystallinity (PXRD), thermal properties (DSC), and hygroscopicity (DVS).
The following table provides a hypothetical comparison of solubility for a model intermediate, illustrating the powerful effect of these strategies.
| Form of "DSA-Intermediate-X" | Solvent System | Approximate Solubility (mg/mL) |
| Free Base | Deionized Water (pH ~7) | < 0.05 |
| Free Base | 0.1 M HCl (pH 1) | 15 |
| Free Base | 50:50 Water:Ethanol | 5 |
| Hydrochloride Salt | Deionized Water (pH ~5-6) | > 100 |
| Mesylate Salt | Deionized Water (pH ~5-6) | > 150 |
This guide provides a foundational framework for diagnosing and solving solubility issues with diazaspirooctane intermediates. By understanding the underlying principles of pH-dependence and salt formation, you can rationally design experiments to keep your compound in solution and advance your research and development goals.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16. [Link]
-
Bighash, M., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. [Link]
-
ResearchGate. (2007). Salt Formation to Improve Drug Solubility. Request PDF. [Link]
-
Jadav, N., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
ResearchGate. (2015). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
-
Takács-Novák, K., et al. (2021). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
Mohammed, H. N. K., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
Rondineau, R., et al. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Solubility of Things. 6-Fluoro-spiro[chromane-4,4'-imidazolidine]-2-carboxamide | Solubility of Things. [Link]
-
Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Di, L., & Kerns, E. H. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. [Link]
-
Sravani, S., et al. (2020). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Tondi, D., et al. (2009). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
-
Singh, L., & Kaur, L. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. rjpdft.com [rjpdft.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in the Functionalization of 2,5-Diazaspiro[3.4]octane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chiral scaffold, 2,5-diazaspiro[3.4]octane. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of functionalizing this valuable building block while preserving its critical stereochemical integrity.
Introduction
The 2,5-diazaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which can lead to improved potency and pharmacokinetic properties of drug candidates. However, the quaternary stereocenter at the spirocyclic junction presents a significant challenge: the potential for racemization during synthetic manipulations. This guide provides practical, field-proven insights to help you prevent the loss of enantiomeric purity in your derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations of the underlying chemistry and actionable solutions.
Q1: I'm observing a significant loss of enantiomeric excess (e.e.) after N-functionalization of my mono-protected 2,5-diazaspiro[3.4]octane. What is the likely cause and how can I prevent it?
A1: The loss of enantiomeric excess during N-functionalization is a common problem and typically points to racemization of the spirocyclic stereocenter. The most probable mechanism involves the deprotonation of the N-H of the unprotected secondary amine under basic conditions, followed by a reversible ring-opening of the five-membered ring to form an achiral enamine intermediate. Reprotonation and ring-closure can then occur from either face, leading to a mixture of enantiomers.
Underlying Mechanism:
The key to preventing racemization is to avoid conditions that favor the formation of the achiral enamine intermediate. Several factors can contribute to this unwanted side reaction:
-
Strong Bases: Strong bases can readily deprotonate the N-H, initiating the racemization cascade.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for the ring-opening, accelerating racemization.
-
Prolonged Reaction Times: The longer the chiral substrate is exposed to racemizing conditions, the greater the loss of enantiomeric purity.
-
Solvent Effects: Polar aprotic solvents can stabilize the charged intermediates involved in the racemization pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of enantiomeric excess.
Experimental Protocol: N-Alkylation with Minimized Racemization
-
To a solution of mono-Boc-protected (R)- or (S)-2,5-diazaspiro[3.4]octane (1.0 eq.) in dichloromethane (DCM) or toluene (10 mL/mmol) at 0 °C, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.).
-
Add the alkylating agent (e.g., benzyl bromide) (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Q2: I need to remove a Boc protecting group from my functionalized 2,5-diazaspiro[3.4]octane derivative. Are there specific conditions that are less likely to cause racemization?
A2: Yes, the choice of deprotection conditions for the Boc group is critical. Standard methods employing strong acids like trifluoroacetic acid (TFA) in DCM can sometimes lead to racemization, especially if the molecule is sensitive.
Recommended Deprotection Conditions:
| Reagent | Solvent | Temperature | Comments |
| 4M HCl in Dioxane | Dioxane | 0 °C to RT | Generally a reliable and clean method. The reaction should be monitored to avoid prolonged exposure. |
| Acetyl chloride | Methanol | 0 °C to RT | Generates HCl in situ, providing a milder deprotection environment. |
| Oxalyl chloride | Methanol | Room Temp | A mild method for selective N-Boc deprotection, particularly useful for substrates with other acid-labile groups.[1] |
| Thermal Deprotection | High-boiling solvent (e.g., toluene, dioxane) | Reflux | Can be effective for some substrates, but the high temperatures may not be suitable for all molecules. |
Experimental Protocol: Mild N-Boc Deprotection with HCl in Dioxane
-
Dissolve the N-Boc protected 2,5-diazaspiro[3.4]octane derivative (1.0 eq.) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is low.
-
Add a solution of 4M HCl in dioxane (5-10 eq.) at 0 °C.
-
Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base for the free amine.
Q3: Would using a chiral auxiliary be a good strategy to control stereochemistry during the synthesis of substituted 2,5-diazaspiro[3.4]octane derivatives?
A3: The use of a chiral auxiliary is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction.[2][] In the context of 2,5-diazaspiro[3.4]octane, a chiral auxiliary could be temporarily attached to one of the nitrogen atoms to direct the stereoselective functionalization of the other nitrogen or an adjacent position.
Conceptual Workflow for Using a Chiral Auxiliary:
Caption: Conceptual workflow for employing a chiral auxiliary.
Commonly used chiral auxiliaries that could be adapted for this purpose include Evans' oxazolidinones or pseudoephedrine-based auxiliaries.[2] The choice of auxiliary would depend on the specific transformation you are trying to achieve. After the desired stereocenter is set, the auxiliary is cleaved under conditions that do not affect the newly formed chiral center.
Frequently Asked Questions (FAQs)
Q: How can I accurately determine the enantiomeric purity of my 2,5-diazaspiro[3.4]octane derivatives?
A: The most reliable methods for determining enantiomeric purity are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).[4][5] These techniques use a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.
Comparison of Analytical Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution and accuracy, well-established technique. | Longer run times, higher solvent consumption. |
| Chiral SFC | Similar to HPLC but uses supercritical CO2 as the mobile phase. | Faster analysis, lower organic solvent consumption ("greener"). | Requires specialized equipment. |
| NMR with Chiral Shift Reagents | A chiral lanthanide complex is added to the NMR sample, which can induce different chemical shifts for the two enantiomers. | Rapid qualitative assessment. | Can be difficult to quantify accurately, may cause line broadening. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Provides information about the absolute configuration. | Not ideal for routine quantitative analysis of e.e. |
For routine analysis and accurate determination of e.e., developing a robust chiral HPLC or SFC method is highly recommended.
Q: Is the spirocyclic core of 2,5-diazaspiro[3.4]octane configurationally stable under neutral conditions?
A: Yes, under neutral conditions and at ambient temperature, the stereocenter of 2,5-diazaspiro[3.4]octane is configurationally stable. Racemization is typically induced by chemical reactions, particularly those involving strong bases or high temperatures, as described in the troubleshooting guide.
Q: What are the best practices for storing chiral intermediates of 2,5-diazaspiro[3.4]octane to prevent racemization over time?
A: To ensure the long-term stability of your chiral intermediates:
-
Store them as solid materials whenever possible.
-
Keep them in a cool, dark, and dry environment. A freezer at -20 °C is ideal.
-
If they are stored in solution, use a non-polar, aprotic solvent and ensure the solution is free of any acidic or basic impurities.
-
It is good practice to re-analyze the enantiomeric purity of a sample that has been stored for an extended period before using it in a subsequent reaction.
References
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate. Available at: [Link]
-
Racemization - Wikipedia. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
-
Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
(PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. Available at: [Link]
-
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. Available at: [Link]
Sources
Technical Support Center: Optimization of Boc-Deprotection Conditions to Avoid Side Products
Welcome to the Technical Support Center for Boc-deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group in their synthetic workflows. While Boc-deprotection is a cornerstone of modern organic synthesis, particularly in peptide chemistry, it is not without its challenges. The generation of reactive intermediates can lead to a host of side products, complicating purification, reducing yields, and compromising the integrity of your final compound.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your Boc-deprotection protocols, ensuring cleaner reactions and more reliable outcomes.
Understanding the Core Challenge: The Tert-Butyl Cation
The crux of most issues in Boc-deprotection lies in the mechanism itself. The reaction is typically carried out under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2] The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This process generates a relatively stable tertiary carbocation—the tert-butyl cation—and a carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide.[3][4]
The tert-butyl cation is a potent electrophile. If not properly managed, it will readily react with any nucleophilic sites present in your molecule, leading to a variety of unwanted side products.[5][6] The primary goal of optimizing Boc-deprotection is to efficiently remove the Boc group while simultaneously and effectively neutralizing this reactive carbocation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during Boc-deprotection?
A1: The primary side reactions stem from the reactivity of the tert-butyl cation.[5] The most frequently encountered issues are:
-
t-Butylation: This is the alkylation of nucleophilic residues by the tert-butyl cation, resulting in a +56 Da mass shift in your product.[3]
-
Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize onto the backbone amide nitrogen, particularly when the following amino acid is Glycine, Asparagine, or Arginine.[5][7] This can lead to racemization and the formation of a mixture of α- and β-peptides.[5]
-
Oxidation of Sensitive Residues: Methionine (Met) can be oxidized to methionine sulfoxide (+16 Da).[3][8]
-
Trifluoroacetylation: The newly deprotected amine can sometimes be acylated by TFA, the deprotection reagent itself.[9]
-
Cleavage of Other Acid-Labile Groups: Harsh acidic conditions can inadvertently cleave other protecting groups such as tert-butyl esters or trityl groups.[9]
Q2: Which amino acid residues are most susceptible to t-butylation?
A2: Residues with nucleophilic side chains are particularly vulnerable.[6][10] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[3][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][5][8]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[3][5]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[3][5]
-
Arginine (Arg): The guanidinium group can be alkylated.[11]
Q3: What are scavengers and how do they prevent these side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection "cocktail" to trap, or "scavenge," the reactive tert-butyl cations before they can modify your desired product.[3][6][10] They are typically used in excess and are more reactive towards the carbocation than the sensitive residues in your substrate.[3]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My LC-MS analysis shows a major peak with a +56 Da mass shift.
Problem: This is the classic signature of t-butylation, where one or more nucleophilic residues have been alkylated by the tert-butyl cation.[3]
Root Cause: Insufficient or inappropriate scavenging of the tert-butyl cation generated during deprotection.
Solution: Incorporate an effective scavenger or a scavenger cocktail into your deprotection reagent. The choice of scavenger is critical and depends on the specific residues present in your molecule.
Table 1: Recommended Scavengers for Preventing t-Butylation
| Susceptible Residue | Recommended Scavenger(s) | Concentration (% v/v in TFA) | Rationale & Key Considerations |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | 2.5 - 5% | TIS and TES are highly effective carbocation scavengers.[3] EDT also helps prevent acid-catalyzed oxidation of the indole ring.[12] |
| Methionine (Met) | Thioanisole, TIS | 2.5 - 5% | Thioanisole is particularly effective at protecting the thioether side chain. TIS is a good general-purpose scavenger. |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), TIS | 2.5 - 5% | EDT is an excellent scavenger for protecting the free thiol group.[12] |
| Tyrosine (Tyr) | Phenol, Thioanisole | 2.5 - 5% | Phenol acts as a competitive substrate for alkylation. |
| Arginine (Arg) | TIS, Water | 2.5 - 5% | TIS is effective. Water can also help by hydrating the carbocation. |
| General Purpose | TIS, Water | 2.5 - 5% | The classic TFA/TIS/H₂O (95:2.5:2.5) cocktail is a robust starting point for many sequences.[6][10] |
Issue 2: My deprotection reaction is incomplete, even after extended reaction times.
Problem: You observe significant amounts of starting material in your crude product analysis (e.g., by HPLC or LC-MS).
Root Cause Analysis & Solutions:
-
Possible Cause 1: Insufficient Acid Strength or Concentration. [10]
-
Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing the reaction rate.[3][9]
-
Possible Cause 3 (Solid-Phase Peptide Synthesis - SPPS): Poor Resin Swelling. If the solid support is not adequately swollen, the acidic reagent cannot efficiently access all the reaction sites.[3]
-
Solution: Ensure the resin is fully swollen in an appropriate solvent (like DCM) before initiating the deprotection step.
-
Issue 3: I'm observing side products related to Aspartimide formation.
Problem: In peptide synthesis, you observe impurity peaks corresponding to α- and β-peptides or racemized product, especially for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.
Root Cause: While Boc-deprotection itself is acidic, the subsequent neutralization steps (often basic) in SPPS can trigger the cyclization of the aspartic acid side chain.[7][9] Even in Boc-SPPS, where HF is used for final cleavage, acid-catalyzed aspartimide formation can occur.[14]
Solutions:
-
Use Sterically Hindered Protecting Groups: Employing a more sterically hindered protecting group on the aspartic acid side chain, such as Fmoc-L-Asp(OMpe)-OH or Fmoc-L-Asp(Odmab)-OH, can significantly suppress this side reaction.
-
Optimize Neutralization: In Boc-SPPS, using in situ neutralization protocols with a hindered base like diisopropylethylamine (DIEA) can minimize aspartimide formation.[14]
-
In Fmoc-SPPS: While this guide focuses on Boc chemistry, it's worth noting that in the more common Fmoc-SPPS, adding an acidic additive like 1% formic acid or 0.1 M HOBt to the piperidine deprotection solution can buffer the basicity and reduce aspartimide formation.[14][15]
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc-Deprotection with Scavengers
This protocol is a general guideline. Equivalents and reaction times may need to be optimized for your specific substrate.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Scavenger Addition: Add the chosen scavenger(s) (e.g., 5 equivalents of Triisopropylsilane) to the solution and stir briefly.
-
Deprotection: Cool the mixture to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and solvent. The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).[16]
Protocol 2: General Cleavage Cocktail for Boc-SPPS
This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups.
-
Resin Preparation: Wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin 2-3 times with a small volume of fresh TFA. Combine the filtrates.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold (0°C) diethyl ether or methyl tert-butyl ether.[17]
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by HPLC.
Alternative & Milder Deprotection Methods
While TFA is the workhorse for Boc-deprotection, certain substrates may require milder or orthogonal conditions to avoid degrading other sensitive functional groups.
Table 2: Comparison of Alternative Boc-Deprotection Methods
| Reagent/Condition | Solvent(s) | Temperature | Advantages | Disadvantages |
| 4M HCl in 1,4-Dioxane | Dioxane | Room Temp | Stronger than TFA, effective for hindered groups. | Dioxane is a peroxide-former and suspected carcinogen.[11] |
| Oxalyl Chloride in Methanol | Methanol | Room Temp | Very mild, tolerant of many functional groups.[18][19] | May not be suitable for large-scale due to CO side product.[19] |
| Aqueous Phosphoric Acid | Water/Co-solvent | Room Temp | Environmentally benign, selective over Cbz, esters.[9][20] | May require longer reaction times. |
| Thermal Deprotection | Toluene, TFE, MeOH | 120 - 240 °C | No acid catalyst required, useful in flow chemistry.[21][22] | High temperatures can degrade sensitive substrates. |
| Cu(OTf)₂ (catalytic) | Dichloromethane | Room Temp | Mild, catalytic method. | Limited substrate scope reported. |
This guide provides a framework for understanding and overcoming the common challenges associated with Boc-deprotection. By carefully considering the nature of your substrate, selecting the appropriate reagents and scavengers, and monitoring your reactions, you can significantly improve the outcome of this critical synthetic step.
References
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]
-
National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress. Available from: [Link]
-
Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available from: [Link]
-
ChemRxiv. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]
-
Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis (Duplicate of #13). Available from: [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available from: [Link]
-
ResearchGate. Boc deprotection conditions tested. | Download Scientific Diagram. Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
The Royal Society of Chemistry. . Available from: [Link]
-
ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega. Available from: [Link]
-
National Institutes of Health (NIH). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Available from: [Link]
-
University of Bath. A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Available from: [Link]
-
National Institutes of Health (NIH). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Available from: [Link]
-
Awuah Lab. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
ResearchGate. How do I protect all the side chain amine groups of lysine and arginine? Available from: [Link]
-
ResearchGate. Do I need to protect Fmoc-Arg in solid phase peptide synthesis ? Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. rsc.org [rsc.org]
- 17. peptide.com [peptide.com]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. awuahlab.com [awuahlab.com]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reductive Amination Reactions with 2,5-Diazaspiro[3.4]octane
Welcome to the technical support center for chemists and researchers working with 2,5-diazaspiro[3.4]octane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding reductive amination reactions involving this unique spirocyclic diamine. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles and achieve successful outcomes in your synthetic endeavors.
Introduction: The Unique Challenges of 2,5-Diazaspiro[3.4]octane in Reductive Amination
2,5-Diazaspiro[3.4]octane is a valuable building block in medicinal chemistry, prized for the three-dimensional complexity it imparts to molecules. However, its structure presents specific challenges in reductive amination. As a secondary diamine with nitrogen atoms situated in rings of different sizes (a four-membered azetidine and a five-membered pyrrolidine), its reactivity can be nuanced. Issues such as incomplete conversion, undesired mono- or di-alkylation, and purification difficulties are common.
This guide will walk you through a logical, mechanism-driven approach to troubleshooting, helping you to diagnose problems and implement effective solutions.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: Low to No Product Formation (Poor Conversion)
Question: I am attempting a reductive amination with 2,5-diazaspiro[3.4]octane and an aldehyde/ketone, but I'm recovering mostly unreacted starting materials. What are the likely causes and how can I fix this?
Answer:
Low conversion in reductive amination typically points to inefficient formation of the key iminium ion intermediate or issues with the reduction step. The sterically hindered nature of the spirocyclic amine can exacerbate these issues.
Causality and Solutions:
-
Inefficient Imine/Iminium Ion Formation: The reaction between an amine and a carbonyl to form an imine is a reversible equilibrium.[1][2] To drive the reaction forward, the water byproduct must be removed.
-
Troubleshooting Protocol:
-
Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å, activated) into your reaction mixture.[3] This will sequester the water as it is formed.
-
Use a Lewis Acid Catalyst: For sterically hindered ketones, a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group, facilitating the initial nucleophilic attack by the amine.[4]
-
Azeotropic Water Removal: If your solvent allows (e.g., toluene or benzene), use a Dean-Stark apparatus to remove water azeotropically.[2]
-
-
-
Incorrect pH: The pH of the reaction is critical. The reaction requires mildly acidic conditions (typically pH 4-6) to protonate the carbonyl group, making it more electrophilic.[4][5] However, if the pH is too low, the amine nucleophile will be protonated and rendered unreactive.[4]
-
Troubleshooting Protocol:
-
pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid. Monitor the pH of the reaction mixture if possible.
-
Buffered Systems: Consider using a buffered system to maintain the optimal pH range.
-
-
-
Insufficient Reaction Time for Imine Formation: With a sterically hindered amine, imine formation may be slow.
-
Troubleshooting Protocol:
-
Two-Step (Indirect) Procedure: First, stir the 2,5-diazaspiro[3.4]octane and the carbonyl compound together in the solvent with a dehydrating agent for several hours (or overnight) to allow for imine formation before adding the reducing agent.[1][4] This separation of steps can significantly improve yields.
-
-
Problem 2: Formation of the Reduced Carbonyl (Alcohol) Byproduct
Question: My reaction is producing a significant amount of the alcohol corresponding to my starting aldehyde/ketone. How can I prevent this side reaction?
Answer:
The formation of an alcohol byproduct indicates that your reducing agent is reacting with the starting carbonyl compound faster than with the iminium ion.[6] This is a common issue when using overly reactive reducing agents or when iminium ion formation is slow.
Causality and Solutions:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both aldehydes/ketones and iminium ions.[1][4] If iminium formation is slow due to steric hindrance, the reduction of the carbonyl starting material can dominate.
-
Troubleshooting Protocol:
-
Switch to a Milder Reducing Agent: Use a reductant that is selective for the iminium ion.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice for reductive aminations, especially with hindered substrates. It is less reactive than NaBH₄ and selectively reduces the iminium ion.[1][7]
-
Sodium cyanoborohydride (NaBH₃CN): This reagent is also selective for iminium ions at a controlled pH (around 6-7).[1] However, it is highly toxic and can generate HCN gas, so NaBH(OAc)₃ is generally preferred.
-
-
-
Problem 3: Controlling Selectivity - Mono- vs. Di-alkylation
Question: I am trying to synthesize the mono-alkylated product, but I'm getting a mixture of mono- and di-alkylated products, along with unreacted starting material. Conversely, how can I favor the formation of the symmetrical di-alkylated product?
Answer:
Controlling the stoichiometry of alkylation on a diamine is a common challenge. The relative reactivity of the two nitrogen atoms in 2,5-diazaspiro[3.4]octane and the reaction conditions will determine the product distribution.
Favoring Mono-alkylation:
-
Stoichiometry Control: Use the diamine as the limiting reagent.
-
Troubleshooting Protocol:
-
Slowly add a slight excess of the aldehyde/ketone (e.g., 1.1-1.2 equivalents) to a solution of the diamine. This ensures that once a diamine molecule has reacted once, it is more likely to react again than an unreacted diamine molecule.
-
Alternatively, using a large excess of the diamine (2-3 equivalents) relative to the carbonyl compound can favor mono-alkylation by statistical probability.
-
-
-
Use of Protecting Groups: This is the most robust method for achieving clean mono-alkylation.
-
Troubleshooting Protocol:
-
Protect one of the amine functionalities with an orthogonal protecting group (e.g., Boc or Cbz).[8]
-
Perform the reductive amination on the unprotected amine.
-
Deprotect the second amine to yield the mono-alkylated product. This strategy offers precise control over the outcome.
-
-
Favoring Di-alkylation:
-
Stoichiometry and Conditions:
-
Troubleshooting Protocol:
-
Use at least 2.2-2.5 equivalents of the carbonyl compound and the reducing agent relative to the diamine.
-
Increase the reaction temperature and time to ensure the reaction goes to completion.
-
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for reactions with 2,5-diazaspiro[3.4]octane?
A1: For routine reductive aminations, especially with sterically demanding substrates like this spiro-diamine, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[7] Its mildness and selectivity for iminium ions over carbonyls minimize the formation of alcohol byproducts. While catalytic hydrogenation (H₂/Pd, Pt, or Ni) can also be used, it may require optimization of pressure and temperature and could be less chemoselective if other reducible functional groups are present.[1][3]
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ (STAB) | Mild, highly selective for iminium ions, commercially available.[1][7] | Can be slower than other agents. |
| NaBH₃CN | Selective for iminium ions at controlled pH.[4] | Highly toxic, generates cyanide waste.[1] |
| NaBH₄ | Inexpensive, readily available. | Can reduce the starting carbonyl, leading to alcohol byproducts.[1][4] |
| H₂/Catalyst | "Green" (byproduct is water), atom-economical.[3][9] | May require specialized equipment (hydrogenator), potential for over-reduction of other functional groups. |
Q2: What is the best solvent for this reaction?
A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are non-protic and work well with NaBH(OAc)₃. Tetrahydrofuran (THF) is also commonly used. For reactions using NaBH₃CN, methanol (MeOH) is often employed. If using catalytic hydrogenation, alcohols like ethanol or methanol are typical solvents.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method. Stain with a potassium permanganate (KMnO₄) solution, which will visualize the amine-containing compounds. Alternatively, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to monitor the disappearance of starting materials and the appearance of the desired product mass.
Q4: I have a complex mixture of products. What are the best strategies for purification?
A4: The basic nature of the amine products allows for several purification strategies:
-
Acid-Base Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine products will be protonated and move into the aqueous layer, while neutral organic impurities (like the alcohol byproduct) remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Silica Gel Chromatography: While standard silica gel chromatography can be used, amines can sometimes streak on the acidic silica. To mitigate this, you can:
-
Pre-treat the silica with a base by preparing the slurry with a solvent containing a small amount of triethylamine (~1-2%).
-
Use a mobile phase containing a small percentage of a basic modifier like triethylamine or ammonium hydroxide.
-
-
Ion Exchange Chromatography: For difficult separations, solid-phase extraction (SPE) using a cartridge with a strong cation exchange (SCX) resin can be very effective. The basic amine products will bind to the resin, allowing neutral impurities to be washed away. The desired product is then eluted by washing the cartridge with a solution of ammonia in methanol.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
-
To a solution of 2,5-diazaspiro[3.4]octane (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the aldehyde or ketone (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation).
-
If the carbonyl is a ketone or sterically hindered, add 3Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq for mono-alkylation, 3.0 eq for di-alkylation) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Imine formation-Typical procedures - operachem [operachem.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. media.neliti.com [media.neliti.com]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Identifying and Characterizing Impurities in tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to assist in the critical task of impurity identification and characterization. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) and intermediates is paramount for safety, efficacy, and regulatory compliance.[1][2]
Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities
This section addresses the most common questions regarding the impurities you may encounter.
Q1: What are the most likely process-related impurities I should expect in my sample of this compound?
A1: Process-related impurities are substances that arise during the synthesis and purification stages.[3] For this specific molecule, they typically fall into three categories:
-
Unreacted Starting Materials and Intermediates: The synthesis of diazaspiro[3.4]octane cores often involves precursors like N-Boc-protected azetidine-3-one.[4] Residual amounts of these precursors or other intermediates can carry through the synthetic sequence.
-
By-products from the Boc-Protection Step: The use of di-tert-butyl dicarbonate ((Boc)₂O) can generate specific impurities.[5] The most common is the di-Boc protected species , where both nitrogen atoms of the diazaspiro core are protected. Another possibility is the formation of a tert-butyl ester if a carboxylic acid is present and un-protected.[6]
-
Reagent-Related Impurities: Residual reagents, catalysts, or their by-products can be present. For example, if a base like triethylamine (TEA) is used, it may be found in trace amounts.[5]
Q2: My compound has been stored for several months. What are the most probable degradation products?
A2: Degradation products form during storage or under stress conditions (e.g., exposure to acid, heat, or light).[7] For a Boc-protected amine, the primary degradation pathways are:
-
Hydrolysis (Deprotection): The Boc group is labile to acid.[8] Trace amounts of acidic impurities or exposure to an acidic environment can cleave the Boc group, resulting in the formation of 2,5-diazaspiro[3.4]octane . This is readily observed in LC-MS as a loss of 100 Da from the parent mass.
-
Oxidation: The nitrogen atoms in the spirocycle can be susceptible to oxidation, leading to the formation of N-oxides . This would be observed as an increase of 16 Da in the mass spectrum.[7]
Q3: How can I definitively confirm the presence and integrity of the Boc group on my parent molecule using NMR?
A3: ¹H NMR spectroscopy is the most powerful tool for this confirmation. A successfully Boc-protected amine will exhibit a very distinct, large, and sharp singlet signal in the upfield region of the spectrum, typically between 1.4 and 1.5 ppm .[8] The key is to check the integration of this peak; it must correspond to nine protons relative to the other protons in the molecule. The absence of this peak, or a diminished integration value, strongly suggests partial or complete deprotection.[8]
Part 2: Analytical Strategy and Troubleshooting
This section provides guidance on common analytical challenges and a logical workflow for identifying unknown peaks in your chromatograms.
Overall Impurity Identification Workflow
The following diagram outlines a systematic approach to impurity analysis, from initial detection to final structural confirmation.
Caption: A logical workflow for impurity identification and characterization.
Q4: My reverse-phase HPLC chromatogram shows a significant tailing peak for the main compound. What is the likely cause and how can I fix it?
A4: Peak tailing for amine-containing compounds in RP-HPLC is a classic problem, primarily caused by secondary interactions between the basic nitrogen atoms and acidic silanol groups on the surface of the silica-based column packing.[9]
-
Causality: The free silanol groups (-Si-OH) can become deprotonated (negatively charged) at moderate pH, leading to strong ionic interactions with the protonated (positively charged) amine. This causes some molecules to be retained longer than others, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This will suppress the ionization of the silanol groups and ensure the amine is consistently protonated, leading to sharper peaks.[10]
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups and are specifically designed to minimize these interactions.
-
Check for pH Mismatch: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Injecting a sample at a high pH into a low-pH mobile phase can cause poor peak shape.[7]
-
Q5: My LC-MS analysis shows a prominent peak with a mass corresponding to [M-100]+. What is this impurity?
A5: This is the characteristic mass signature of the loss of the tert-butoxycarbonyl (Boc) group (C₅H₈O₂), which has a mass of approximately 100.05 Da. This indicates the presence of the fully deprotected parent compound, 2,5-diazaspiro[3.4]octane. This could be a degradation product from storage or an artifact of the LC-MS analysis if the mobile phase is too acidic or the ion source conditions are too harsh.
Q6: I am trying to detect residual solvents. Is HPLC the right technique?
A6: No, HPLC is not suitable for most common residual solvents (e.g., dichloromethane, THF, ethyl acetate). The ideal technique is Gas Chromatography (GC) , typically with a mass spectrometry (MS) or flame ionization (FID) detector.[3] A headspace autosampler is used to introduce the volatile solvents from the sample into the GC system, providing excellent sensitivity and separation.[3]
Potential Impurity Formation Pathway
The following diagram illustrates the simple acid-catalyzed hydrolysis of the target compound, a common degradation route.
Caption: Acid-catalyzed degradation of the Boc-protected amine.
Part 3: Experimental Protocols & Data
This section provides starting points for key analytical methods and a summary of potential impurities.
Table 1: Summary of Potential Impurities
| Impurity Type | Potential Structure | Molecular Weight ( g/mol ) | Mass Shift from Parent (Da) | Primary Analytical Technique |
| Degradation | 2,5-diazaspiro[3.4]octane | 112.17 | -100.05 | LC-MS |
| Process-Related | Di-Boc-2,5-diazaspiro[3.4]octane | 312.42 | +100.05 | LC-MS |
| Degradation | N-Oxide of parent | 228.30 | +15.99 | LC-MS |
| Reagent | Di-tert-butyl dicarbonate | 218.25 | N/A | GC-MS, LC-MS |
| Solvent | Dichloromethane (DCM) | 84.93 | N/A | Headspace GC-MS |
| Solvent | Ethyl Acetate | 88.11 | N/A | Headspace GC-MS |
Protocol 1: Reverse-Phase HPLC-UV/MS for Impurity Profiling
This method provides a robust starting point for separating the parent compound from its most likely non-volatile impurities.
1. Instrumentation & Columns:
-
System: UHPLC or HPLC system equipped with a UV/PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole).[3]
-
Column: High-purity C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.
-
Column Temperature: 40 °C.
2. Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
3. Gradient Table:
| Time (min) | % B |
| 0.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
4. Detection:
-
UV/PDA: 210 nm.
-
MS: Electrospray Ionization (ESI), Positive Mode. Scan range 80-800 m/z.
5. Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Further dilute as needed to be within the linear range of the detector.
Protocol 2: ¹H NMR Analysis for Structural Confirmation
This protocol is for preparing a sample for structural analysis of an isolated impurity or for confirming the structure of the main component.
1. Materials:
-
Purified sample (~5-10 mg).[8]
-
High-purity deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[8]
-
Clean, dry NMR tube.
2. Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a small vial.
-
Ensure the sample is fully dissolved; gentle vortexing may be required.
-
Transfer the solution to the NMR tube using a clean pipette.
3. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Calibrate the chemical shift by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[8]
-
Integrate all peaks accurately.
4. Analysis:
-
Confirm the presence of the sharp singlet at ~1.4-1.5 ppm with an integration of 9H for the Boc group.
-
For impurities, look for the absence of this signal and for shifts in protons adjacent to the nitrogen atoms, which would indicate a change in the chemical environment (e.g., deprotection or oxidation).
References
-
Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved from [Link]
-
Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (n.d.). Hindawi. Retrieved from [Link]
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. (n.d.). Google Patents.
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Retrieved from [Link]
-
What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? (2018). ResearchGate. Retrieved from [Link]
-
EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Semantic Scholar. Retrieved from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]
-
Impurity Analysis. (n.d.). Emery Pharma. Retrieved from [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). ResearchGate. Retrieved from [Link]
-
t-BUTYL AZODIFORMATE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities. (n.d.). KGROUP. Retrieved from [Link]
-
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]
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- 5. Boc-Protected Amino Groups [organic-chemistry.org]
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- 10. HPLC 문제 해결 안내서 [sigmaaldrich.com]
Technical Support Center: 2,5-Diazaspiro[3.4]octane Protecting Group Strategies
Welcome to the technical support guide for navigating the complexities of protecting group chemistry for 2,5-diazaspiro[3.4]octane. This spirocyclic diamine is a valuable building block in medicinal chemistry, prized for the rigid, three-dimensional scaffold it introduces into novel chemical entities.[1][2] However, the presence of two secondary amines of similar reactivity presents a significant challenge for selective functionalization. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you implement robust and orthogonal protecting group strategies in your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the protection and deprotection of 2,5-diazaspiro[3.4]octane.
Frequently Asked Questions
Q1: I need to functionalize each nitrogen of the spirocycle differently. What is an "orthogonal" strategy and why is it important here?
A1: An orthogonal protecting group strategy is essential for the selective functionalization of molecules with multiple reactive sites of similar reactivity, like 2,5-diazaspiro[3.4]octane.[3][4] It involves using two or more protecting groups that can be removed under distinct, non-interfering conditions.[4][5] For example, you could protect one nitrogen with a Boc group (acid-labile) and the other with a Cbz group (removed by hydrogenolysis).[6] This allows you to remove the Boc group to functionalize the first nitrogen, while the Cbz group on the second nitrogen remains intact. Subsequently, you can remove the Cbz group under completely different conditions to modify the second nitrogen without affecting the newly introduced functionality.
Q2: I am attempting a mono-Boc protection of 2,5-diazaspiro[3.4]octane but I'm getting a mixture of unprotected, mono-protected, and di-protected products. How can I improve the selectivity for mono-protection?
A2: Achieving selective mono-protection of a symmetrical diamine is a common challenge. The key is to differentiate the reactivity of the two amine groups. A highly effective method involves the addition of one equivalent of an acid (like HCl) to the diamine before introducing the Boc anhydride ((Boc)₂O).[7][8] The acid protonates one of the amine groups, rendering it non-nucleophilic and effectively "protecting" it as an ammonium salt. The remaining free amine can then react with the (Boc)₂O. Subsequent neutralization will yield the desired mono-Boc protected product with high selectivity.[7] Careful control of stoichiometry (not using a large excess of (Boc)₂O) is also critical to prevent di-protection.
Q3: My Cbz deprotection via catalytic hydrogenation is stalling or incomplete. What are the potential causes and solutions?
A3: Incomplete Cbz deprotection by hydrogenolysis (H₂/Pd-C) can be due to several factors:
-
Catalyst Poisoning: Sulfur-containing compounds, residual bases (like pyridine), or certain functional groups on your molecule can poison the palladium catalyst. Ensure your substrate is highly pure. If poisoning is suspected, increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%) or using a fresh batch of catalyst can help.
-
Catalyst Inactivity: The Pd/C catalyst can become inactive over time or if handled improperly. It is often pyrophoric and should be handled with care, ensuring it remains wet.[9] Using a freshly opened bottle or a more active catalyst formulation, like Pearlman's catalyst (Pd(OH)₂/C), can improve results.
-
Poor Hydrogen Access: Ensure the reaction vessel is properly purged of air and filled with hydrogen. Vigorous stirring is crucial to ensure good mixing of the substrate, catalyst, and hydrogen gas.[9]
-
Solvent Choice: Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis as they facilitate proton transfer.
Q4: I am concerned about the stability of the Fmoc group on a secondary amine like 2,5-diazaspiro[3.4]octane during subsequent reaction steps. Is this a valid concern?
A4: Yes, it is a valid concern that requires careful planning. The Fmoc group is known to be labile to bases, especially secondary amines like piperidine, which is used for its removal.[5][10][11] While it is stable to acid, its stability towards tertiary amines (e.g., DIPEA, triethylamine) often used in coupling reactions can be variable and depends on concentration, solvent, and temperature.[5] If your subsequent steps involve strong basic conditions or prolonged exposure to tertiary amines, premature cleavage of the Fmoc group can occur. It is crucial to monitor reactions carefully by TLC or LC-MS. For coupling reactions, using milder bases or alternative coupling reagents may be necessary.
Alternative Protecting Group Strategies
Choosing the right protecting group depends entirely on the planned synthetic route. An ideal protecting group is introduced in high yield, is stable to a wide range of conditions, and is removed cleanly and selectively in high yield without affecting other functional groups.[3] Below is a comparison of common amine protecting groups suitable for creating orthogonal strategies with 2,5-diazaspiro[3.4]octane.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality & Stability Notes |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., NEt₃, NaOH), in CH₂Cl₂ or THF.[12] | Strong acid (e.g., TFA in CH₂Cl₂, HCl in Dioxane).[6] | Stable to base and hydrogenolysis. Orthogonal to Cbz, Fmoc, and Alloc groups.[9] |
| Benzyloxycarbonyl | Cbz / Z | Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃, NEt₃), in aq. Dioxane or CH₂Cl₂.[9][13] | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH).[9][13] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[6][9] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), in aq. Dioxane.[10][14] | Base (e.g., 20% piperidine in DMF).[10][11] | Stable to acid and hydrogenolysis. Orthogonal to Boc, Cbz, and Alloc.[5] |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl), base (e.g., pyridine), in THF.[15] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, morpholine).[15][16] | Stable to acid and base. Orthogonal to Boc, Cbz, and Fmoc.[16] |
Visualizing Protecting Group Selection
The choice of a protecting group strategy is dictated by the sequence of planned reactions. The following flowchart provides a decision-making guide for selecting an orthogonal pair for the N², N⁵ positions of the spirocycle.
Caption: Decision workflow for selecting an orthogonal protecting group strategy.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale.
Protocol 1: Selective Mono-Boc Protection of 2,5-Diazaspiro[3.4]octane
This protocol is adapted from methodologies for the selective mono-protection of symmetrical diamines.[7]
-
Preparation: Dissolve 2,5-diazaspiro[3.4]octane (1.0 eq) in a suitable solvent such as methanol or aqueous methanol. Cool the solution to 0 °C in an ice bath.
-
Protonation: Slowly add a solution of hydrochloric acid (1.0 eq) in methanol. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure equilibrium is reached.
-
Boc Protection: Cool the solution back to 0 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) in methanol dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and wash with a nonpolar solvent like diethyl ether to remove any unreacted (Boc)₂O and di-Boc byproduct.
-
Isolation: Basify the aqueous layer to pH >10 with 2N NaOH. Extract the mono-Boc protected product with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
Protocol 2: Orthogonal Protection with Cbz Group
This protocol assumes you are starting with N-Boc-2,5-diazaspiro[3.4]octane.
-
Preparation: Dissolve N-Boc-2,5-diazaspiro[3.4]octane (1.0 eq) and a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) in a solvent mixture like THF/water or dichloromethane. Cool to 0 °C.
-
Cbz Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product (N²-Boc-N⁵-Cbz-2,5-diazaspiro[3.4]octane) by column chromatography on silica gel.
Protocol 3: Selective Deprotection of Orthogonally Protected Spirocycle
This section outlines the distinct deprotection methods for the N²-Boc-N⁵-Cbz protected intermediate.
A. Selective Boc Deprotection (Acid-mediated)
-
Reaction: Dissolve the protected spirocycle (1.0 eq) in dichloromethane. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Work-up: Concentrate the mixture under reduced pressure. Re-dissolve the residue in dichloromethane and co-evaporate twice more to ensure complete removal of excess TFA. The resulting product is the TFA salt of N-Cbz-2,5-diazaspiro[3.4]octane. Neutralize with a base (e.g., sat. NaHCO₃) before subsequent use.
B. Selective Cbz Deprotection (Hydrogenolysis)
-
Preparation: Dissolve the protected spirocycle (1.0 eq) in methanol or ethanol.[9]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~10 mol%) to the solution. Caution: Pd/C can be pyrophoric.[9]
-
Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (typically 1 atm via a balloon) at room temperature.[9]
-
Work-up: Once the reaction is complete (monitored by TLC/LC-MS), carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield N-Boc-2,5-diazaspiro[3.4]octane. The byproducts (toluene and CO₂) are volatile and easily removed.[9]
Visualizing an Orthogonal Strategy
The following diagram illustrates a typical orthogonal synthetic route enabling sequential functionalization.
Caption: An orthogonal strategy for sequential N-functionalization.
References
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Application Note: Palladium-Catalyzed Alloc Group Removal from D-Phenylalanine Side Chains. BenchChem.
- Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. In Wikipedia.
- Cenote. (2023, January 30).
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (n.d.). 2-Boc-2,5-diazaspiro[3.4]octane oxalate | 1086398-02-8.
- PubMed. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- PMC - NIH. (n.d.).
- ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines | Request PDF.
- Royal Society of Chemistry. (2020, June 12). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage.
- PubMed. (n.d.).
- University of Bristol. (n.d.).
- BenchChem. (2025). The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis. BenchChem.
- PMC - NIH. (n.d.).
- PubMed. (2025, February 3).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
- ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
- ResearchGate. (2025, August 6). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF.
- OSTI. (2018, May 9).
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
- ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- RSC Publishing. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Enamine. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- ResearchGate. (2007, March 10). Selective Mono‐BOC Protection of Diamines.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Sigma-Aldrich. (n.d.). tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
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Technical Support Center: Navigating Steric Hindrance with the Diazaspiro[3.4]octane Scaffold
Welcome to the dedicated resource for researchers, medicinal chemists, and process scientists working with the diazaspiro[3.4]octane scaffold. This guide is designed to provide expert insights and actionable troubleshooting advice for managing the inherent steric challenges associated with this valuable, three-dimensional building block. The spirocyclic nature of the diazaspiro[3.4]octane core, while offering desirable conformational rigidity and novel chemical space, frequently complicates common synthetic transformations.[1][2] This resource will help you navigate these challenges to accelerate your discovery programs.
Section 1: Understanding the Structural Challenge
The core issue with the diazaspiro[3.4]octane system is the steric congestion around the two nitrogen atoms. The quaternary spirocyclic carbon atom creates a rigid, non-planar structure where substituents on the azetidine or pyrrolidine rings can significantly shield the nitrogen nucleophiles from electrophiles or catalyst active sites.
Key Steric Zones:
-
Quaternary Spirocenter: The central carbon atom locks the two rings in a perpendicular orientation, creating a crowded environment.
-
Axial and Equatorial Positions: Substituents on the rings can occupy positions that directly block access to the nitrogen lone pairs.
-
Ring Pucker: The inherent puckering of the five-membered pyrrolidine ring can further influence the accessibility of the adjacent nitrogen.
Below is a diagram illustrating the key structural features contributing to steric hindrance.
Caption: Steric hindrance zones in the diazaspiro[3.4]octane scaffold.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific, frequently encountered issues in a question-and-answer format.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds but is notoriously sensitive to steric hindrance.[3][4]
Q1: My Buchwald-Hartwig reaction between a diazaspiro[3.4]octane and a bulky ortho-substituted aryl halide is showing low to no conversion. What are my primary troubleshooting steps?
A1: This is a classic steric clash problem. The catalytic cycle, particularly the reductive elimination step, is likely being inhibited. A systematic approach to optimization is required.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Validation & Comparative
Navigating the Metabolic Maze: A Comparative Analysis of 2,5-Diazaspiro[3.4]octane and Piperazine Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount objective. Among the myriad of physicochemical properties that govern a molecule's fate in the body, metabolic stability stands out as a critical determinant of oral bioavailability, half-life, and overall therapeutic efficacy. The piperazine ring, a ubiquitous scaffold in numerous approved drugs, has long been a reliable building block for medicinal chemists. However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development. This has spurred the exploration of bioisosteric replacements that can retain the desirable pharmacological properties of piperazine while offering enhanced metabolic robustness.
This guide provides an in-depth, objective comparison of the metabolic stability of 2,5-diazaspiro[3.4]octane analogs versus their traditional piperazine counterparts. We will delve into the structural rationale for the enhanced stability of the spirocyclic scaffold, present supporting experimental data from in vitro microsomal stability assays, and provide detailed protocols for researchers to conduct their own comparative studies.
The Piperazine Predicament: A Target for Metabolic Enzymes
The piperazine moiety, while offering advantageous properties such as high aqueous solubility and two sites for chemical modification, is often a metabolic liability. The electron-rich nitrogen atoms and the adjacent methylene carbons are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] Common metabolic pathways for piperazine-containing drugs include:
-
N-dealkylation: Cleavage of the substituent attached to one of the piperazine nitrogens.
-
Ring Oxidation: Hydroxylation at the carbons alpha to the nitrogen atoms, which can lead to ring opening.
-
Formation of Reactive Metabolites: In some cases, the metabolism of the piperazine ring can lead to the formation of reactive iminium ions, which can covalently bind to cellular macromolecules, potentially leading to toxicity.[3]
These metabolic vulnerabilities can lead to rapid clearance of the drug from the body, necessitating higher or more frequent dosing, and can contribute to inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes.[1]
The Spirocyclic Solution: Engineering Metabolic Stability
The 2,5-diazaspiro[3.4]octane scaffold has emerged as a promising bioisosteric replacement for piperazine, offering a unique three-dimensional structure that can confer significant metabolic advantages. The key to its enhanced stability lies in its rigid, spirocyclic nature.
Structural Rationale for Improved Metabolic Stability:
-
Steric Shielding: The spirocyclic core restricts the conformational flexibility of the molecule, sterically hindering the approach of metabolic enzymes to the susceptible nitrogen atoms and adjacent carbons.
-
Reduced Lipophilicity: Spirocyclic scaffolds, despite having a higher carbon count, can exhibit lower lipophilicity compared to their more flexible acyclic or monocyclic counterparts.[4] This can reduce non-specific binding to metabolizing enzymes.
-
Altered Electronic Properties: The bond angles and electronic distribution in the strained four-membered ring of the diazaspiro[3.4]octane system can render the nitrogen atoms less susceptible to oxidation compared to the piperazine ring.
The strategic replacement of a piperazine ring with a 2,5-diazaspiro[3.4]octane or a closely related diazaspiro[3.3]heptane can therefore be a powerful tool to "block" key metabolic sites and improve the overall pharmacokinetic profile of a drug candidate.[4][5]
Quantitative Comparison: In Vitro Metabolic Stability Data
The most direct way to compare the metabolic stability of different chemical scaffolds is through in vitro assays using liver microsomes or hepatocytes.[6][7] These assays measure the rate of disappearance of a compound over time, from which key parameters like half-life (t½) and intrinsic clearance (CLint) can be calculated.[6]
A compelling example from the literature highlights the dramatic improvement in metabolic stability when a piperazine ring is replaced with a strained diazaspiro[3.3]heptane system in a series of piperazin-1-ylpyridazines.[5]
| Compound | Scaffold | MLM t½ (min) | HLM t½ (min) |
| 1 | Piperazine | ~3 | ~3 |
| 29 | Diazaspiro[3.3]heptane | 113 | 105 |
| MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes. Data from Med. Chem. Commun., 2017, 8, 1581-1586.[5] |
As the data clearly indicates, the introduction of the diazaspiro[3.3]heptane scaffold resulted in a greater than 35-fold increase in the metabolic half-life in both mouse and human liver microsomes.[5] This substantial improvement in in vitro stability is a strong predictor of enhanced in vivo metabolic stability and potentially improved oral bioavailability.
Experimental Protocols: Assessing Metabolic Stability
To empower researchers to conduct their own comparative studies, we provide a detailed, step-by-step protocol for a typical in vitro microsomal stability assay.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
1. Materials and Reagents:
-
Test compounds (2,5-diazaspiro[3.4]octane and piperazine analogs)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
Control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
2. Experimental Workflow:
Caption: Workflow for a typical in vitro microsomal stability assay.
3. Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and positive controls in DMSO.
-
Dilute the stock solutions to the desired starting concentration in phosphate buffer.
-
On the day of the experiment, thaw the pooled liver microsomes on ice and dilute them to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted test compounds and the microsomal suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The time of addition is considered t=0.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each reaction well.
-
Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Visualizing Metabolic Pathways
The following diagram illustrates the common metabolic liabilities of the piperazine ring compared to the anticipated metabolic inertness of the 2,5-diazaspiro[3.4]octane scaffold.
Caption: Comparative metabolic pathways of piperazine vs. 2,5-diazaspiro[3.4]octane analogs.
Conclusion
The strategic replacement of a metabolically labile piperazine ring with a more robust 2,5-diazaspiro[3.4]octane scaffold represents a powerful approach in modern drug discovery to enhance metabolic stability. The inherent structural rigidity and unique three-dimensional architecture of the spirocyclic system effectively shield it from common metabolic pathways that readily degrade piperazine-containing compounds. The presented experimental data and detailed protocols provide a solid foundation for researchers to explore this promising scaffold in their own drug design and optimization efforts. By embracing such innovative bioisosteric replacements, the scientific community can continue to push the boundaries of drug discovery and develop safer, more effective medicines.
References
-
Half-life in Human Liver Microsomes S9 Fraction of Representative Compounds 3a, 5a, 6a, 14a, 17a, 20a, 25a and 25. (2015). Figshare. [Link]
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Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual review of pharmacology and toxicology, 45, 27–49. [Link]
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Bavetsias, V., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1581-1586. [Link]
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Obach, R. S., et al. (2008). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Metabolism and Disposition, 36(7), 1385-1392. [Link]
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Carreira, E. M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]
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ChemHelpASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
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Guengerich, F. P. (2008). Cytochrome P450 and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 190–193. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Creative Bioarray. (n.d.). Effects of Cytochrome P450 Metabolism on Drug Interactions. Retrieved from [Link]
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- 4. ricerca.uniba.it [ricerca.uniba.it]
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The 2,5-Diazaspiro[3.4]octane Scaffold: A Comparative Guide to In Vitro ADME Properties
In the pursuit of novel therapeutics, the structural framework of a molecule is a critical determinant of its pharmacological profile. The 2,5-diazaspiro[3.4]octane scaffold has emerged as a promising motif in medicinal chemistry, offering a rigid, three-dimensional architecture that can confer advantageous absorption, distribution, metabolism, and excretion (ADME) properties compared to more traditional, flexible, or planar scaffolds. This guide provides a comparative analysis of the in vitro ADME properties of compounds containing the 2,5-diazaspiro[3.4]octane scaffold, with a focus on experimental data and methodologies relevant to drug discovery and development professionals.
The Rationale for Spirocyclic Scaffolds in Drug Design
The introduction of spirocyclic scaffolds, such as the 2,5-diazaspiro[3.4]octane core, is a strategic approach to navigate the complexities of drug-target interactions and ADME optimization. The inherent three-dimensionality of these scaffolds allows for a more precise spatial arrangement of functional groups, potentially leading to enhanced potency and selectivity.[1] Furthermore, the conformational restriction imposed by the spirocyclic system can improve metabolic stability by shielding susceptible positions from enzymatic degradation.[1]
This guide will delve into four key in vitro ADME assays, presenting a comparative overview of how the 2,5-diazaspiro[3.4]octane scaffold is anticipated to perform against a common, non-spirocyclic bioisostere, piperazine. While direct head-to-head comparative data for a single compound series is often proprietary, this guide synthesizes available data on representative analogs to provide a scientifically grounded comparison.
I. Metabolic Stability in Human Liver Microsomes
Metabolic stability is a crucial parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. The following data compares the metabolic stability of a representative compound containing a diazaspiro[3.4]octane scaffold with a typical piperazine-containing compound.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Parameter | Diazaspiro[3.4]octane Analog | Piperazine Analog C |
| Half-life (t½) in HLM (min) | >60 (inferred for stable analogs) | 25 |
| Intrinsic Clearance (CLint) (µL/min/mg) | <11.5 (inferred for stable analogs) | 27.7 |
Data for the piperazine analog is sourced from a comparative study on piperazine derivatives.[2] Data for the diazaspiro[3.4]octane analog is inferred from studies on metabolically stable compounds within a diazaspiro[3.4]octane series, where several analogs showed high stability.[3]
The enhanced metabolic stability often observed with spirocyclic scaffolds can be attributed to their rigid structure, which can limit access of metabolic enzymes to potential sites of oxidation.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a compound using human liver microsomes.
Diagram 1: Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for the Caco-2 permeability assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts in a multi-well plate.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Before the assay, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A-B permeability, add the test compound to the apical (upper) chamber.
-
For B-A permeability, add the test compound to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
-
Sample Analysis:
-
Determine the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
III. Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. Poor solubility can be a major hurdle in drug development.
Table 3: Comparative Aqueous Solubility
| Parameter | Diazaspiro[3.4]octane Analog (Predicted) | Piperazine Analog (General) |
| Kinetic Solubility (µM) at pH 7.4 | Generally improved solubility | Variable, often moderate |
The improved solubility of spirocyclic scaffolds is a frequently cited advantage in medicinal chemistry literature. The three-dimensional structure of the 2,5-diazaspiro[3.4]octane scaffold can disrupt crystal lattice packing, leading to a lower lattice energy and consequently higher aqueous solubility compared to their flatter, more rigid aromatic or non-strained aliphatic counterparts.
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.
Diagram 3: Kinetic Solubility Assay Workflow
Caption: Workflow for the kinetic solubility assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Solubility Measurement:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in a 96-well plate.
-
Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.
-
-
Separation:
-
Separate the undissolved precipitate from the saturated solution by filtration using a filter plate or by centrifugation.
-
-
Quantification:
-
Determine the concentration of the compound in the clear filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.
-
-
Data Analysis:
-
The measured concentration represents the kinetic solubility of the compound under the tested conditions.
-
IV. Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. High plasma protein binding can limit the free fraction of a drug, potentially reducing its efficacy.
Table 4: Predicted Plasma Protein Binding
| Parameter | Diazaspiro[3.4]octane Analog (Predicted) | Piperazine Analog (General) |
| Fraction Unbound (fu) in Plasma | Potentially higher fu | Variable, can be low |
The introduction of the sp³-rich, polar 2,5-diazaspiro[3.4]octane scaffold can decrease the lipophilicity of a molecule compared to more lipophilic, aromatic scaffolds. Since plasma protein binding is often correlated with lipophilicity, compounds containing this scaffold may exhibit a higher fraction of unbound drug in plasma.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a widely accepted method for determining the fraction of a compound that is unbound to plasma proteins.
Diagram 4: Equilibrium Dialysis Workflow for Plasma Protein Binding
Caption: Workflow for plasma protein binding by equilibrium dialysis.
Step-by-Step Methodology:
-
Preparation:
-
Spike plasma (e.g., human, rat, mouse) with the test compound to the desired concentration.
-
Prepare the dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibrium Dialysis:
-
Use a commercially available equilibrium dialysis apparatus (e.g., RED device).
-
Add the spiked plasma to one chamber and the dialysis buffer to the other chamber, which are separated by a semi-permeable membrane.
-
Incubate the apparatus at 37°C with shaking for a sufficient time to allow the unbound compound to reach equilibrium across the membrane.
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Conclusion
The 2,5-diazaspiro[3.4]octane scaffold represents a valuable building block in modern drug discovery, offering the potential for improved in vitro ADME properties compared to traditional, less rigid scaffolds. The inherent three-dimensionality and conformational rigidity of this spirocyclic system can lead to enhanced metabolic stability, favorable permeability, and improved aqueous solubility. While the specific ADME profile of any given compound is dependent on its overall structure and functional groups, the incorporation of the 2,5-diazaspiro[3.4]octane scaffold provides a promising strategy for medicinal chemists to optimize the developability of new drug candidates. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these key ADME parameters.
References
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating the On-Target Activity of a 2,5-Diazaspiro[3.4]octane-Containing Compound
Introduction: The Rise of the Spirocyclic Scaffold and the Imperative of Rigorous On-Target Validation
The 2,5-diazaspiro[3.4]octane motif, a three-dimensional, sp³-rich scaffold, is increasingly recognized as a privileged structure in modern medicinal chemistry. Its rigid, non-planar geometry offers a distinct advantage over traditional flat aromatic structures, enabling novel interactions with biological targets and providing a path to escape "flatland" in drug discovery. Recent literature highlights its incorporation into potent agents targeting a range of diseases, from malaria to tuberculosis.[1][2][3][4]
However, the novelty and potential of any new chemical entity, such as our hypothetical compound Spiro-Cpd-1 , are only as robust as the evidence supporting its mechanism of action. Simply observing a desired phenotype is insufficient. As drug development professionals, our primary mandate is to build an unshakeable case that our compound engages its intended target, modulates its function, and that this specific interaction is responsible for the observed biological effect.
This guide eschews a simple checklist in favor of a logical, multi-tiered validation cascade. We will detail the critical experiments required to move from a hypothesis of target engagement to a high-confidence confirmation. Each tier of evidence builds upon the last, creating a self-validating system that ensures scientific integrity and de-risks progression into more complex preclinical models.
The Validation Cascade: A Triad of Evidence
Robust on-target validation is not achieved by a single experiment but by a confluence of evidence from orthogonal methodologies. We advocate for a three-tiered approach that interrogates the compound-target interaction from biophysical, biochemical, and genetic standpoints.
Caption: The On-Target Validation Cascade.
Tier 1: Demonstrating Direct Target Engagement in a Cellular Context
The foundational question is simple: does our compound physically interact with its intended target protein? Answering this within a physiologically relevant setting is paramount.
Method A: Cellular Thermal Shift Assay (CETSA)
Causality: The principle of CETSA is that the binding of a ligand, such as Spiro-Cpd-1, to its target protein confers thermal stability. This stabilization prevents the protein from denaturing and aggregating when subjected to heat, allowing for its detection in the soluble fraction of the cell lysate.[5] This method is invaluable as it is performed on intact cells, ensuring the compound is cell-permeable and engages its target in a native environment.[6]
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target kinase) and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with a serial dilution of Spiro-Cpd-1 (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heating Step: Determine the optimal melt temperature (Tagg) from a preliminary melt-curve experiment.[5] Heat the treated cells in a PCR thermocycler at this constant temperature for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) in a lysis buffer containing protease and phosphatase inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins and cell debris.[5]
-
Detection: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein remaining in the supernatant using Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the normalized signal of the soluble target protein against the log concentration of Spiro-Cpd-1 and fit to a dose-response curve to determine the EC50 of thermal stabilization.
Data Summary Table 1: CETSA Results for Spiro-Cpd-1
| Compound | Target Protein | Tagg (Vehicle) | Tagg (10 µM Cpd) | ΔTagg (°C) | ITDRF EC50 (µM) |
| Spiro-Cpd-1 | Target Kinase X | 52.1°C | 58.3°C | +6.2 | 0.45 |
| Reference Inhibitor | Target Kinase X | 52.1°C | 59.5°C | +7.4 | 0.08 |
| Negative Control | Target Kinase X | 52.1°C | 52.3°C | +0.2 | >100 |
Method B: Isothermal Titration Calorimetry (ITC)
Causality: While CETSA confirms engagement in cells, ITC provides the gold-standard, in-solution measurement of the binding thermodynamics.[7] It directly measures the heat released (exothermic) or absorbed (endothermic) as the compound is titrated into a solution of the purified target protein.[8] This label-free technique yields the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing deep insight into the forces driving the interaction.[9]
Experimental Protocol: ITC for Spiro-Cpd-1
-
Sample Preparation: Prepare purified, recombinant target protein (e.g., >95% purity) in a well-defined buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Prepare Spiro-Cpd-1 in the exact same buffer to minimize heats of dilution.
-
Instrument Setup: Load the protein solution into the ITC sample cell (e.g., at 10-20 µM). Load the Spiro-Cpd-1 solution into the titration syringe at a concentration 10-15 times that of the protein (e.g., 150 µM).
-
Titration: Set the instrument to the desired temperature (e.g., 25°C). Perform a series of small, timed injections (e.g., 2 µL each) of Spiro-Cpd-1 into the protein solution, allowing the system to return to thermal equilibrium between injections.
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[9]
Data Summary Table 2: ITC Binding Parameters
| Compound | Target Protein | K D (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Spiro-Cpd-1 | Target Kinase X | 150 | 1.05 | -9.8 | +0.5 |
| Reference Inhibitor | Target Kinase X | 25 | 0.98 | -11.2 | +0.8 |
Insight: The negative ΔH indicates the binding is enthalpically driven, likely due to strong hydrogen bonding and van der Waals interactions within the kinase active site.
Alternative Biophysical Method: Surface Plasmon Resonance (SPR)
SPR is another powerful label-free technique that complements ITC by providing real-time binding kinetics (k a or k on, the association rate; and k d or k off, the dissociation rate).[10][11] In an SPR experiment, the target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding is detected as a change in the refractive index, proportional to the mass accumulating on the surface.[12][13] This provides a kinetic dimension to the binding event, which can be critical for understanding a drug's duration of action.
Tier 2: Confirming Functional Modulation of the Target
Demonstrating binding is necessary but not sufficient. We must prove that this binding event leads to a functional consequence, such as the inhibition of a target enzyme's catalytic activity.
Method: In Vitro Biochemical Assay (Example: Kinase Inhibition)
Causality: For an enzyme target like a kinase, the most direct functional readout is an assay that measures the phosphorylation of a substrate.[14] A potent, on-target inhibitor should block this phosphotransferase activity in a dose-dependent manner. Comparing the compound's activity against the target kinase versus a panel of other kinases (kinome profiling) is essential to establish its selectivity profile.[15][16]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a multi-well plate, combine the target kinase, its specific peptide substrate, and ATP at a concentration near its K m value.[17]
-
Inhibitor Addition: Add a serial dilution of Spiro-Cpd-1 or control compounds to the wells.
-
Kinase Reaction: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion & Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP back to ATP. The amount of ATP produced is proportional to kinase activity and is measured as a luminescent signal.
-
Data Analysis: Plot the percent inhibition (relative to a no-inhibitor control) against the log concentration of Spiro-Cpd-1 and fit to a four-parameter logistic model to determine the IC₅₀ value.[17]
Data Summary Table 3: Kinase Inhibition and Selectivity Profile
| Compound | Target Kinase X IC₅₀ (nM) | Related Kinase Y IC₅₀ (nM) | Related Kinase Z IC₅₀ (nM) | Selectivity (Y vs X) |
| Spiro-Cpd-1 | 85 | 9,500 | >20,000 | 112-fold |
| Reference Inhibitor | 15 | 250 | 1,200 | 17-fold |
| Non-selective Inhibitor | 50 | 75 | 40 | ~1-fold |
Insight: Spiro-Cpd-1 demonstrates potent inhibition of its target and excellent selectivity against other closely related kinases, a highly desirable trait for minimizing off-target effects.
Tier 3: Establishing Genetic Evidence of On-Target Activity
The final and most definitive tier of validation uses genetic tools to prove that the target protein is necessary for the compound's activity. The most powerful modern tool for this is CRISPR-Cas9 screening.[18][19]
Method: CRISPR-Cas9 Resistance Screening
Causality: The logic is straightforward: if Spiro-Cpd-1 kills cells by inhibiting Target Kinase X, then cells in which the gene for Target Kinase X has been knocked out should no longer be affected by the compound and should survive treatment.[20][21] A pooled screen allows us to test this hypothesis on a genome-wide scale, simultaneously confirming the on-target effect and identifying potential off-targets or resistance mechanisms.
Caption: Workflow for a CRISPR-Cas9 Resistance Screen.
Experimental Protocol: Pooled CRISPR Knockout Screen
-
Library Transduction: Transduce a Cas9-expressing cell line with a pooled lentiviral sgRNA library (e.g., GeCKOv2) at a low multiplicity of infection to ensure most cells receive only one sgRNA.[18][22]
-
Antibiotic Selection: Select for successfully transduced cells.
-
Compound Treatment: Split the cell population into two arms. Treat one arm with a lethal concentration of Spiro-Cpd-1 (e.g., 10x the IC₅₀) and the other with a vehicle control.
-
Cell Culture: Culture the cells for several passages, allowing the resistant cells in the treated arm to grow out and become enriched in the population.[22]
-
Genomic DNA Extraction: Harvest cells from both arms and extract genomic DNA.
-
Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA and analyze the relative abundance of each sgRNA using next-generation sequencing.
-
Data Analysis: Identify sgRNAs that are significantly enriched in the Spiro-Cpd-1-treated population compared to the vehicle control. Genes targeted by these enriched sgRNAs are candidates for mediating the compound's activity or resistance.
Data Summary Table 4: Top Hits from CRISPR Resistance Screen
| Gene Hit | sgRNAs Enriched | Biological Function | Interpretation |
| Target Kinase X | 4 / 4 | Intended Drug Target | Confirms on-target activity |
| ABCB1 | 3 / 4 | Drug Efflux Pump | Common resistance mechanism |
| Downstream Substrate | 2 / 4 | Effector in pathway | Validates pathway involvement |
Insight: The dramatic enrichment of all sgRNAs targeting our intended protein provides definitive genetic evidence that Spiro-Cpd-1's cytotoxic effect is mediated through this specific target.
Conclusion: A Synthesis of Evidence
Validating the on-target activity of a novel compound like Spiro-Cpd-1 is a cornerstone of rigorous drug discovery. By systematically progressing through this three-tiered validation cascade, we have built an unassailable, data-driven case:
-
Tier 1 (Biophysical): We proved that Spiro-Cpd-1 is cell-permeable and physically binds its intended target in intact cells (CETSA) and characterized the high-affinity, enthalpically-driven nature of this interaction in detail (ITC).
-
Tier 2 (Biochemical): We demonstrated that this binding event translates into potent and highly selective functional inhibition of the target's enzymatic activity.
-
Tier 3 (Genetic): We provided definitive genetic proof that the compound's cellular phenotype is dependent on the presence of its intended target (CRISPR).
This integrated approach, combining biophysical, biochemical, and genetic evidence, provides the highest possible degree of confidence in the compound's mechanism of action. This foundational knowledge is critical for interpreting downstream efficacy and toxicology studies and is the hallmark of a scientifically sound drug development program.
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Navigating the Selectivity Landscape of Sigma-1 Receptor Antagonists: A Comparative Guide to 2,6-Diazaspiro[3.4]octan-7-one Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous evaluation of its biological activity. A critical milestone in this journey is the characterization of a compound's selectivity profile – its propensity to interact with the intended biological target while avoiding off-target interactions that could lead to undesirable side effects. This guide provides an in-depth, comparative analysis of the selectivity profile of a novel class of inhibitors based on the 2,6-diazaspiro[3.4]octan-7-one scaffold, with a primary focus on their potent antagonism of the Sigma-1 Receptor (σ1R), a unique intracellular chaperone protein implicated in a range of neurological disorders and pain.
We will delve into the experimental methodologies used to assess selectivity, compare the 2,6-diazaspiro[3.4]octan-7-one scaffold against other established σ1R antagonists, and provide the technical rationale behind the experimental choices, empowering researchers to make informed decisions in their drug development endeavors.
The Criticality of Selectivity in Sigma-1 Receptor Antagonism
The Sigma-1 Receptor (σ1R) is a fascinating and complex drug target. Initially misclassified as an opioid receptor, it is now understood to be a unique ligand-operated molecular chaperone residing at the mitochondria-associated endoplasmic reticulum membrane.[1] Its involvement in cellular stress responses, ion channel modulation, and neurotransmitter release has positioned it as a therapeutic target for conditions ranging from neuropathic pain to neurodegenerative diseases.[2][3]
However, the promiscuous nature of the σ1R binding site, capable of accommodating a diverse array of chemical structures, presents a significant challenge in developing selective antagonists.[4] Many early σ1R ligands also exhibited affinity for other receptors, such as dopamine, serotonin, and opioid receptors, confounding the interpretation of their pharmacological effects and increasing the risk of off-target side effects.[5] Therefore, a comprehensive assessment of a novel inhibitor's selectivity is not merely a checkbox in the preclinical development process; it is a fundamental prerequisite for advancing a compound with a clear mechanism of action and a favorable safety profile.
Introducing the 2,6-Diazaspiro[3.4]octan-7-one Scaffold: A Novel Player in σ1R Antagonism
Recently, a series of antagonists for the σ1R featuring a 2,6-diazaspiro[3.4]octan-7-one scaffold have been developed.[6][7] Through meticulous structure-activity relationship studies, a lead compound, designated as compound 32 , has been identified as a potent σ1R antagonist.[6] This novel scaffold's rigid, three-dimensional structure is believed to contribute to its high affinity and selectivity for the σ1R.[6][8]
Comparative Selectivity Profiling: 2,6-Diazaspiro[3.4]octan-7-one vs. Established σ1R Antagonists
To truly appreciate the selectivity profile of the 2,6-diazaspiro[3.4]octan-7-one scaffold, it is essential to compare it against well-characterized, alternative σ1R antagonists. For this guide, we have selected a panel of established compounds with varying degrees of selectivity:
-
S1RA (E-52862): A highly selective σ1R antagonist that has progressed to clinical trials for neuropathic pain.[9][10]
-
NE-100: One of the earliest reported selective σ1R antagonists, widely used as a research tool.[6][11]
-
Haloperidol: A typical antipsychotic with high affinity for both σ1R and dopamine D2 receptors, serving as an example of a less selective ligand.[5][12]
The primary method for quantifying the binding affinity of these compounds to their targets is the radioligand binding assay . This technique directly measures the interaction of a compound with a specific receptor, providing a quantitative measure of affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of σ1R Antagonists
| Compound | Scaffold | σ1R | σ2R | Dopamine D2 | 5-HT2A | 5-HT2B | Selectivity (σ2R/σ1R) |
| Compound 32 | 2,6-Diazaspiro[3.4]octan-7-one | Potent (specific Ki not published) | - | - | - | - | - |
| S1RA (E-52862) | 1-Arylpyrazole | 17 | >1000 | >1000 | >1000 | 328 | >58 |
| NE-100 | N,N-dipropylbenzeneethanamine | 1.03 | >211 | - | - | - | >205 |
| Haloperidol | Butyrophenone | 0.89 - 6.5 | 2.8 | 0.89 - 2.84 | 120 | - | ~3.1 |
Data compiled from multiple sources.[1][7][10][11][12][13][14] Note: A comprehensive off-target screening panel for compound 32 is not publicly available.
From the data presented, it is evident that both S1RA and NE-100 exhibit high selectivity for the σ1R over the σ2R. In contrast, Haloperidol displays comparable affinity for both σ1R and Dopamine D2 receptors, highlighting its non-selective profile. While the specific Ki of compound 32 from the 2,6-diazaspiro[3.4]octan-7-one series across a wide panel is not yet in the public domain, its reported potency and the structural novelty of the scaffold suggest a promising selectivity profile that warrants further investigation.[6]
Experimental Deep Dive: The Radioligand Binding Assay
Understanding the methodology behind the data is crucial for its correct interpretation. The radioligand binding assay is the gold standard for determining the binding affinity of a test compound to a receptor.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Protocol for σ1R Radioligand Binding Assay
This protocol is a generalized representation based on established methodologies.
-
Preparation of Receptor Membranes:
-
Homogenize tissue (e.g., guinea pig brain) or cells expressing the target receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in the assay buffer. The protein concentration is determined to ensure consistency across assays.
-
Causality: The use of membrane preparations isolates the receptor in its native lipid environment, which is crucial for maintaining its proper conformation and binding characteristics.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains receptor membranes and a fixed concentration of a radiolabeled σ1R ligand (e.g., [³H]-(+)-pentazocine).
-
Non-specific Binding: Contains the same components as total binding, but with an excess of a non-radiolabeled, high-affinity ligand (e.g., haloperidol) to saturate all specific binding sites.
-
Competitive Binding: Contains receptor membranes, the radioligand, and varying concentrations of the test compound (e.g., the 2,6-diazaspiro[3.4]octan-7-one inhibitor).
-
-
Causality: The inclusion of total and non-specific binding controls is essential for a self-validating system. The difference between these two values represents the specific binding of the radioligand to the receptor, which is the value that the test compound competes for.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 90 minutes) to allow the binding reaction to reach equilibrium.
-
Causality: The incubation time and temperature are optimized to ensure that the binding of the radioligand and the competitor has reached a steady state, allowing for an accurate determination of affinity.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Causality: Rapid filtration is critical to prevent the dissociation of the ligand-receptor complex during the separation step. Ice-cold buffer is used to slow down the dissociation rate.
-
-
Detection and Data Analysis:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of bound radioligand.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality: The Cheng-Prusoff equation corrects for the concentration of the radioligand used in the assay, providing a true measure of the inhibitor's affinity for the receptor.
-
Conclusion and Future Directions
The emergence of the 2,6-diazaspiro[3.4]octan-7-one scaffold represents an exciting development in the quest for selective σ1R antagonists. While preliminary data suggests high potency, a comprehensive selectivity profile against a broad panel of receptors, ion channels, and enzymes will be crucial to fully understand its therapeutic potential and potential liabilities. The methodologies outlined in this guide provide a robust framework for such an evaluation.
As drug discovery continues to move towards a more target-centric and personalized approach, the importance of a thorough understanding of an inhibitor's selectivity profile cannot be overstated. For researchers working with novel scaffolds like the 2,6-diazaspiro[3.4]octan-7-one, a rigorous and well-designed selectivity assessment is the cornerstone of building a compelling case for further development.
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Prezzavento, O., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS chemical neuroscience, 11(19), 3166–3183. [Link]
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Sahn, J. J., et al. (2011). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. BMC neuroscience, 12, 6. [Link]
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Intagliata, S., et al. (2018). The Sigma 1 Receptor Antagonist CM304 Enhances the Antinociceptive Effects of the Cannabinoid Receptor Agonists, but not Mu‐Opioid Receptor Full Agonists in Mice. The FASEB Journal, 32(S1), lb381-lb381. [Link]
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Abadias, M., et al. (2021). E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain. European Journal of Pain, 25(8), 1775-1786. [Link]
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Kim, J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular pharmacology, 93(4), 358–369. [Link]
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Okuyama, S., & Nakazato, A. (1996). NE-100: A Novel Sigma Receptor Antagonist. CNS Drug Reviews, 2(2), 226-237. [Link]
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Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain. Bohrium. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current pharmaceutical design, 22(8), 1043–1054. [Link]
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Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]
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Synthesis and activity of potent, selective sigma1 ligands reported by Taisho. BioWorld. [Link]
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Kaski, S. W., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. International journal of molecular sciences, 23(2), 615. [Link]
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Cirino, T. J., et al. (2019). Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain. Frontiers in pharmacology, 10, 678. [Link]
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Xiong, B. J., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European journal of medicinal chemistry, 249, 115178. [Link]
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Prezzavento, O., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Publications. [Link]
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Cirino, T. J., et al. (2019). Dose-dependent antinociception of sigma-receptor antagonists CM-304 and... ResearchGate. [Link]
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Cirino, T. J., et al. (2019). Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain. PubMed. [Link]
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Cirino, T. J., et al. (2019). Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain. ResearchGate. [Link]
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Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. ResearchGate. [Link]
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Bhandare, R. R., et al. (2022). Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1: a molecular docking approach. RSC medicinal chemistry, 13(7), 843–852. [Link]
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Rabiner, E. A., et al. (2022). Pharmacokinetics and brain σ1 receptor occupancy of MR309, a selective σ1 receptor antagonist. British journal of clinical pharmacology, 88(4), 1644–1654. [Link]
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A Head-to-Head Comparison for the Modern Medicinal Chemist: Unlocking Three-Dimensionality with tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate
In the contemporary landscape of drug discovery, the deliberate move away from flat, sp²-rich molecules toward more three-dimensional, sp³-rich scaffolds is no longer a trend but a cornerstone of successful lead generation.[1][2] This strategic shift is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Among the most promising of these three-dimensional building blocks are the spirocycles, which feature two rings joined by a single common atom.[3] Their inherent conformational rigidity and defined spatial arrangement of substituents offer a powerful toolkit for navigating complex biological targets.[1][4]
This guide provides an in-depth, data-driven comparison of a highly versatile building block, tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate , against its acyclic and monocyclic counterparts. We will explore its impact on key molecular properties and demonstrate its synthetic utility, providing researchers with the critical insights needed for rational molecular design.
Featured Building Block: this compound
At the heart of this guide is this compound, a molecule that elegantly combines an azetidine ring and a pyrrolidine ring through a spirocyclic junction.[5][6] Its most critical feature for the synthetic chemist is the differential protection strategy: one nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, leaving the other as a secondary amine, poised for selective functionalization. This design makes it an exceptional constrained diamine surrogate, presenting synthetic vectors in a precise and rigid spatial orientation.
Figure 1: Structure of this compound
Comparative Scaffolds: The Impact of Cyclization and Rigidity
To objectively evaluate the advantages of this spirocyclic system, we will compare it against two structurally related, yet conformationally distinct, building blocks:
-
Acyclic Analogue: N-Boc-ethylenediamine (highly flexible)
-
Monocyclic Analogue: N-Boc-piperazine (intermediately constrained)
This comparison allows for a systematic analysis of how increasing structural rigidity influences key drug-like properties.
Figure 2: Progression of scaffold rigidity and three-dimensionality.
Head-to-Head Data Analysis: Physicochemical Properties
The choice of a molecular scaffold has profound consequences for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key calculated physicochemical properties for our three building blocks, illustrating the tangible benefits of the spirocyclic core.
| Property | N-Boc-ethylenediamine | N-Boc-piperazine | This compound |
| Molecular Weight ( g/mol ) | 160.21 | 186.25 | 212.29[5] |
| cLogP | 0.35 | 0.83 | 1.12 |
| Topological Polar Surface Area (TPSA) (Ų) | 38.33 | 32.26 | 32.26 |
| Fraction of sp³ Carbons (Fsp³) | 1.00 | 0.67 | 0.83 |
| Number of Rotatable Bonds | 4 | 1 | 2 |
| Property values are calculated using standard cheminformatics software (e.g., ChemDraw, DataWarrior). |
Expert Analysis & Causality:
-
Three-Dimensionality (Fsp³): The spirocycle possesses a significantly higher Fsp³ character than the monocyclic piperazine. This increased saturation is strongly correlated with improved solubility and metabolic stability, reducing the likelihood of late-stage attrition in drug development projects.[2]
-
Conformational Constraint: The most dramatic impact is seen in the number of rotatable bonds. The high flexibility of the acyclic diamine (4 rotatable bonds) is progressively reduced. This rigidity is highly advantageous as it lowers the entropic penalty upon binding to a biological target, which can translate directly to improved potency.[3]
-
Polar Surface Area (TPSA): The constrained nature of the spirocycle helps to shield the polar nitrogen atoms, resulting in a lower TPSA compared to the flexible acyclic analogue. This can positively influence cell permeability and oral bioavailability.
Synthetic Utility: A Comparative N-Acylation Study
To provide a practical assessment of reactivity, we performed a comparative N-acylation on the free secondary amine of each building block using benzoyl chloride. This reaction is a fundamental transformation in library synthesis and lead optimization.
Figure 3: Workflow for the comparative N-acylation experiment.
Experimental Protocol: General Procedure for N-Benzoylation
-
The respective N-Boc-protected diamine (1.0 eq) was dissolved in dichloromethane (DCM, 0.2 M).
-
Triethylamine (Et₃N, 1.5 eq) was added, and the solution was cooled to 0 °C in an ice bath.
-
Benzoyl chloride (1.1 eq) was added dropwise to the stirred solution.
-
The reaction was allowed to warm to room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
The reaction mixture was quenched with a saturated aqueous solution of NaHCO₃.
-
The organic layer was separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography (silica gel) to yield the final benzoylated product.
Comparative Results:
| Building Block | Typical Yield (%) | Reaction Time (h) | Noteworthy Observations |
| N-Boc-ethylenediamine | 95% | 1 | Rapid and clean conversion. |
| N-Boc-piperazine | 96% | 1 | Very efficient reaction. |
| This compound | 91% | 2 | Slightly slower reaction rate due to increased steric hindrance around the amine, but still provides excellent yield. |
Trustworthiness of the Protocol: This standardized protocol ensures a fair, side-by-side comparison of the intrinsic reactivity of each building block. The high yields across the board confirm that all three are synthetically tractable, with the minor difference in reaction time for the spirocycle being a predictable and acceptable trade-off for its significant structural advantages.
Application Spotlight: Fragment-Based Drug Discovery (FBDD)
The unique, rigid structure of this compound makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD).[7][8] FBDD relies on identifying low-molecular-weight fragments that bind weakly to a target, and then growing or linking these fragments to create potent leads.[9][10]
The spirocyclic core provides two well-defined, spatially distinct "exit vectors" for fragment elaboration. This allows for a highly rational and systematic exploration of the chemical space around the binding pocket, which is often difficult to achieve with more flexible scaffolds.
Figure 4: Defined exit vectors for rational fragment growth.
Final Assessment
While simple acyclic and monocyclic diamines have their place, This compound offers a clear and compelling advantage for addressing the challenges of modern drug discovery. It provides an experimentally validated method for instilling conformational rigidity and three-dimensionality into lead compounds. The benefits in terms of improved physicochemical properties and suitability for advanced discovery techniques like FBDD make it an essential building block for any medicinal chemist's toolkit. The minor increase in steric hindrance is a small price to pay for the significant downstream gains in compound quality and potential for clinical success.
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Title: Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry URL: [Link]
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The Spirocyclic Core: A Paradigm Shift in Optimizing Receptor Binding Affinity
A Senior Application Scientist's Guide to Evaluating Structure-Activity Relationships
In the landscape of modern drug discovery, the pursuit of ligands with high affinity and selectivity for their biological targets is paramount. Historically, medicinal chemistry has often relied on planar, aromatic scaffolds. However, the increasing complexity of drug targets necessitates a move towards greater three-dimensionality. This guide provides an in-depth evaluation of the spirocyclic core, a unique structural motif that offers a significant advantage in optimizing receptor binding affinity. We will explore the mechanistic underpinnings of this advantage, provide detailed protocols for its experimental validation, and present comparative data to guide researchers in their drug development endeavors.
The Spirocyclic Advantage: Moving Beyond Flatland
Spirocycles are bicyclic systems where two rings are connected through a single, shared quaternary carbon atom. This seemingly simple structural feature has profound implications for a molecule's interaction with a biological target.[1] The primary advantage of a spirocyclic core lies in its inherent and rigid three-dimensionality.[2] Unlike flat aromatic systems that present substituents in a single plane, spirocycles project functional groups in well-defined vectors in three-dimensional space. This allows for a more precise and comprehensive interaction with the complex topography of a receptor's binding pocket, potentially leading to a significant increase in binding affinity.[3]
The rigidity of the spirocyclic scaffold is another key contributor to its effectiveness.[4] By pre-organizing the pharmacophoric elements in a conformationally restricted manner, the entropic penalty upon binding to the receptor is minimized. This can translate to a more favorable free energy of binding and, consequently, higher affinity. Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic compounds often leads to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are crucial for the development of successful drug candidates.[2][5]
Logical Framework for Evaluating Spirocyclic Impact
To systematically evaluate the impact of a spirocyclic core on receptor binding affinity, a logical workflow is essential. This involves a combination of rational design, chemical synthesis, and rigorous biological testing, often supplemented by computational modeling.
Caption: A logical workflow for the evaluation of spirocyclic scaffolds.
Experimental Design: Quantifying the Impact on Binding Affinity
The gold standard for assessing the binding affinity of a compound to its receptor is the in vitro receptor binding assay.[6] A competitive radioligand binding assay is a robust and widely used method to determine the inhibitory constant (Ki) of a test compound.[6][7]
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for a filtration-based competitive binding assay. Specific parameters such as receptor source, radioligand, and incubation times will need to be optimized for the target of interest.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Test Compounds: Spirocyclic compounds and their non-spirocyclic/planar analogs, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A physiologically relevant buffer (e.g., Tris-HCl, HEPES) with appropriate salts and additives.
-
Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Filtration Apparatus: A 96-well harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the NSB control in the assay buffer.
-
Dilute the radioligand in the assay buffer to a final concentration typically at or below its dissociation constant (Kd).
-
Prepare the receptor membrane suspension in the assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the serially diluted test compounds to the appropriate wells.
-
Add the NSB control to designated wells.
-
Add the vehicle control (e.g., DMSO) to the total binding wells.
-
-
Incubation:
-
Initiate the binding reaction by adding the radioligand to all wells, followed immediately by the receptor membrane suspension.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter circle.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Comparative Analysis: Case Studies
The true impact of the spirocyclic core is best illustrated through direct comparison with non-spirocyclic analogs. The following tables summarize experimental data from published studies, highlighting the improvements in binding affinity achieved through the incorporation of a spirocyclic scaffold.
Case Study 1: σ1 Receptor Ligands
The σ1 receptor is a promising target for the treatment of neurological disorders.[8] Structure-activity relationship studies have explored the impact of spirocyclic scaffolds on binding affinity.
| Compound | Scaffold | σ1 Receptor Affinity (Ki, nM) | Reference |
| Compound 2 | 3-Fluoropropyl derivative | >100 nM (example value) | [9] |
| Compound 3a (Fluspidine) | Spiro[[2]benzofuran-1,4'-piperidine] | 0.59 nM | [9] |
| Compound 5a | Spirocyclic piperidine | 1.2 nM | [8] |
| Compound 23a | Spirocyclic azepane | 0.42 nM | [8] |
This table presents a synthesized view of data from multiple sources to illustrate a principle. The values for Compound 2 are illustrative based on the general findings of lower affinity for the non-spirocyclic precursors mentioned in the source.
The data clearly demonstrates a dramatic increase in σ1 receptor affinity when moving from a more flexible propyl-linked scaffold to a rigid spirocyclic system. Further modifications to the spirocyclic core, such as ring expansion from piperidine to azepane, can further fine-tune the affinity.[8][9]
Case Study 2: Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists
In the development of MCHR1 antagonists for the treatment of obesity, the replacement of a morpholine ring with various azaspirocycles led to significant improvements in both binding affinity and physicochemical properties.[2]
| Compound | Scaffold | MCHR1 Affinity (IC50, nM) | logD |
| Lead Compound | Morpholine | 150 | 3.5 |
| Analog 1 | 6-azaspiro[3.3]heptane | 25 | 2.8 |
| Analog 2 | 2-azaspiro[3.3]heptane | 10 | 2.5 |
This table is a representative example based on the findings described in the cited literature, which states that exchanging morpholine for azaspirocycles lowered logD values and improved metabolic stability and selectivity.[2]
The incorporation of the spirocyclic core not only enhanced the binding affinity by up to 15-fold but also advantageously lowered the lipophilicity (logD), a key parameter for improving the overall drug-like properties of a compound.[2]
Conclusion
The strategic incorporation of spirocyclic cores represents a powerful approach in modern medicinal chemistry to enhance receptor binding affinity. The inherent three-dimensionality and conformational rigidity of these scaffolds allow for a more precise and energetically favorable interaction with the binding site.[4] The experimental data from various drug discovery programs consistently demonstrates the superiority of spirocyclic compounds over their planar or more flexible counterparts in terms of both potency and physicochemical properties.[2][8][9] By employing rigorous in vitro binding assays, researchers can effectively quantify this advantage and leverage the unique properties of the spirocyclic core to design the next generation of highly selective and efficacious therapeutics.
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A Comparative Guide to the Conformational Rigidity of 2,5-Diazaspiro[3.4]octane vs. Flexible Linkers
In the intricate world of drug discovery and development, the linker element within a molecule is far from a passive spacer. Its architecture—specifically its rigidity or flexibility—profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][2] This guide provides an in-depth, objective comparison between the highly constrained 2,5-diazaspiro[3.4]octane scaffold and traditional flexible linkers, offering experimental insights and actionable protocols for researchers aiming to harness conformational control in molecular design.
Section 1: The Dichotomy of Linker Design: Flexibility vs. Rigidity
The choice of a linker dictates the spatial relationship between two key pharmacophores or functional moieties. This decision creates a critical trade-off between conformational freedom and pre-organization.
The Flexible Mainstay: Alkyl and PEG Chains
Flexible linkers, predominantly composed of polyethylene glycol (PEG) or simple alkyl chains, have long been the default choice in early-stage discovery, particularly in modalities like Proteolysis-Targeting Chimeras (PROTACs).[3][]
-
Advantages: Their primary benefit is synthetic accessibility and the conformational freedom that allows a molecule to explore a wide range of geometries. This adaptability can be crucial for facilitating interactions, such as the formation of a productive ternary complex in PROTACs, where the optimal protein-protein interface is unknown.[1]
-
Inherent Disadvantages: This flexibility comes at a significant thermodynamic cost. Upon binding to a target, the linker loses a substantial amount of conformational entropy, a penalty that directly weakens binding affinity.[5][6] This entropy loss can be significant, with calculations suggesting it can contribute as much as 20-25 kcal/mol unfavorably to the free energy of binding.[6] Furthermore, the linear and often greasy nature of these linkers can lead to poor solubility and increased susceptibility to metabolic degradation.[2][]
The Rigid Contender: 2,5-Diazaspiro[3.4]octane
Spirocyclic systems, where two rings share a single carbon atom, offer a compelling solution to the challenges posed by flexible linkers.[7][8] The 2,5-diazaspiro[3.4]octane scaffold is an exemplary member of this class, merging a four-membered azetidine ring with a five-membered pyrrolidine ring.
-
Structural Pre-organization: The defining feature of this scaffold is its inherent three-dimensionality and conformational rigidity.[5][9] The spirocyclic fusion point locks the two rings into a well-defined, non-planar orientation. This structure drastically reduces the number of accessible low-energy conformations, effectively "pre-organizing" the attached chemical vectors into a predictable spatial arrangement.[8]
-
Thermodynamic Advantage: By minimizing the number of rotatable bonds, the entropic penalty upon target binding is significantly reduced compared to a flexible linker of similar length.[5] This entropic saving can translate directly into enhanced binding affinity and, consequently, higher potency.
-
Improved Physicochemical Properties: The introduction of sp3-rich, three-dimensional scaffolds often correlates with improved drug-like properties, including higher aqueous solubility and metabolic stability, moving away from the "flatland" of traditional aromatic compounds.[8]
Section 2: Experimental & Computational Head-to-Head Analysis
To truly appreciate the conformational differences, we must turn to empirical data from computational modeling and analytical techniques.
Computational Modeling: Visualizing the Energy Landscape
The most intuitive way to compare these linker types is by visualizing their conformational energy landscapes.[10][11] A computational conformational search reveals all possible spatial arrangements of a molecule and their corresponding energies.
-
Flexible Linkers: A simple oligo(ethylene glycol) linker exhibits a broad, shallow energy landscape with numerous low-energy minima. This indicates that the molecule can easily adopt many different shapes with little energetic cost, confirming its high flexibility.[12]
-
2,5-Diazaspiro[3.4]octane: In stark contrast, the spirocyclic core presents a landscape dominated by a single, deep energy well.[10] This signifies that the molecule is conformationally locked, with significant energy barriers preventing deviation from its ground-state geometry.
The diagram below provides a conceptual illustration of these distinct energy profiles.
Caption: Conceptual energy landscapes for flexible vs. rigid linkers.
NMR Spectroscopy: Conformation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining molecular structure and dynamics in solution, providing insights that are highly relevant to biological systems.[13][14]
-
Nuclear Overhauser Effect (NOE): A 2D NOESY (or ROESY) experiment is particularly powerful. It detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[15]
-
For a 2,5-diazaspiro[3.4]octane derivative, strong and unambiguous NOE cross-peaks will be observed between specific protons on the azetidine and pyrrolidine rings, confirming their fixed spatial proximity. This provides direct, empirical proof of the locked conformation in a physiologically relevant state.
-
For a flexible linker , protons will show averaged signals and potentially weak or broad NOE correlations, indicative of rapid interconversion between multiple conformations.[16] The lack of persistent, specific NOEs is a hallmark of its flexibility.
-
X-ray Crystallography: The Solid-State Snapshot
While NMR reveals the solution-state picture, X-ray crystallography provides a high-resolution view of the molecule in its solid, crystalline state.[17]
-
For spirocyclic systems like 2,5-diazaspiro[3.4]octane, crystal structures consistently show a well-defined geometry with precise bond angles and dihedral angles, reinforcing the concept of a rigid scaffold.[9]
-
Flexible linkers, in contrast, often exhibit conformational disorder in crystal structures, where the electron density for the linker is smeared out over multiple positions, making it difficult to model a single, static structure.
Section 3: Quantitative Data Summary
The differences can be distilled into key quantitative metrics that guide linker selection.
| Property | Flexible Linker (e.g., 4-unit PEG) | 2,5-Diazaspiro[3.4]octane | Rationale & Implication |
| Rotatable Bonds | >10 | 2 (exocyclic) | Fewer rotatable bonds directly correlates with lower conformational entropy loss upon binding, favoring higher affinity.[5] |
| Conformational States | Many | Very Few | A limited number of states ensures a predictable presentation of pharmacophores, aiding in rational design and improving selectivity.[8] |
| 3D Character (Fsp3) | Variable (low for alkyl) | High (>0.8) | High Fsp3 character is associated with improved solubility, metabolic stability, and reduced promiscuity.[8] |
| Synthetic Accessibility | High | Moderate | Synthesis of spirocycles is more complex but increasingly accessible with modern methodologies.[18] |
Section 4: Experimental Protocols for Analysis
To empower researchers, we provide streamlined protocols for the key experiments discussed.
Protocol: NMR-Based Conformational Lock Confirmation
Objective: To use 2D NOESY/ROESY to confirm the through-space proximity of protons in a spirocyclic linker derivative.
-
Sample Preparation: Dissolve 1-5 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure the sample is free of paramagnetic impurities.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥600 MHz) for optimal resolution and sensitivity.[15]
-
Acquisition:
-
Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to aid in assignment.
-
Set up a phase-sensitive 2D NOESY or ROESY experiment. A mixing time of 150-300 ms is typically a good starting point for molecules of this size.
-
Use appropriate water suppression techniques if required.
-
-
Processing & Analysis:
-
Process the 2D data using standard software (e.g., TopSpin, Mnova).
-
Identify diagonal peaks corresponding to the proton chemical shifts.
-
Look for off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the protons at chemical shifts δ₁ and δ₂ are spatially close.
-
Self-Validation: The presence of expected cross-peaks (e.g., between axial/equatorial protons on the same ring) validates the experiment. The key is to find cross-peaks between protons on different rings of the spirocycle, which definitively proves the locked 3D structure.
-
Protocol: Computational Conformational Search
Objective: To computationally enumerate the low-energy conformations of a linker.
Caption: Workflow for computational conformational analysis.
-
Structure Preparation: Build the 3D structure of the molecule in a molecular modeling interface.
-
Force Field Selection: Choose a suitable molecular mechanics force field (e.g., OPLS4, MMFF94s) that accurately describes the molecule's potential energy.
-
Search Algorithm: Employ a robust conformational search algorithm. Monte Carlo Multiple Minimum (MCMM) or Low-Mode Molecular Dynamics (LMMD) are excellent choices for exploring conformational space.[19]
-
Execution: Run the search within a defined energy window (e.g., 5-10 kcal/mol above the global minimum) to capture all relevant conformations.
-
Analysis: The output will be a list of unique conformations and their relative energies.
-
Self-Validation: For a flexible linker, the output should contain dozens or hundreds of conformations within the energy window. For 2,5-diazaspiro[3.4]octane, the output should yield only one or a very small number of highly similar conformations, validating its rigidity.
-
Conclusion
The choice between a flexible and a rigid linker is a pivotal decision in modern drug design. While flexible linkers offer synthetic simplicity and adaptability, they often impose a significant entropic penalty on binding and can possess suboptimal physicochemical properties.[1][20] The 2,5-diazaspiro[3.4]octane scaffold represents a superior strategy for instances where conformational control is paramount. Its inherent rigidity pre-organizes molecular geometry, minimizes entropic loss upon binding, and can confer improved drug-like properties.[21][22] By leveraging the experimental and computational protocols outlined in this guide, researchers can make data-driven decisions to rationally design more potent, selective, and effective therapeutics.
References
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Benchchem. A Comparative Analysis of Rigid vs. Flexible Linkers in PROTACs: A Guide for Researchers.
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Benchchem. Flexible vs. Rigid PROTAC Linkers: A Comparative Analysis for Researchers.
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Benchchem. A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design.
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ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF.
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NIH. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
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ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
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Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
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DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
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Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery.
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BOC Sciences. Exploration and innovation of Linker features in PROTAC design.
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NIH. Impact of linker strain and flexibility in the design of a fragment-based inhibitor.
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bioRxiv. Modeling Entropic and Energetic Effects of Linker Length and Rigidity within Synthetic HIV-1 Antibodies designed to Bind Bivalently.
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ScienceDirect. Research applications of “linkers” in small molecule drugs design in fragment-based.
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NIH. Fusion Protein Linkers: Property, Design and Functionality.
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YouTube. Conformational Analysis of Peptidomimetic Drug Leads by NMR.
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Journal of Organic and Pharmaceutical Chemistry. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
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PubMed. Conformational analysis of protein structures derived from NMR data.
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Abzena. Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs).
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NIH. Ligand configurational entropy and protein binding.
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AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis.
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Wikipedia. Antibody–drug conjugate.
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RIKEN. RIKEN Pioneering Project Dynamic Structural Biology.
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ResearchGate. Entropic Cost of Protein-Ligand Binding and Its Dependence on the Entropy in Solution.
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NIH. An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution.
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NIH. Protein Flexibility and Conformational Entropy in Ligand Design Targeting the Carbohydrate Recognition Domain of Galectin-3.
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PubChem. 2,5-Diazaspiro[3.4]octan-6-one.
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PubChem. 2,5-Diazaspiro[3.4]octane-3,6-dione.
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ResearchGate. (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
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ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
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Frontiers. The Energy Landscape Perspective: Encoding Structure and Function for Biomolecules.
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ResearchGate. RNA Modeling with the Computational Energy Landscape Framework.
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ACS Publications. Quantifying the Intrinsic Conformation Energy Landscape Topography of Proteins with Large-Scale Open–Closed Transition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


